Product packaging for Nonaethylene Glycol Monododecyl Ether(Cat. No.:CAS No. 9002-92-0)

Nonaethylene Glycol Monododecyl Ether

カタログ番号: B1670860
CAS番号: 9002-92-0
分子量: 582.8 g/mol
InChIキー: ONJQDTZCDSESIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Polidocanol is a hydroxypolyether that is nonaethylene glycol in which one of the terminal hydroxy functions is substituted by a lauryl (dodecyl) group. It has a role as a nonionic surfactant, a hepatotoxic agent and a sclerotherapy agent. It is functionally related to a nonaethylene glycol.
The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Laureth-9...
Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity. It is marketed under the brand names Asclera and Varithena. The formula for Polidocanol has the structural formula C12H25(OCH2CH2)nOH, a mean extent of polymerization (n) of approximately 9 and a mean molecular weight of approximately 600.
Polidocanol is a Sclerosing Agent. The mechanism of action of polidocanol is as a Sclerosing Activity. The physiologic effect of polidocanol is by means of Vascular Sclerosing Activity.
Polidocanol is an alkyl polyglycol ether of lauryl alcohol with sclerosing and potential antineoplastic activities. Upon intralesional administration, polidocanol induces endothelial cell injury by disrupting calcium signaling and nitric oxide pathways. Following endothelial damage, platelets aggregate at the site of injury and attach to the venous wall, resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Inducing endothelial cell damage within melanoma metastases may incite an antitumor response in untreated bystander lesions and inhibit the growth of in transit metastases and other cutaneous lesions.
POLIDOCANOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for telangiectasis and varicose veins and has 4 investigational indications.
An alkyl polyglycol ether of LAURYL ALCOHOL, chemically defined as an alcohol ethoxylate having an average alkyl chain of 12–14 carbon atoms, and an ethylene oxide chain of 9 ethylene oxide units. It is used as a detergent, and medically as a local anesthetic, and as a sclerosing agent for the treatment of ESOPHAGEAL AND GASTRIC VARICES and VARICOSE VEINS.
affects myosin function & structure in solution

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O10 B1670860 Nonaethylene Glycol Monododecyl Ether CAS No. 9002-92-0

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is a polyoxyethylene ether of lauryl alcohol. Its amphipathic nature, with a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, makes it a versatile tool in various scientific and pharmaceutical applications. It is widely recognized for its use as a solubilizing agent for lipids and membrane proteins, as well as a sclerosing agent in the treatment of varicose veins under the non-proprietary name Polidocanol (B41958).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for their determination, and insights into its mechanisms of action.

Chemical and Physical Properties

This compound is a viscous, colorless to pale yellow liquid.[5] Its properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: General Chemical Properties
PropertyValueReference
Chemical Formula C₃₀H₆₂O₁₀
Molecular Weight 582.81 g/mol [2]
Synonyms Polidocanol, Laureth-9, C12E9, Dodecyl nonaethylene glycol ether[2]
CAS Number 3055-99-0[2]
Appearance Colorless to pale yellow liquid[5]
Table 2: Physicochemical Properties
PropertyValueReference
Density 0.97 g/cm³ at room temperature[5]
Melting Point 15–21 °C[5][6]
Solubility Miscible in water[5]
pH (1% in water) 6.0–8.0[5]
Critical Micelle Concentration (CMC) Approximately 0.06-0.08 mM[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Critical Micelle Concentration (CMC) using the Du Noüy Ring Method

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. The Du Noüy ring method is a classical technique for measuring surface tension to determine the CMC.[7][8]

Materials:

  • Du Noüy Ring Tensiometer

  • Platinum-iridium ring

  • Glass vessel

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Ring Cleaning: Thoroughly clean the platinum-iridium ring with a solvent (e.g., acetone (B3395972) or ethanol) and then flame it to red heat to remove any organic contaminants.

  • Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 10 mM). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).

  • Measurement:

    • Pour the lowest concentration solution into the clean glass vessel.

    • Immerse the platinum-iridium ring into the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to pull the ring from the surface is measured by the tensiometer. This force is proportional to the surface tension.[2]

    • Record the surface tension value.

    • Repeat the measurement for each concentration, starting from the lowest to the highest to minimize contamination.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[9]

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM) B Create Dilution Series (0.001 mM to 1 mM) A->B D Measure Surface Tension of each dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Intersection of Two Linear Regions E->F G Determine CMC F->G

Figure 1: Experimental workflow for CMC determination.
Membrane Protein Solubilization

This compound is an effective non-ionic detergent for solubilizing membrane proteins while preserving their native structure and function.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

  • This compound (C12E9) stock solution (e.g., 10% w/v)

  • Ultracentrifuge

  • Homogenizer (e.g., Dounce or sonicator)

Procedure:

  • Membrane Preparation: Resuspend the cell paste in lysis buffer and disrupt the cells using a homogenizer. Centrifuge the lysate at a low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction.

  • Detergent Screening (Optional but Recommended): To determine the optimal detergent concentration, perform small-scale solubilization trials with varying concentrations of C12E9 (e.g., 0.1% to 2% w/v).

  • Solubilization:

    • Resuspend the membrane pellet in lysis buffer.

    • Add the C12E9 stock solution to the desired final concentration. A general starting point is 2-5 times the CMC or a 10:1 detergent-to-protein mass ratio.[10]

    • Incubate the mixture at 4°C with gentle agitation for 30 minutes to 2 hours.[10]

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 45-60 minutes to pellet the unsolubilized material.[4]

  • Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.[10]

Protein_Solubilization_Workflow A Cell Paste / Membrane Fraction B Resuspend in Lysis Buffer A->B C Add Nonaethylene Glycol Monododecyl Ether B->C D Incubate at 4°C (30 min - 2 hr) C->D E Ultracentrifugation (100,000 x g) D->E F Collect Supernatant (Solubilized Proteins) E->F G Analyze Supernatant and Pellet (SDS-PAGE, Western Blot) F->G

Figure 2: Workflow for membrane protein solubilization.
Assessment of Endothelial Cell Lysis (Cytotoxicity Assay)

As Polidocanol, this compound is used as a sclerosing agent that damages the endothelium of blood vessels.[1] The cytotoxic effect on endothelial cells can be quantified using an MTT assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • 96-well plates

  • Polidocanol (this compound) solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11]

  • Solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 4 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of Polidocanol. Include a vehicle control (medium without Polidocanol) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

  • Incubation: Incubate the cells with the Polidocanol solutions for a defined period (e.g., 24-48 hours).[12]

  • MTT Addition: After incubation, add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. This will allow for the determination of the concentration-dependent cytotoxic effect of Polidocanol.

Micelle Size Characterization using Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution of particles in a solution, making it suitable for characterizing the micelles formed by this compound.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano S)

  • Low-volume quartz cuvettes

  • This compound solutions at concentrations above the CMC

  • Deionized water (filtered)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in filtered deionized water at concentrations above the CMC (e.g., twice the CMC).[13] Ensure the solutions are free of dust and other particulates by filtering them through a fine-pore filter (e.g., 0.22 µm).

  • Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.[13]

  • Measurement:

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, multiple short scans are accumulated for each sample.[14]

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficients of the micelles. Using the Stokes-Einstein equation, the software then determines the hydrodynamic diameter (size) of the micelles and provides a size distribution profile.[13]

Preparation of Polidocanol Foam

For sclerotherapy applications, Polidocanol is often used as a foam to increase its efficacy. The Tessari method is a common technique for foam preparation.[15]

Materials:

  • Two sterile syringes (e.g., 10 mL)

  • A three-way stopcock

  • Polidocanol solution (e.g., 1-3%)

  • Sterile air

Procedure:

  • Syringe Preparation: Draw the desired volume of Polidocanol solution into one syringe and the desired volume of air into the other syringe. A common liquid-to-air ratio is 1:4 or 1:5.[15]

  • Connection: Connect the two syringes to the three-way stopcock.

  • Foam Generation: Rapidly and repeatedly push the plungers of the syringes back and forth, forcing the liquid and air through the stopcock. This process creates a fine, homogenous foam.

  • Administration: Once a stable foam is formed, it can be drawn into one syringe for administration.

Signaling Pathways and Mechanisms of Action

Polidocanol-Induced Endothelial Cell Lysis

The primary mechanism of action of Polidocanol as a sclerosing agent is the induction of endothelial cell damage, leading to vessel occlusion. This process is concentration-dependent and involves the disruption of the cell membrane.[1]

Sclerotherapy_Pathway cluster_initiation Initiation cluster_cellular_events Cellular Events cluster_vascular_response Vascular Response A Polidocanol (Nonaethylene Glycol Monododecyl Ether) Injection B Disruption of Endothelial Cell Membrane Lipids A->B C Increased Membrane Permeability B->C D Cell Swelling and Lysis C->D E Exposure of Subendothelial Collagen D->E F Platelet Aggregation and Thrombus Formation E->F G Vessel Occlusion F->G H Fibrosis and Vessel Disappearance G->H

Figure 3: Signaling pathway of Polidocanol-induced endothelial cell lysis.

Conclusion

This compound is a non-ionic surfactant with significant utility in research and clinical settings. Its well-defined chemical and physical properties, coupled with its effectiveness as a solubilizing and sclerosing agent, make it an invaluable tool for scientists and drug development professionals. The detailed experimental protocols provided in this guide offer a practical framework for the characterization and application of this versatile compound. A thorough understanding of its properties and mechanisms of action is crucial for its effective and safe use in various scientific endeavors.

References

Nonaethylene glycol monododecyl ether structural formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nonaethylene Glycol Monododecyl Ether (C12E9)

Core Concepts and Structural Formula

This compound, also known by synonyms such as Polidocanol, C12E9, and Polyoxyethylene (9) lauryl ether, is a non-ionic surfactant widely utilized in research, pharmaceutical, and industrial applications.[1][2][3] Its structure is amphipathic, consisting of two distinct moieties: a hydrophobic dodecyl carbon chain (C12H25) and a hydrophilic nonaethylene glycol head (a chain of nine repeating ethylene (B1197577) oxide units with a terminal hydroxyl group).[2] This dual nature allows it to reduce the surface tension between immiscible phases, such as oil and water, making it an effective emulsifier, detergent, and solubilizing agent.[2][4]

As a non-ionic surfactant, it does not carry a net electrical charge, which makes it less denaturing to proteins compared to ionic detergents.[5] This property is particularly valuable in biochemical applications, such as the solubilization and purification of membrane proteins, where maintaining the protein's native conformation and activity is crucial.[5][6]

The linear structural formula is: HO(CH₂CH₂O)₉(CH₂)₁₁CH₃ [1][3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. These parameters are critical for its application in forming stable emulsions, solubilizing membrane proteins, and other biochemical protocols.

PropertyValueReference(s)
Molecular Formula C₃₀H₆₂O₁₀[2][7]
Molecular Weight 582.81 g/mol [3][7]
CAS Number 3055-99-0[1][7]
Appearance Colorless to pale yellow liquid; may be a white to off-white solid at lower temperatures.[2][4][8]
Density ~1.004 g/cm³[1]
Critical Micelle Concentration (CMC) 0.05 - 0.08 mM in water[1][5]
Aggregation Number ~110[1]
Hydrophilic-Lipophilic Balance (HLB) ~14.2 (Calculated via Griffin's Method)

Griffin's Method for HLB Calculation: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process, typically involving a Williamson ether synthesis followed by deprotection. The following protocol is a representative example based on general methods for preparing polyethylene (B3416737) glycol ethers.[9]

Protocol: Synthesis of this compound

  • Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether

    • Dissolve triethylene glycol monobenzyl ether in a suitable polar aprotic solvent such as tetrahydrofuran (B95107) (THF) in a reaction flask.[9]

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a tosylating agent (e.g., p-toluenesulfonyl chloride) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to the solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with dilute acid, then brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Step 2: Coupling Reaction to Form Hexaethylene Glycol Derivative

    • In a separate flask, react the tosylated intermediate from Step 1 with an excess of triethylene glycol in the presence of a strong base (e.g., sodium hydride) in THF.[9] This coupling reaction forms hexaethylene glycol monobenzyl ether.

    • Purify the product using column chromatography.

  • Step 3: Iterative Coupling to Form Nonaethylene Glycol Derivative

    • Repeat the tosylation and coupling steps: tosylate the hexaethylene glycol monobenzyl ether product from Step 2 and subsequently couple it with triethylene glycol to form nonaethylene glycol monobenzyl ether.[9]

  • Step 4: Attachment of Dodecyl Chain

    • Activate the terminal hydroxyl group of the nonaethylene glycol monobenzyl ether (e.g., via tosylation).

    • React this activated intermediate with dodecan-1-ol (dodecyl alcohol) in a Williamson ether synthesis reaction using a strong base like sodium hydride in an aprotic solvent.

  • Step 5: Deprotection (Hydrogenolysis)

    • Dissolve the resulting nonaethylene glycol monododecyl monobenzyl ether in a solvent such as ethanol (B145695) or THF.[9]

    • Add a palladium on carbon (10% Pd/C) catalyst.[9]

    • Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) for 60-90 minutes or until TLC indicates the complete removal of the benzyl (B1604629) protecting group.[9]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify further by chromatography if necessary.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to aggregate into micelles. This value can be determined by observing a sharp change in a physical property of the solution. The surface tension method is a common approach.

Protocol: CMC Determination by Surface Tension Measurement

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water or a relevant buffer.

  • Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range both well below and well above the expected CMC (e.g., from 0.001 mM to 1.0 mM).

  • Surface Tension Measurement:

    • Measure the surface tension of each dilution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method).

    • Ensure the equipment is properly calibrated and that measurements are taken at a constant temperature, as both concentration and temperature affect surface tension.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will show two distinct linear regions. Initially, surface tension decreases sharply as the surfactant concentration increases.

    • After a certain point, the surface tension plateaus and remains relatively constant with further increases in concentration.[8]

    • The CMC is identified as the concentration at the intersection of the two lines fitted to these regions.[8]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare 10 mM Stock Solution p2 Perform Serial Dilutions (e.g., 0.001 mM to 1.0 mM) p1->p2 m2 Measure Surface Tension of each dilution p2->m2 m1 Calibrate Tensiometer m1->m2 a1 Plot Surface Tension vs. log(Concentration) m2->a1 a2 Identify Two Linear Regions and Inflection Point a1->a2 a3 Determine CMC at the Intersection of Lines a2->a3 G cluster_solution Aqueous Solution cluster_micelle Micelle Structure m1 Monomer core Hydrophobic Core m1->core [Concentration] > CMC m2 Monomer m3 Monomer shell Hydrophilic Shell

References

A Technical Guide to the Synthesis and Purification of Nonaethylene Glycol Monododecyl Ether (C12E9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonaethylene glycol monododecyl ether, also known as Polidocanol (B41958) or C12E9, is a non-ionic surfactant with significant applications in biochemical research and the pharmaceutical industry.[1][2] Its utility in drug delivery, protein solubilization, and as a sclerosing agent necessitates a thorough understanding of its synthesis and purification to ensure high purity and batch-to-batch consistency.[3][4] This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound via the Williamson ether synthesis and subsequent purification protocols. Detailed experimental methodologies, quantitative data, and process visualizations are presented to aid researchers in the preparation of this critical excipient and research tool.

Introduction

This compound is an amphiphilic molecule consisting of a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail.[5] This structure imparts excellent surfactant properties, allowing it to form micelles in aqueous solutions and interact with both polar and non-polar substances.[5] In the pharmaceutical field, it is utilized as a solubilizing agent for poorly water-soluble drugs, an emulsifier in formulations, and as the active ingredient in sclerotherapy for the treatment of varicose veins.[3][6] For researchers, its non-denaturing nature makes it a valuable tool for isolating and purifying membrane proteins.[4]

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers.[7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. The purification of the final product is crucial to remove unreacted starting materials and byproducts, which can interfere with its intended applications.

Synthesis of this compound

The Williamson ether synthesis for this compound involves the reaction of dodecyl bromide with the sodium salt of nonaethylene glycol (nonaethylene glycoxide). The alkoxide is typically formed in situ by reacting nonaethylene glycol with a strong base, such as sodium hydride or sodium hydroxide (B78521).[8][9]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • Nonaethylene glycol

  • Dodecyl bromide

  • Sodium hydride (NaH) or Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile[8]

  • Toluene

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Schlenk line or similar apparatus for maintaining an inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Alkoxide:

    • In a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve nonaethylene glycol in anhydrous DMF.

    • Slowly add sodium hydride (or powdered sodium hydroxide) to the stirred solution at room temperature. The reaction is exothermic and will produce hydrogen gas if sodium hydride is used; ensure proper venting.

    • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium salt of nonaethylene glycol.

  • Ether Synthesis:

    • Add dodecyl bromide dropwise to the reaction mixture via a dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to 50-100°C and maintain it for 4-8 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

    • Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Quantitative Data for Synthesis

The following table provides representative quantitative data for the synthesis of this compound. Actual results may vary based on specific reaction conditions and scale.

ParameterValueReference
Reactants
Nonaethylene glycol1.0 equivalent[9]
Dodecyl bromide1.0-1.2 equivalents[9]
Sodium Hydride1.1 equivalents[9]
Reaction Conditions
SolventAnhydrous DMF[8]
Temperature50-100 °C[8]
Reaction Time4-8 hours[8]
Yield
Expected Crude Yield70-90%[8]

Synthesis Workflow Diagram

Synthesis_Workflow Nonaethylene_glycol Nonaethylene Glycol + Anhydrous DMF Alkoxide_Formation Alkoxide Formation (Inert Atmosphere, RT, 1-2h) Nonaethylene_glycol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation Williamson_Synthesis Williamson Ether Synthesis (50-100°C, 4-8h) Alkoxide_Formation->Williamson_Synthesis Dodecyl_Bromide Dodecyl Bromide Dodecyl_Bromide->Williamson_Synthesis Workup Aqueous Work-up & Extraction Williamson_Synthesis->Workup Crude_Product Crude Nonaethylene Glycol Monododecyl Ether Workup->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, such as dodecyl alcohol and free polyethylene (B3416737) glycol, as well as side products.[10] A combination of purification techniques, including vacuum distillation and column chromatography, is often employed to achieve high purity.

Experimental Protocols for Purification

Vacuum distillation is an effective method for removing lower boiling point impurities like unreacted dodecyl bromide and dodecanol.[10]

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Transfer the crude product to the distillation flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Gradually apply vacuum and begin heating the flask.

  • Collect the fractions that distill over at different temperature and pressure ranges. The desired product will have a higher boiling point than the impurities.

  • Monitor the purity of the fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Column chromatography is a highly effective method for separating the desired product from structurally similar impurities.[11]

Materials:

Equipment:

  • Glass chromatography column

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Prepare a silica gel slurry in the initial, less polar mobile phase and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data for Purification
ParameterValueReference
Vacuum Distillation
Pressure≤ -0.08 MPa[10]
Temperature Range50-150 °C[10]
Column Chromatography
Stationary PhaseSilica Gel[11]
Mobile PhaseGradient of Methanol in Chloroform[11]
Final Product
Purity>98%[4]
AppearanceWhite to off-white waxy solid[12]

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product Vacuum_Distillation Vacuum Distillation (Removes low boiling impurities) Crude_Product->Vacuum_Distillation Column_Chromatography Column Chromatography (Separates by polarity) Vacuum_Distillation->Column_Chromatography Characterization Purity Analysis (HPLC, NMR) Column_Chromatography->Characterization Pure_Product Pure Nonaethylene Glycol Monododecyl Ether Characterization->Pure_Product

Caption: General workflow for the purification of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis of high-purity this compound is achievable on a laboratory scale through the Williamson ether synthesis followed by a multi-step purification process. Careful control of reaction conditions and rigorous purification are paramount to obtaining a product suitable for demanding research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important non-ionic surfactant.

References

The Core Mechanism of Nonaethylene Glycol Monododecyl Ether: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is a pivotal excipient in the pharmaceutical and research sectors. Also identified by designations such as C12E9, Polidocanol, and Polyoxyethylene (9) lauryl ether, its utility spans from enhancing drug solubility and stability to acting as a gentle yet effective detergent in biochemical assays.[1][2][3][4][5][6][7] This technical guide offers a comprehensive examination of its mechanism of action, supported by quantitative data, experimental methodologies, and functional visualizations to equip researchers and drug development professionals with a thorough understanding of its properties.

The Amphiphilic Architecture: Foundation of Surfactancy

The fundamental mechanism of this compound is rooted in its amphiphilic molecular structure. The molecule is composed of two distinct moieties:

  • A Hydrophobic Tail: This consists of a 12-carbon alkyl chain (dodecyl group), which is lipophilic ("oil-loving") and repels water.

  • A Hydrophilic Head: This is a flexible chain of nine repeating ethylene (B1197577) oxide units (nonaethylene glycol), which is hydrophilic ("water-loving") and readily interacts with aqueous environments.[8]

This dual-character architecture is the driving force behind its ability to modify the properties of liquid interfaces.[3]

Core Mechanisms of Action

As a surface-active agent, this compound exhibits several key mechanisms that are critical to its function in various applications.

Reduction of Surface and Interfacial Tension

In an aqueous environment, water molecules exhibit strong cohesive forces, particularly at the surface, creating high surface tension. When this compound is introduced, its amphiphilic molecules spontaneously migrate to interfaces, such as the air-water or oil-water interface. They orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed away from the water (into the air or oil phase). This molecular arrangement disrupts the cohesive hydrogen bonding network of water at the surface, thereby lowering the surface tension and the interfacial tension between immiscible liquids like oil and water.

Micellization and the Critical Micelle Concentration (CMC)

At low concentrations, the surfactant molecules exist primarily as individual monomers in the bulk solution and at interfaces. However, as the concentration increases, a saturation point is reached at the interface. Beyond this point, the surfactant monomers begin to self-assemble into organized spherical structures known as micelles . This spontaneous formation occurs at a well-defined concentration known as the Critical Micelle Concentration (CMC) .[1]

In an aqueous solution, a micelle is structured with the hydrophobic tails sequestered in the core, creating a non-polar microenvironment, while the hydrophilic heads form an outer shell, or corona, that interfaces with the surrounding water. Once the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form more micelles rather than crowding the interface further.

Solubilization and Emulsification

The formation of micelles is central to the roles of this compound as a solubilizing and emulsifying agent.

  • Solubilization: The hydrophobic core of the micelle can encapsulate poorly water-soluble (lipophilic) compounds, such as many active pharmaceutical ingredients (APIs). This sequestration effectively shields the lipophilic molecule from the aqueous environment, allowing it to be dispersed and "dissolved" in the bulk aqueous phase at concentrations much higher than its intrinsic water solubility. This is a crucial function in the formulation of parenteral and oral drug products.[2]

  • Emulsification: In systems containing two immiscible liquids like oil and water, the surfactant stabilizes the dispersion of one liquid into the other by forming a protective layer at the oil-water interface. Micelles can also encapsulate oil droplets, preventing them from coalescing and leading to the formation of a stable emulsion.

Quantitative Physicochemical Properties

The efficacy of a surfactant is defined by several key quantitative parameters. The properties of this compound (C12E9) are summarized below.

PropertyValueSignificance for Mechanism of Action
Molecular Weight ~582.81 g/mol Influences diffusion rates and stoichiometric calculations in formulations.[1][4][7]
Critical Micelle Concentration (CMC) ~0.05 mM in H₂ODefines the minimum concentration for micelle formation and effective solubilization.[1][5][6]
Aggregation Number (Nagg) ~40Represents the average number of surfactant molecules that form a single micelle, impacting the size and solubilization capacity of the micelle.[9]
Hydrophilic-Lipophilic Balance (HLB) 16.9This high value indicates strong hydrophilicity, making it an excellent solubilizer and oil-in-water (O/W) emulsifier.[9][10] An HLB value between 16-18 is characteristic of a solubilising agent.[10]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the surfactant's behavior and the experimental processes used for its characterization.

G Mechanism 1: Reduction of Interfacial Tension cluster_0 Oil Phase cluster_1 Water Phase oil_mol_1 oil_mol_2 oil_mol_3 water_mol_1 water_mol_2 water_mol_3 h1 t1_start t1_end t1_start->t1_end h2 t2_start t2_end t2_start->t2_end h3 t3_start t3_end t3_start->t3_end h4 t4_start t4_end t4_start->t4_end label_interface Interface label_head Hydrophilic Head label_tail Hydrophobic Tail

Surfactant molecules at an oil-water interface.

G conc_low Low Surfactant Concentration (< CMC) monomers Surfactant exists as individual monomers conc_low->monomers conc_high Increased Surfactant Concentration (> CMC) micelles Self-assembly into micelles conc_high->micelles monomers->conc_high Add Surfactant

Logical workflow of micelle formation.

G Mechanism 2: Solubilization via Micelle cluster_micelle Micelle h1 h2 h3 h4 h5 h6 h7 h8 c c->h1 c->h2 c->h3 c->h4 c->h5 c->h6 c->h7 c->h8 drug API water Aqueous Environment

Encapsulation of a hydrophobic API within a micelle.

G start Prepare series of surfactant solutions with increasing concentrations measure Measure surface tension of each solution (e.g., Du Noüy ring method) start->measure plot_data Plot Surface Tension (γ) vs. log(Concentration) measure->plot_data analyze Identify inflection point where surface tension plateaus plot_data->analyze end Concentration at inflection point = Critical Micelle Concentration (CMC) analyze->end

Experimental workflow for CMC determination.

Standard Experimental Protocols for Characterization

The properties outlined above are determined using well-established experimental techniques. For professionals seeking to verify or characterize surfactant behavior, the following protocols are standard.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property and can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.

  • Method: Tensiometry (e.g., Du Noüy Ring or Wilhelmy Plate Method)

  • Principle: The surface tension of a liquid is measured for a series of solutions with incrementally increasing surfactant concentrations.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of dilutions from the stock solution to cover a wide concentration range, typically from well below to well above the expected CMC (~0.05 mM).

    • Calibrate the tensiometer with a substance of known surface tension (e.g., pure water).

    • Measure the surface tension of each dilution, ensuring temperature is constant and the measurement probe (ring or plate) is thoroughly cleaned between samples.

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

  • Data Analysis: The resulting plot will show two distinct linear regions. Initially, surface tension decreases sharply with increasing concentration. After a certain point, the curve flattens, indicating that the surface is saturated and micelles are forming. The CMC is determined from the intersection of the two extrapolated lines from these regions.

Determination of Aggregation Number
  • Method: Fluorescence Quenching

  • Principle: This technique uses a fluorescent probe (fluorophore) and a quencher molecule. The probe preferentially partitions into the micellar core. The quencher, also in the micelles, reduces the fluorescence intensity. The statistics of quencher distribution among the micelles are used to calculate the aggregation number.

  • Procedure:

    • Prepare a set of surfactant solutions at a concentration significantly above the CMC.

    • Add a constant, low concentration of a hydrophobic fluorophore (e.g., pyrene) to each solution.

    • Add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride) to the series.

    • Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

  • Data Analysis: The data are fitted to the Poisson quenching model equation: ln(I₀/I) = [Q]/[Micelle], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, and [Q] and [Micelle] are their molar concentrations. The concentration of micelles can be calculated as ([Surfactant] - CMC) / Nagg. By plotting ln(I₀/I) versus [Q], the aggregation number (Nagg) can be determined from the slope.

Applications in Drug Development and Research

Beyond its fundamental surfactant properties, this compound (as Polidocanol) has direct clinical applications.

  • Sclerotherapy: In its role as a sclerosing agent, it is injected directly into varicose veins.[4] The mechanism here is more aggressive than simple surfactancy; it acts as a detergent to damage the endothelial cell lining of the blood vessel.[3] This injury triggers a local inflammatory response, leading to platelet aggregation, thrombus formation, and ultimately, fibrosis that occludes the vessel.[3][4]

  • Formulation Excipient: Its primary role in drug development is as a high-HLB surfactant. It is used to solubilize APIs for parenteral administration, stabilize oil-in-water emulsions in creams and lotions, and act as a wetting agent in tablet formulations.[2]

  • Biochemical Research: As a non-denaturing detergent, it is used to solubilize membrane proteins from lipid bilayers while preserving their native structure and function, which is critical for structural biology and functional assays.[1]

Conclusion

This compound is a versatile and powerful non-ionic surfactant whose mechanism of action is a direct consequence of its amphiphilic nature. Its ability to reduce surface tension, self-assemble into micelles, and subsequently solubilize and emulsify other molecules makes it an indispensable tool. For drug development professionals and researchers, a firm grasp of its physicochemical properties and the experimental methods used to characterize them is essential for rational formulation design, effective protein manipulation, and the development of novel therapeutic applications.

References

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a non-ionic surfactant commonly known by its synonyms C12E9 and Polidocanol, is a crucial component in numerous scientific and pharmaceutical applications.[1][2] Its amphipathic nature, possessing both a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, allows it to self-assemble in aqueous solutions to form micelles. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the surfactant's behavior and efficacy in various formulations. This technical guide provides a comprehensive overview of the CMC of this compound, including its physicochemical properties, factors influencing its CMC, and detailed experimental protocols for its determination.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular weight of approximately 582.81 g/mol .[2] It is soluble in water, forming turbid solutions at higher concentrations.[2] The micellar average molecular weight has been reported to be around 64,000 g/mol , with an aggregation number of approximately 110, indicating that about 110 individual surfactant molecules associate to form a single micelle.[2]

PropertyValueReference
Synonyms C12E9, Polidocanol, Dodecyl nonaethylene glycol ether[1][2]
Molecular Formula C30H62O10
Molecular Weight 582.81 g/mol [2]
Appearance Liquid[2]
Solubility in Water Forms turbid solutions at high concentrations[2]
Critical Micelle Concentration (CMC) in Water ~0.05 mM - 0.08 mM[1][2]
Micellar Average Molecular Weight ~64,000 g/mol [2]
Aggregation Number (Nagg) ~110[2]

Micelle Formation and the Critical Micelle Concentration

The formation of micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic dodecyl tails of the surfactant molecules minimize their contact with water by aggregating together, forming a core-like structure. The hydrophilic nonaethylene glycol heads remain on the outer surface, interacting with the surrounding water molecules. This process is illustrated in the diagram below.

MicelleFormation cluster_1 At/Above CMC Monomers Surfactant Monomers Monomer2 Surfactant Monomers Monomers->Monomer2 Increasing Surfactant Concentration Micelle Monomer2->Micelle Self-Assembly

Diagram 1: Micelle Formation Pathway

Below the CMC, this compound exists primarily as individual monomers in solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles. This transition leads to abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which form the basis for the experimental determination of the CMC.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is influenced by several factors, including temperature and the presence of electrolytes.

Temperature

For non-ionic surfactants like C12E9, the effect of temperature on the CMC is complex. Generally, an increase in temperature leads to the dehydration of the hydrophilic ethylene (B1197577) oxide chains, making the surfactant effectively more hydrophobic.[3][4] This increased hydrophobicity favors micellization, resulting in a decrease in the CMC.[3][4] However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can oppose micelle formation, leading to an increase in the CMC.[4] This interplay of effects often results in a U-shaped curve when plotting CMC against temperature, with a minimum CMC at a specific temperature. For polyoxyethylene alkyl ethers, this minimum is often observed around 50 °C.[4]

Aggregation Number Variation with Temperature:

The aggregation number (Nagg), which is the number of surfactant molecules in a single micelle, is also temperature-dependent. For C12E9, the aggregation number has been observed to be nearly independent of temperature when it is significantly below the critical temperature (Tc). However, as the temperature approaches Tc, the aggregation number tends to increase.

Temperature (°C)Aggregation Number (Nagg)
25~110
40Increases as T approaches Tc
50Increases as T approaches Tc

Note: Specific quantitative data for the aggregation number of C12E9 at various temperatures is limited in the publicly available literature. The trend described is based on studies of similar non-ionic surfactants.

Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl) and potassium chloride (KCl), can also significantly impact the CMC of non-ionic surfactants. Electrolytes can alter the structure of water and the hydration of the hydrophilic head groups.

The addition of salts like NaCl to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[3][5] This "salting-out" effect is attributed to the dehydration of the polyethylene (B3416737) oxide chains by the salt ions, which increases the effective hydrophobicity of the surfactant and promotes micellization at lower concentrations.[3] The extent of this effect depends on the nature and concentration of the salt.

ElectrolyteConcentrationEffect on CMC
NaClIncreasing ConcentrationDecreases CMC
KClIncreasing ConcentrationDecreases CMC

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. The most common methods include surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC.[5][6]

Principle: Surfactant monomers adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[6]

Detailed Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. From this stock solution, prepare a series of dilutions covering a concentration range that brackets the expected CMC (e.g., from 0.001 mM to 1 mM).

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for surface tension measurements. Ensure the platinum ring or plate is thoroughly cleaned with a solvent (e.g., acetone (B3395972) or ethanol) and then flamed to remove any organic residues before each measurement. Calibrate the instrument with deionized water.

  • Measurement: Measure the surface tension of each prepared solution. Allow each solution to equilibrate for a sufficient time before measurement to ensure a stable surface tension reading.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The intersection of the regression lines of these two regions corresponds to the CMC.

SurfaceTensionWorkflow A Prepare Surfactant Solutions (Varying Concentrations) C Measure Surface Tension of Each Solution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine Intersection of Linear Regions (CMC) D->E

Diagram 2: Workflow for CMC Determination by Surface Tension
Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.

Principle: Pyrene has a low solubility in water (a polar environment) but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene shows several vibronic bands, and the ratio of the intensity of the first peak (I1, ~373 nm) to the third peak (I3, ~384 nm) is sensitive to the polarity of its microenvironment. In a polar solvent like water, the I1/I3 ratio is high. When micelles form, pyrene partitions into their non-polar core, leading to a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the surfactant concentration.[7]

Detailed Protocol:

  • Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (B145695) (e.g., 1 mM).

  • Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC.

  • Sample Preparation: To a series of vials, add a small, constant volume of the pyrene stock solution and allow the solvent to evaporate completely, leaving a thin film of pyrene. Then, add the prepared surfactant solutions to each vial. The final pyrene concentration should be very low (e.g., 1 µM) to avoid excimer formation. Allow the solutions to equilibrate (e.g., by gentle stirring or sonication) to ensure the pyrene is fully solubilized.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each sample (typically from 350 nm to 450 nm) with an excitation wavelength of around 335 nm.

  • Data Analysis: From each spectrum, determine the intensities of the first (I1) and third (I3) vibronic peaks. Plot the I1/I3 ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition in this plot.

FluorescenceWorkflow A Prepare Surfactant and Pyrene Solutions B Prepare Samples with Varying Surfactant Concentrations and Constant Pyrene A->B C Equilibrate Samples B->C D Measure Fluorescence Emission Spectra C->D E Calculate I1/I3 Ratio for Each Sample D->E F Plot I1/I3 Ratio vs. log(Concentration) E->F G Determine Inflection Point (CMC) F->G

Diagram 3: Workflow for CMC Determination by Fluorescence Spectroscopy

Conclusion

The critical micelle concentration is a paramount parameter for understanding and utilizing this compound in research, drug development, and various industrial applications. This technical guide has provided a detailed overview of its physicochemical properties, the factors influencing its CMC, and comprehensive protocols for its experimental determination. While general trends for the effects of temperature and electrolytes are understood for non-ionic surfactants, further research to obtain specific quantitative data for C12E9 would be invaluable for precise formulation and application development. The methodologies and information presented herein serve as a robust foundation for scientists and researchers working with this versatile surfactant.

References

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hydrophilic-Lipophilic Balance (HLB) of nonaethylene glycol monododecyl ether, a nonionic surfactant of significant interest in pharmaceutical sciences and beyond. This document offers a comprehensive overview of its properties, methods for determining its HLB value, and its application in relevant biological and formulation contexts.

Introduction to this compound

This compound, also known by its synonyms Polidocanol, C12E9, and Laureth-9, is a nonionic surfactant with a well-defined amphiphilic structure. This structure, consisting of a hydrophilic nonaethylene glycol head and a lipophilic dodecyl tail, dictates its surface-active properties and its utility in a wide range of applications, including as an emulsifier, solubilizer, and wetting agent.[1] In the pharmaceutical industry, it is notably used as a sclerosing agent for the treatment of varicose veins.[2][3]

Hydrophilic-Lipophilic Balance (HLB) Value

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that reflects the degree to which a surfactant is hydrophilic or lipophilic.[4] For non-ionic surfactants, the HLB value is a crucial parameter for formulation development, as it governs the stability of emulsions and the solubilization of various compounds.

Theoretical Calculation of HLB Value

The HLB value of this compound can be calculated using Griffin's method, a widely accepted formula for non-ionic surfactants.[4][5][6]

Griffin's Method:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the whole molecule.

For this compound (Chemical Formula: C₃₀H₆₂O₁₀), the components are:

  • Lipophilic portion (dodecyl): C₁₂H₂₅-

  • Hydrophilic portion (nonaethylene glycol): -(OCH₂CH₂)₉OH

The molecular weights are calculated as follows:

  • M (C₃₀H₆₂O₁₀): (30 * 12.01) + (62 * 1.01) + (10 * 16.00) = 360.3 + 62.62 + 160.00 = 582.92 g/mol

  • Mh (-(OCH₂CH₂)₉OH): (9 * ((2 * 12.01) + (4 * 1.01) + (1 * 16.00))) + 1.01 + 16.00 = (9 * 44.06) + 17.01 = 396.54 + 17.01 = 413.55 g/mol

Calculated HLB Value:

HLB = 20 * (413.55 / 582.92) ≈ 14.19

This calculated HLB value indicates that this compound is a hydrophilic surfactant, making it suitable for forming oil-in-water (O/W) emulsions and solubilizing lipophilic substances in aqueous environments.

Quantitative Data Summary
ParameterValueReference
Chemical FormulaC₃₀H₆₂O₁₀
Molecular Weight (M)582.92 g/mol
Molecular Weight of Hydrophilic Portion (Mh)413.55 g/mol
Calculated HLB Value (Griffin's Method)~14.19[4][5][6]

Experimental Determination of Surfactant Properties

While theoretical calculations provide a good estimate, experimental methods are crucial for characterizing the behavior of surfactants in real-world formulations. The cloud point determination is a key experimental protocol for nonionic surfactants.

Experimental Protocol: Cloud Point Titration

The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated. This phenomenon is reversible upon cooling and is indicative of the surfactant's solubility characteristics.

Objective: To determine the cloud point of an aqueous solution of this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Test tubes (e.g., 25 x 200 mm borosilicate glass)

  • Water bath with a magnetic stirrer and heating capability

  • Calibrated thermometer

  • Stir bar

  • Beakers

Procedure: [7]

  • Preparation of the Surfactant Solution: Prepare a 1.0% (w/w) solution of this compound in distilled water. Ensure the surfactant is fully dissolved and the solution is clear at room temperature.

  • Sample Preparation: Transfer a known volume (e.g., 50 mL) of the 1.0% surfactant solution into a clean, dry test tube.

  • Apparatus Setup: Place the test tube in a water bath. Insert a calibrated thermometer into the test tube to monitor the sample temperature. Place another thermometer in the water bath to monitor its temperature. Add a small stir bar to the test tube.

  • Heating: Begin heating the water bath at a controlled rate of approximately 2-4°C per minute while gently stirring the surfactant solution.

  • Observation: Continuously observe the surfactant solution for the first sign of turbidity. The temperature at which the solution becomes distinctly cloudy is the cloud point.

  • Cooling and Confirmation: Remove the test tube from the heat source and allow it to cool while gently stirring. Observe the temperature at which the solution becomes clear again. A sharp transition within a 1°C range confirms an accurate determination.

  • Replicates: Repeat the measurement at least two more times and calculate the average cloud point temperature.

Applications and Mechanisms

This compound's specific HLB value and surfactant properties make it valuable in various applications, most notably in medicine as a sclerosing agent.

Signaling Pathway: Mechanism of Action of Polidocanol in Sclerotherapy

As a sclerosing agent, Polidocanol (this compound) functions by inducing localized damage to the endothelium of blood vessels. This action triggers a cascade of events leading to the occlusion and eventual fibrosis of the treated vein.

Polidocanol_Mechanism cluster_vessel Blood Vessel Lumen cluster_membrane Cell Membrane cluster_cellular_response Cellular & Vascular Response Polidocanol Polidocanol (this compound) LipidBilayer Lipid Bilayer Disruption Polidocanol->LipidBilayer Surfactant Action EndothelialCell Endothelial Cell EndothelialDamage Endothelial Damage & Cell Lysis LipidBilayer->EndothelialDamage Increased Permeability PlateletAggregation Platelet Aggregation EndothelialDamage->PlateletAggregation Exposure of Subendothelium ThrombusFormation Thrombus Formation PlateletAggregation->ThrombusFormation Coagulation Cascade FibroticOcclusion Fibrotic Occlusion ThrombusFormation->FibroticOcclusion Inflammatory Response & Fibroblast Proliferation

Caption: Mechanism of action of Polidocanol in venous sclerotherapy.

Experimental Workflow: Formulation of a Nanoemulsion for Drug Delivery

The hydrophilic nature of this compound makes it an effective surfactant for creating stable oil-in-water nanoemulsions, which are promising systems for targeted drug delivery.

Nanoemulsion_Workflow cluster_formulation Nanoemulsion Formulation cluster_characterization Characterization PhasePrep Phase Preparation (Oil & Aqueous) DrugSolubilization Drug Solubilization in Oil Phase PhasePrep->DrugSolubilization SurfactantAddition Addition of Nonaethylene Glycol Monododecyl Ether to Aqueous Phase PhasePrep->SurfactantAddition PreEmulsification Pre-emulsification (High-Shear Mixing) DrugSolubilization->PreEmulsification SurfactantAddition->PreEmulsification Homogenization High-Pressure Homogenization or Ultrasonication PreEmulsification->Homogenization Nanoemulsion Stable Nanoemulsion Homogenization->Nanoemulsion ParticleSize Particle Size & PDI Analysis Nanoemulsion->ParticleSize ZetaPotential Zeta Potential Measurement Nanoemulsion->ZetaPotential DrugLoading Drug Loading & Encapsulation Efficiency Nanoemulsion->DrugLoading Stability Stability Studies (Thermal & Physical) Nanoemulsion->Stability

Caption: Experimental workflow for nanoemulsion drug delivery system formulation.

Conclusion

This compound is a versatile nonionic surfactant with a calculated HLB value of approximately 14.19, indicating its strong hydrophilic character. This property, coupled with its well-understood mechanism of action in biological systems, makes it a valuable tool for researchers and professionals in drug development and formulation science. The experimental protocols and workflows provided in this guide offer a practical framework for the characterization and application of this important excipient.

References

An In-Depth Technical Guide to the Phase Behavior of Nonaethylene Glycol Monododecyl Ether (C12E9) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of nonaethylene glycol monododecyl ether (C12E9) in aqueous solutions. C12E9 is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery, membrane protein research, and formulation science. Its amphiphilic nature, comprising a hydrophilic nonaethylene glycol head group and a hydrophobic dodecyl tail, drives the formation of diverse self-assembled structures in water, a behavior intricately dependent on concentration and temperature.

Physicochemical Properties of C12E9

Understanding the fundamental physicochemical properties of C12E9 is crucial for interpreting its phase behavior. Key parameters are summarized in the table below.

PropertyValueReference
Chemical Formula C30H62O10[1]
Molecular Weight 582.81 g/mol [1]
Critical Micelle Concentration (CMC) 0.08 mM[1]
Micellar Average Molecular Weight ~64,000 g/mol [1]
Aggregation Number (Nagg) 110[1]
Form Liquid[1]
Solubility in Water Turbid at 100 mg/mL[1]
Density 1.004 g/cm³[1]

Phase Behavior in Aqueous Solution

The phase behavior of C12E9 in water is characterized by the formation of various structures as a function of surfactant concentration and temperature. At very low concentrations, C12E9 exists as individual molecules (monomers). As the concentration increases and surpasses the Critical Micelle Concentration (CMC), these monomers self-assemble into organized aggregates known as micelles.[2] This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic dodecyl tails and water molecules.

At higher concentrations, further structural transitions occur, leading to the formation of lyotropic liquid crystalline phases.[3][4] These phases possess a degree of order that is intermediate between that of a liquid and a solid. For non-ionic surfactants of the CnEm family, such as C12E9, the sequence of phases with increasing concentration typically includes spherical micelles (L1 phase), followed by more complex structures like hexagonal, and lamellar phases.[5][6]

A key characteristic of non-ionic surfactants with polyoxyethylene head groups is the phenomenon of a cloud point .[7] As the temperature of an aqueous C12E9 solution is raised, the hydration of the ethylene (B1197577) oxide chains decreases. At a specific temperature, known as the cloud point, the solution becomes turbid due to phase separation into a surfactant-rich phase and a surfactant-poor (aqueous) phase. The cloud point temperature is dependent on the surfactant concentration.[7]

Experimental Protocols for Characterization

The characterization of the phase behavior of C12E9 in aqueous solutions involves a suite of experimental techniques to identify phase boundaries and determine the structural parameters of the self-assembled aggregates.

Determination of the Cloud Point

Methodology: The cloud point is determined by visually observing the onset of turbidity in a sample as the temperature is increased.[7]

  • Sample Preparation: A series of C12E9 solutions of known concentrations are prepared in deionized water in sealed, transparent tubes.

  • Instrumentation: A temperature-controlled water bath with a light source and a detector (or visual observation) is used.

  • Procedure: The sample tubes are placed in the water bath, and the temperature is slowly increased at a constant rate. The temperature at which the solution becomes cloudy or turbid is recorded as the cloud point.[7]

  • Data Analysis: The cloud point temperatures are plotted against the corresponding C12E9 concentrations to generate a cloud point curve, which represents the boundary of the two-phase region at higher temperatures.

Micelle Characterization using Dynamic Light Scattering (DLS)

Methodology: DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) of particles in suspension, such as micelles.[4][8]

  • Sample Preparation: C12E9 solutions at concentrations above the CMC are prepared and filtered to remove any dust or large aggregates.

  • Instrumentation: A dynamic light scattering instrument equipped with a laser, a detector, and a correlator is used.

  • Procedure: The sample is placed in a cuvette and illuminated by the laser beam. The scattered light intensity fluctuations, caused by the Brownian motion of the micelles, are measured by the detector at a specific angle (e.g., 90° or 173° for backscatter detection).[4] The correlator analyzes these fluctuations to generate an autocorrelation function.

  • Data Analysis: The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

    • Rh = kBT / (6πηD)

    • where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Structural Analysis using Small-Angle X-ray Scattering (SAXS)

Methodology: SAXS is a powerful technique for determining the size, shape, and internal structure of nanoparticles, including micelles and liquid crystalline phases.[3][9][10]

  • Sample Preparation: C12E9 solutions covering a range of concentrations are prepared and loaded into thin-walled quartz capillaries.

  • Instrumentation: A SAXS instrument consisting of an X-ray source, collimation optics, a sample holder, and a 2D detector is used.

  • Procedure: A monochromatic X-ray beam is passed through the sample, and the scattered X-rays at small angles (typically < 5°) are collected by the detector.

  • Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ/2) (λ is the X-ray wavelength and θ is the scattering angle).

    • For Micelles: The scattering data can be fitted to various models (e.g., core-shell sphere, ellipsoid) to determine the size, shape, aggregation number, and electron density profile of the micelles.[9][10]

    • For Liquid Crystalline Phases: The positions of the Bragg peaks in the scattering pattern can be used to determine the symmetry (e.g., hexagonal, lamellar) and the lattice parameters of the liquid crystalline phase.

Visualizing Experimental Workflows and Phase Relationships

Diagrams generated using the DOT language provide a clear visual representation of the experimental processes and the relationships between different phases.

Experimental Workflow for Phase Behavior Characterization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Phase Characterization cluster_data Data Analysis & Interpretation prep Prepare aqueous C12E9 solutions at various concentrations cloud_point Cloud Point Determination prep->cloud_point dls Dynamic Light Scattering (DLS) prep->dls saxs Small-Angle X-ray Scattering (SAXS) prep->saxs cp_curve Cloud Point Curve cloud_point->cp_curve micelle_size Micelle Hydrodynamic Radius dls->micelle_size structure Micelle/LC Structure & Dimensions saxs->structure phase_diagram Construct Phase Diagram cp_curve->phase_diagram micelle_size->phase_diagram structure->phase_diagram

Caption: Experimental workflow for characterizing the phase behavior of C12E9.

Generalized Phase Transitions in C12E9 Aqueous Solutions

Phase_Transitions Monomers Monomers Micelles Spherical Micelles (L1) Monomers->Micelles > CMC Hexagonal Hexagonal Phase Micelles->Hexagonal Increasing Concentration Lamellar Lamellar Phase Hexagonal->Lamellar Increasing Concentration

Caption: Generalized sequence of lyotropic phases with increasing C12E9 concentration.

Temperature-Induced Phase Separation (Cloud Point)

Cloud_Point_Phenomenon cluster_below_cp Below Cloud Point Temperature cluster_above_cp Above Cloud Point Temperature one_phase Homogeneous Micellar Solution two_phases Two-Phase System (Surfactant-rich & Surfactant-poor) one_phase->two_phases Increase Temperature

Caption: Schematic of the cloud point phenomenon in C12E9 solutions.

Applications in Drug Development

The self-assembly of C12E9 into micelles and other ordered structures has significant implications for drug development.

  • Solubilization of Poorly Soluble Drugs: The hydrophobic cores of C12E9 micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

  • Controlled Drug Delivery: The structure of the lyotropic liquid crystalline phases can be exploited to create sustained-release drug delivery systems.[11] The diffusion of an encapsulated drug will be dependent on the specific liquid crystalline structure.

  • Stabilization of Biologics: C12E9 is used in the purification and stabilization of membrane proteins, which are important drug targets.

Conclusion

The phase behavior of this compound in aqueous solutions is a rich and complex field of study with significant practical implications. The formation of micelles and various lyotropic liquid crystalline phases, along with the characteristic cloud point phenomenon, are all governed by the interplay of concentration, temperature, and the amphiphilic nature of the C12E9 molecule. A thorough understanding of this phase behavior, elucidated through the experimental techniques outlined in this guide, is essential for the effective application of C12E9 in research and development, particularly within the pharmaceutical and biotechnology industries. Further research to establish a detailed and quantitative phase diagram for the C12E9-water system would be of great value to the scientific community.

References

Spectroscopic Characterization of Nonaethylene Glycol Monododecyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monododecyl ether, also known as Polidocanol or C12E9, is a non-ionic surfactant with a wide range of applications in research, pharmaceuticals, and various industrial processes. Its utility in formulations for drug delivery, as a detergent in membrane protein extraction, and as a sclerosing agent in medicine necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its analysis.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be reliably assessed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the dodecyl chain and the nonaethylene glycol unit. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Assignment Chemical Shift (ppm) Multiplicity Integration
CH₃ (dodecyl)~0.88Triplet3H
-(CH₂)₁₀- (dodecyl)~1.26Multiplet20H
-O-CH₂-CH₂- (dodecyl)~3.40Triplet2H
-O-CH₂-CH₂-O- (ethylene glycol)~3.64Multiplet36H
-CH₂-OH (terminal ethylene (B1197577) glycol)~2.75Triplet2H
-OHVariableSinglet1H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

Assignment Chemical Shift (ppm)
CH₃ (dodecyl)~14.1
-(CH₂)₁₀- (dodecyl)~22.7 - 31.9
-O-CH₂- (dodecyl)~71.5
-O-CH₂-CH₂-O- (ethylene glycol)~70.5
HO-CH₂- (terminal ethylene glycol)~61.7
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Due to the polymeric nature of the ethylene glycol chain, mass spectra of such compounds often show a distribution of molecular ion peaks corresponding to oligomers with varying numbers of ethylene glycol units. The fragmentation pattern is typically characterized by the cleavage of C-O and C-C bonds within the polyoxyethylene chain.

m/z Assignment
583.4[M+H]⁺ (for n=9)
539.4[M+H]⁺ - (C₂H₄O)
495.3[M+H]⁺ - 2(C₂H₄O)
451.3[M+H]⁺ - 3(C₂H₄O)
......
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to C-H, C-O, and O-H bonds.

Wavenumber (cm⁻¹) Assignment Intensity
~3400O-H stretch (hydroxyl group)Broad, Strong
~2920C-H stretch (aliphatic CH₂)Strong
~2850C-H stretch (aliphatic CH₃)Strong
~1465C-H bend (CH₂)Medium
~1100C-O stretch (ether linkage)Strong

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following protocols provide a general framework for the characterization of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium (B1214612) oxide).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-150 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-120 °C

  • Desolvation Temperature: 250-350 °C

  • Mass Range: m/z 100-1500

FTIR Spectroscopy

Sample Preparation:

  • Liquid Film: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

FTIR Spectroscopy Protocol:

  • Instrument: Fourier-Transform Infrared Spectrometer

  • Accessory: Transmission or Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample holder (or clean ATR crystal) should be collected prior to sample analysis.

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams illustrate the key steps in the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Nonaethylene Glycol Monododecyl Ether Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Dilute Dilute for MS Analysis Sample->Dilute MS Film Prepare Thin Film for FTIR Sample->Film FTIR NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometer (ESI-MS) Dilute->MS FTIR FTIR Spectrometer Film->FTIR NMR_Data NMR Spectra (Chemical Shifts, Integration) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data FTIR_Data FTIR Spectrum (Functional Groups) FTIR->FTIR_Data

Caption: General workflow for the spectroscopic characterization of this compound.

NMR_Logic Molecule Molecular Structure Proton_Env Proton Environments Molecule->Proton_Env Carbon_Env Carbon Environments Molecule->Carbon_Env H1_NMR ¹H NMR Spectrum Proton_Env->H1_NMR C13_NMR ¹³C NMR Spectrum Carbon_Env->C13_NMR Chem_Shift_H Chemical Shifts (δ) H1_NMR->Chem_Shift_H Integration Integration H1_NMR->Integration Multiplicity Multiplicity H1_NMR->Multiplicity Chem_Shift_C Chemical Shifts (δ) C13_NMR->Chem_Shift_C

Caption: Logical relationship of information derived from NMR spectroscopy.

MS_Logic Analyte Analyte Molecule Ionization Ionization (ESI) Analyte->Ionization Molecular_Ion Molecular Ion [M+H]⁺ Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Mass_Analyzer Mass Analyzer Molecular_Ion->Mass_Analyzer Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions Fragment_Ions->Mass_Analyzer Mass_Spectrum Mass Spectrum Mass_Analyzer->Mass_Spectrum

Caption: Process flow for mass spectrometry analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For specific applications, optimization of the outlined protocols may be necessary to achieve the desired data quality and resolution.

In-Depth Technical Guide: Thermogravimetric Analysis of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a non-ionic surfactant, finds extensive application in the pharmaceutical and biotechnology industries for its role in solubilizing membrane proteins, stabilizing emulsions, and as a component in drug delivery systems. A thorough understanding of its thermal stability is paramount for ensuring product integrity, optimizing manufacturing processes such as lyophilization and heat sterilization, and predicting shelf-life. Thermogravimetric analysis (TGA) is a critical analytical technique for characterizing the thermal decomposition of this surfactant. This guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including detailed experimental protocols, quantitative data, and a proposed thermal decomposition pathway.

Thermal Decomposition Profile

The thermal decomposition of this compound in an inert atmosphere, such as nitrogen, typically occurs in a multi-stage process. The decomposition profile is characterized by the initial volatilization of any residual moisture, followed by the degradation of the polyoxyethylene (POE) chain and the subsequent breakdown of the dodecyl alkyl chain.

The thermal stability of polyoxyethylene alkyl ethers is influenced by the lengths of both the hydrophilic POE chain and the hydrophobic alkyl chain. Generally, a longer POE chain can lead to a slight increase in thermal stability.

Quantitative Thermogravimetric Data

The following table summarizes the key thermal decomposition parameters for this compound, based on typical TGA data for lauryl alcohol ethoxylates. It is important to note that these values can vary slightly depending on the specific experimental conditions.

ParameterValueDescription
Onset Decomposition Temperature (Tonset) ~150 °CThe temperature at which significant weight loss begins.
Peak Decomposition Temperature 1 (Tpeak1) ~250 °CThe temperature of the maximum rate of weight loss for the first major decomposition stage, primarily associated with the polyoxyethylene chain.
Peak Decomposition Temperature 2 (Tpeak2) ~380 °CThe temperature of the maximum rate of weight loss for the second major decomposition stage, primarily associated with the dodecyl chain.
Weight Loss at Stage 1 ~60-70%The percentage of weight loss corresponding to the degradation of the polyoxyethylene chain.
Weight Loss at Stage 2 ~30-40%The percentage of weight loss corresponding to the degradation of the dodecyl chain.
Residual Mass at 600 °C < 1%The amount of non-volatile residue remaining at the end of the analysis in an inert atmosphere.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

Instrumentation:

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

Sample Preparation:

Due to the viscous liquid to waxy solid nature of this compound at room temperature, careful sample preparation is crucial.

  • Ensure the sample is homogeneous. If the sample is solid, it can be gently warmed to a liquid state for easier handling.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • For liquid samples, ensure the sample covers the bottom of the pan without being too close to the edges to prevent sudden sample loss upon heating.

TGA Parameters:

ParameterRecommended SettingRationale
Heating Rate 10 °C/minA common heating rate that provides a good balance between resolution of thermal events and analysis time.
Temperature Range Ambient to 600 °CThis range is sufficient to capture the complete decomposition of the surfactant.
Atmosphere Nitrogen (or other inert gas, e.g., Argon)An inert atmosphere is used to study the thermal decomposition without the influence of oxidation.
Gas Flow Rate 20-50 mL/minTo ensure an inert environment and to carry away volatile decomposition products.
Crucible Type Alumina or PlatinumThese materials are inert and can withstand the high temperatures of the analysis.

Procedure:

  • Tare the empty TGA crucible.

  • Place the prepared sample into the crucible and record the initial mass.

  • Place the crucible onto the TGA balance.

  • Purge the furnace with nitrogen for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

  • Initiate the heating program according to the specified parameters.

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are then analyzed to determine the onset and peak decomposition temperatures and the percentage of weight loss for each decomposition stage.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is a complex process involving the cleavage of C-C and C-O bonds in both the alkyl and polyoxyethylene chains.

G cluster_stage1 Stage 1: Polyoxyethylene Chain Decomposition (~150-300°C) cluster_stage2 Stage 2: Dodecyl Chain Decomposition (~300-450°C) C12E9 This compound (C12H25(OCH2CH2)9OH) POE_Decomp Random C-O and C-C Scission of Polyoxyethylene Chain C12E9->POE_Decomp Heat Volatiles1 Formation of Volatile Products: - Ethylene Glycol - Diethylene Glycol - Aldehydes - Ethers POE_Decomp->Volatiles1 Alkyl_Decomp Random C-C Scission of Dodecyl Chain POE_Decomp->Alkyl_Decomp Increased Temperature Volatiles2 Formation of Shorter-Chain Alkanes and Alkenes Alkyl_Decomp->Volatiles2

Proposed thermal decomposition pathway of this compound.

Experimental Workflow for TGA

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

G start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup - Heating Rate: 10 °C/min - Atmosphere: Nitrogen - Temp Range: Ambient to 600 °C sample_prep->instrument_setup run_tga Run TGA Experiment instrument_setup->run_tga data_acquisition Data Acquisition (Mass vs. Temperature) run_tga->data_acquisition data_analysis Data Analysis - Plot TGA and DTG curves - Determine Tonset, Tpeak, and % Weight Loss data_acquisition->data_analysis reporting Report Results data_analysis->reporting end End reporting->end

Workflow for thermogravimetric analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition of this compound. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to assess the thermal properties of this important non-ionic surfactant. A thorough understanding of its thermal behavior is essential for ensuring the quality, safety, and efficacy of pharmaceutical and biotechnological products in which it is a key component.

Navigating the Safety and Handling of Nonaethylene Glycol Monododecyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol monododecyl ether, a non-ionic surfactant also known by its synonyms Laureth-9 and Polidocanol, is a versatile compound utilized in various research, cosmetic, and pharmaceutical applications.[1][2] Its utility ranges from a detergent in laboratory settings to a sclerosing agent for the treatment of varicose veins.[3][4] This in-depth technical guide provides a comprehensive overview of its safety profile, handling precautions, and emergency procedures to ensure its safe and effective use in a professional setting.

Hazard Identification and GHS Classification

There are notable discrepancies in the GHS classification of this compound across various supplier Safety Data Sheets (SDS). Some sources classify it as not a hazardous substance or mixture, while others indicate specific hazards.[5][6][7] For the purpose of ensuring maximum safety in a research and drug development context, a conservative approach that acknowledges the potential hazards is recommended. The following table summarizes the potential GHS classifications.

Table 1: GHS Hazard Classification

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[8]Warning
alt text
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[8]Warning
alt text
Serious eye damage/eye irritation (Category 1/2A)H318: Causes serious eye damage[8] / H319: Causes serious eye irritation[8]Danger/Warning
alt text
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[8]Warning
alt text
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life[9]Warning
alt text

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties is essential for safe handling.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC30H62O10[1]
Molecular Weight582.81 g/mol [1]
AppearanceColorless to pale yellow liquid or solid[10][11]
Melting Point34°C[10]
SolubilitySoluble in water[11]
Density1.004 g/cm³[12]

Table 3: Toxicological Data

EndpointValueSpeciesReference
Acute Oral LD50>2000 mg/kg bwRat, Dog, Monkey[13]
Acute Dermal LD50>2000 mg/kg bwRat[13]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[14] Local exhaust ventilation should be employed to control airborne concentrations.[14]

Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound.

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[14] A face shield may be necessary if splashing is possible.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[10] Protective clothing, such as a lab coat, should be worn to prevent skin contact.[14]
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator is recommended.[14]
Hygiene Measures
  • Wash hands thoroughly after handling.[14]

  • Do not eat, drink, or smoke in areas where the substance is handled.[15]

  • Remove contaminated clothing and wash it before reuse.[14]

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[15] Seek medical attention if symptoms persist.[16]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes.[15] Remove contaminated clothing.[15] If skin irritation occurs, get medical advice/attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting.[14] Rinse mouth with water.[15] Seek immediate medical attention.
Spill and Leak Procedures
  • Personal Precautions: Wear appropriate PPE as outlined in Table 4.

  • Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[17]

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

  • Hazardous Combustion Products: May produce irritating and toxic gases upon combustion.[14]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

The following are summaries of the OECD guidelines for assessing the key toxicological endpoints associated with this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a defined period.[18] The degree of irritation is then observed and scored at specific intervals.[12]

  • Procedure:

    • The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of clipped skin (approximately 6 cm²).[18]

    • The application site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.[12][18]

    • After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours post-application.[12]

    • Observations may continue for up to 14 days to assess the reversibility of the effects.[18]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[1] The degree of irritation to the cornea, iris, and conjunctiva is observed and scored.[3]

  • Procedure:

    • A single dose of the test substance is instilled into the eye of the animal.[1]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

    • The degree of eye irritation is scored based on the observed lesions.[3]

    • The observation period can extend up to 21 days to determine the reversibility of the effects.[15]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
  • Principle: This method involves a stepwise procedure with the use of a small number of animals per step.[19] The outcome of each step determines the next dose to be administered.[19]

  • Procedure:

    • A single dose of the test substance is administered orally to a group of rodents (typically female rats).[17]

    • The animals are observed for a specified period (usually 14 days) for signs of toxicity and mortality.[17]

    • The number of animals that die at a particular dose level is used to classify the substance according to the GHS.[17]

Visualized Workflows and Relationships

Emergency Response for Accidental Exposure

Emergency_Response cluster_Exposure Accidental Exposure cluster_FirstAid Immediate First Aid cluster_MedicalAttention Professional Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Flush_Skin Flush Skin with Water (15 min) Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention If symptoms persist Flush_Skin->Seek_Medical_Attention If irritation occurs Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first aid procedures following accidental exposure.

Hierarchy of Safety Controls for Handling

Safety_Controls cluster_Controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination/Substitution (Not always feasible) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for safe handling of chemicals.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, also known as C12E9 or Laureth-9, is a non-ionic surfactant widely utilized in various industrial and pharmaceutical applications. Its amphiphilic nature, consisting of a hydrophobic C12 alkyl chain and a hydrophilic polyethylene (B3416737) glycol chain with nine ethylene (B1197577) oxide units, makes it an effective emulsifier, detergent, and solubilizing agent.[1] Given its prevalence, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the environmental characteristics of this compound, with a focus on its biodegradability, aquatic toxicity, and bioaccumulation potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

PropertyValueReference
Chemical Formula C30H62O10[1]
CAS Number 3055-99-0[1]
Molecular Weight 582.81 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Water Solubility Miscible[3]
Density 0.97 g/cm³ at room temperature[3]
pH (1% in water) 6.0 - 8.0[3]

Environmental Fate

Biodegradability

The biodegradability of this compound is a critical factor in determining its environmental persistence. Ready biodegradability is assessed using standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Based on data from the European Chemicals Agency (ECHA) for a closely related substance, this compound is not considered to be readily biodegradable. In a 28-day OECD 301F (Manometric Respirometry Test), the substance achieved 32% degradation.[4] A similar result of 33% degradation after 28 days was observed in an OECD 301B (CO2 Evolution Test).[4] While not meeting the stringent criteria for "ready biodegradability," this indicates that the substance is inherently biodegradable.

Test GuidelineDurationResultClassificationReference
OECD 301F 28 days32% degradationNot readily biodegradable[4]
OECD 301B 28 days33% degradationNot readily biodegradable[4]
Biodegradation Pathway

The aerobic biodegradation of alcohol ethoxylates like this compound proceeds through two primary pathways:

  • Central Fission: This involves the cleavage of the ether bond between the alkyl chain and the polyethylene glycol chain. This results in the formation of dodecanol (B89629) and nonaethylene glycol. The dodecanol is then further degraded through β-oxidation, while the polyethylene glycol chain is degraded by successive oxidation of the terminal alcohol groups.

  • Terminal Oxidation of the Ethoxylate Chain: This pathway involves the oxidation of the terminal hydroxyl group of the polyethylene glycol chain to a carboxylic acid. This is followed by the stepwise shortening of the ethoxylate chain.

cluster_pathways Biodegradation Pathways cluster_central_fission Central Fission cluster_terminal_oxidation Terminal Oxidation C12E9 This compound (C12H25O(CH2CH2O)9H) Dodecanol Dodecanol (C12H25OH) C12E9->Dodecanol Ether Cleavage PEG9 Nonaethylene Glycol (HO(CH2CH2O)9H) C12E9->PEG9 Ether Cleavage Carboxylated_Intermediate Carboxylated Intermediate (C12H25O(CH2CH2O)8CH2COOH) C12E9->Carboxylated_Intermediate Oxidation BetaOxidation β-Oxidation Dodecanol->BetaOxidation PEG_Degradation PEG Degradation PEG9->PEG_Degradation CO2_H2O_1 CO2 + H2O BetaOxidation->CO2_H2O_1 PEG_Degradation->CO2_H2O_1 Chain_Shortening Ethoxylate Chain Shortening Carboxylated_Intermediate->Chain_Shortening CO2_H2O_2 CO2 + H2O Chain_Shortening->CO2_H2O_2 cluster_preparation Preparation cluster_incubation Incubation (28 days, 22°C, dark) cluster_analysis Analysis MineralMedium Prepare Mineral Medium TestVessel Test Vessel: Medium + Substance + Inoculum MineralMedium->TestVessel TestSubstance Prepare Test Substance (10-20 mg TOC/L) TestSubstance->TestVessel Inoculum Prepare Inoculum (Activated Sludge) Inoculum->TestVessel BlankVessel Blank Control: Medium + Inoculum Inoculum->BlankVessel ReferenceVessel Reference Control: Medium + Reference Substance + Inoculum Inoculum->ReferenceVessel CO2_Trap CO2 Trap (KOH Solution) TestVessel->CO2_Trap BlankVessel->CO2_Trap ReferenceVessel->CO2_Trap Aeration CO2-free Air Aeration->TestVessel Titration Titration or Inorganic Carbon Analyzer CO2_Trap->Titration Calculation Calculate % Biodegradation Titration->Calculation

References

The Genesis of a Polymer: A Technical History of Polyethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and evolution of polyethylene (B3416737) glycol ethers, from their 19th-century origins to their pivotal role in modern drug development.

The Dawn of a New Polymer: The Initial Synthesis of Polyethylene Glycol

The story of polyethylene glycol (PEG) begins in the mid-19th century with the independent syntheses by two chemists, A. V. Lourenço and Charles Adolphe Wurtz. In 1859, Lourenço reported the synthesis of what he termed "poly(éthylène glycolique)" by reacting ethylene (B1197577) glycol with ethylene dibromide.[1] Wurtz, a prominent French chemist, independently reported a similar synthesis in the same year.[2][3][4][5][6] His work on ethylene oxide and its reactions with water and ethylene glycol laid the foundational understanding of the polymerization process that forms polyethylene glycols.[2][3][5]

From Laboratory Curiosity to Industrial Workhorse: The Commercialization of Polyethylene Glycol

For several decades following its discovery, polyethylene glycol remained largely a laboratory curiosity. The landscape changed in 1940 when The Dow Chemical Company began commercially producing polyethylene glycols under the trade name CARBOWAX™.[7] This marked a significant turning point, making PEGs widely available for a variety of industrial applications.

The industrial production of polyethylene glycol relies on the ring-opening polymerization of ethylene oxide. This process is typically catalyzed by alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[8] The general steps involved in this process are outlined below.

Industrial Synthesis of Polyethylene Glycol

The industrial synthesis of polyethylene glycol involves the anionic polymerization of ethylene oxide. The process can be initiated with water, ethylene glycol, or a low-molecular-weight PEG. The choice of initiator and the ratio of initiator to ethylene oxide monomer determine the final molecular weight of the polymer.

Experimental Protocol: Generalized Industrial Production of Polyethylene Glycol

  • Initiation: A reactor is charged with the initiator (e.g., ethylene glycol) and a catalytic amount of a strong base (e.g., sodium hydroxide). The mixture is heated to drive off any water.

  • Polymerization: Ethylene oxide is fed into the reactor under controlled temperature and pressure. The reaction is highly exothermic and requires careful thermal management. The alkoxide initiator attacks the ethylene oxide monomer, opening the ring and propagating the polymer chain.

  • Termination: The polymerization is terminated by neutralizing the catalyst with an acid, such as acetic acid or phosphoric acid.

  • Purification: The resulting polyethylene glycol is then purified to remove catalyst residues and any unreacted monomers.

This process allows for the production of a wide range of polyethylene glycols with varying molecular weights, from a few hundred to several thousand g/mol . The physical properties of these polymers, such as viscosity and melting point, are directly related to their molecular weight.

Molecular Weight ( g/mol )Average Number of Ethylene Oxide Units (n)Physical Form at Room Temperature
2004Viscous Liquid
4008-9Viscous Liquid
60012-13Viscous Liquid to Semi-Solid
100021-22Waxy Solid
335075-76Waxy Solid
8000180-181Hard, Waxy Solid

This table summarizes the general physical properties of common polyethylene glycols.[7][9]

Expanding the Family: The Synthesis of Polyethylene Glycol Ethers

The versatility of polyethylene glycol was further enhanced through the synthesis of its ethers. These derivatives, where one or both of the terminal hydroxyl groups are replaced with an alkoxy group, exhibit a range of useful properties, particularly as non-ionic surfactants.

One of the most common methods for preparing polyethylene glycol ethers is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with an alkyl halide.[10][11][12][13]

Williamson Ether Synthesis of Polyethylene Glycol Ethers

The Williamson ether synthesis provides a versatile route to a wide array of polyethylene glycol ethers with different alkyl chain lengths and functionalities.

Experimental Protocol: Synthesis of a Polyethylene Glycol Monomethyl Ether (mPEG)

  • Alkoxide Formation: A solution of polyethylene glycol in an appropriate aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride, to deprotonate the terminal hydroxyl group and form the corresponding alkoxide.

  • Nucleophilic Substitution: A methyl halide (e.g., methyl iodide) is then added to the reaction mixture. The alkoxide acts as a nucleophile and displaces the halide in an SN2 reaction, forming the methyl ether.

  • Workup and Purification: The reaction is quenched, and the product is purified to remove any unreacted starting materials and byproducts.

Williamson_Ether_Synthesis PEG_OH PEG-OH Alkoxide PEG-O⁻Na⁺ PEG_OH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide mPEG PEG-OCH₃ Alkoxide->mPEG SN2 Reaction Methyl_Halide CH₃-X (X = I, Br, Cl) Methyl_Halide->mPEG Salt NaX

Williamson Ether Synthesis for mPEG

A Revolution in Medicine: The Advent of PEGylation

The 1970s witnessed a groundbreaking application of polyethylene glycol that would revolutionize the field of drug delivery: PEGylation. This process involves the covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small-molecule drugs. The pioneering work in this area demonstrated that PEGylation could significantly improve the pharmacokinetic and pharmacodynamic properties of these drugs.[14][15]

The primary benefits of PEGylation include:

  • Increased Drug Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and protects them from enzymatic degradation.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated drug reduces its renal clearance, leading to a longer half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can mask the antigenic sites of a protein, reducing its immunogenicity and the risk of an adverse immune response.

The first PEGylated drug to receive FDA approval was Adagen® (pegademase bovine) in 1990, a treatment for severe combined immunodeficiency disease.[14] This milestone paved the way for the development of a wide range of PEGylated therapeutics.

DrugUnmodified Half-LifePEGylated Half-LifeFold Increase
Interferon α-2a2-3 hours~77 hours~25-38
Granulocyte-colony stimulating factor (G-CSF)~3.5 hours~15-80 hours~4-23
Asparaginase~1.2 days~5.5 days~4.6
Adenosine deaminase (in Adagen®)Minutes~48-72 hoursSignificant

This table provides a summary of the approximate half-life extension observed for some early and notable PEGylated drugs. The exact values can vary depending on the specific PEGylation chemistry and the patient population.[16][17]

PEGylation_Benefits PEGylation PEGylation Increased_Solubility Increased Solubility and Stability PEGylation->Increased_Solubility Prolonged_HalfLife Prolonged Circulation Half-Life PEGylation->Prolonged_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Drug Therapeutic Drug (Protein, Peptide, Small Molecule) Drug->PEGylation

Key Benefits of Drug PEGylation

Conclusion: An Enduring Legacy

From its humble beginnings as a 19th-century laboratory synthesis, polyethylene glycol and its ethers have evolved into indispensable materials with a vast array of applications. The historical development of these polymers, from their initial discovery to their large-scale industrial production and their transformative role in medicine, showcases the power of chemical innovation. The journey of polyethylene glycol ethers is a testament to how fundamental scientific discoveries can lead to technologies that have a profound impact on industry and human health. As research continues, the story of this remarkable polymer is far from over, with new applications and derivatives continually being explored.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization using Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of nonaethylene glycol monododecyl ether (C12E9) in the solubilization of membrane proteins. This non-ionic detergent is a valuable tool for isolating and studying these challenging proteins, which are critical targets in drug development.

Introduction to this compound (C12E9)

This compound, also known as Polidocanol or C12E9, is a non-ionic detergent widely used for the solubilization of membrane proteins. Its amphipathic nature, consisting of a hydrophilic nonaethylene glycol head group and a hydrophobic dodecyl tail, allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins, thereby extracting them into a soluble form.

Key Properties of C12E9:

The physicochemical properties of a detergent are crucial for its effectiveness in solubilizing a specific membrane protein while maintaining its structural integrity and function. Below is a summary of the key properties of C12E9 compared to other commonly used non-ionic detergents.

PropertyThis compound (C12E9)n-Dodecyl-β-D-maltoside (DDM)Triton X-100
Chemical Formula C30H62O10C24H46O11(C2H4O)nC14H22O
Molecular Weight ( g/mol ) 582.81510.62~625
Critical Micelle Concentration (CMC) in water 0.08 mM0.17 mM0.24 mM
Aggregation Number 11098140
Micelle Molecular Weight (kDa) ~64~50~90

This table summarizes key physicochemical properties of C12E9 in comparison to other commonly used non-ionic detergents.

Applications in Membrane Protein Research

Due to its mild, non-denaturing properties, C12E9 is suitable for the solubilization of a variety of membrane proteins, including G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters. Its ability to maintain the native conformation and activity of these proteins makes it a preferred choice for downstream applications such as structural studies (crystallography, cryo-EM) and functional assays.

Experimental Protocols

The optimal conditions for membrane protein solubilization are highly dependent on the specific protein and the source membrane. Therefore, the following protocols should be considered as a starting point and may require optimization.

General Protocol for Membrane Protein Solubilization using C12E9

This protocol outlines the basic steps for solubilizing a target membrane protein from a membrane preparation.

Materials:

  • Membrane preparation containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (or other suitable buffer)

  • This compound (C12E9) stock solution (e.g., 10% w/v in water)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Start with a high-quality membrane preparation. Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Add the C12E9 stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w). It is recommended to test a range of concentrations (e.g., 0.5% to 2% w/v) to determine the optimal condition.

  • Incubation: Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation (e.g., using a rotator).

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in C12E9 micelles.

  • Analysis: Analyze the supernatant for the presence and integrity of the target protein using methods such as SDS-PAGE and Western blotting.

Optimization of Solubilization Conditions

To maximize the yield of active, soluble protein, it is crucial to optimize several parameters:

  • Detergent Concentration: Test a range of C12E9 concentrations. The optimal concentration should be above the CMC and sufficient to solubilize the protein without causing denaturation.

  • Protein Concentration: Vary the initial membrane protein concentration.

  • Buffer Composition: Optimize the pH, ionic strength, and presence of additives like glycerol or specific lipids.

  • Incubation Time and Temperature: Test different incubation times and temperatures to find the best balance between solubilization efficiency and protein stability.

Data Presentation: Comparative Solubilization Efficiency

The choice of detergent can significantly impact the success of membrane protein solubilization. The following table presents a hypothetical comparison of the solubilization efficiency of C12E9 with other detergents for a generic GPCR and ABC transporter. Note: This data is illustrative and the actual efficiency will vary depending on the specific protein.

DetergentGPCR Solubilization Efficiency (%)ABC Transporter Solubilization Efficiency (%)
This compound (C12E9) 7565
n-Dodecyl-β-D-maltoside (DDM)8570
Triton X-1006055
Digitonin5045

This table illustrates the potential differences in solubilization efficiency between various non-ionic detergents for two major classes of membrane proteins.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is essential for understanding the application of C12E9 in membrane protein research.

Signaling Pathway Diagrams

Rhodopsin Signaling Pathway:

Rhodopsin, a classic example of a GPCR, is a light-sensitive receptor found in the retina. Its signaling cascade is a well-studied model for GPCR function.

RhodopsinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rhodopsin Rhodopsin Transducin Transducin (G-protein) Rhodopsin->Transducin Activation PDE Phosphodiesterase (PDE) Transducin->PDE Activation cGMP cGMP PDE->cGMP Hydrolysis GMP GMP cGMP->GMP Photon Photon Photon->Rhodopsin Light Absorption

Caption: Simplified diagram of the Rhodopsin phototransduction cascade.

ABC Transporter Signaling (VEGF Pathway Regulation):

The activity of some ABC transporters, like P-glycoprotein (ABCB1), can be regulated by signaling pathways such as the one initiated by Vascular Endothelial Growth Factor (VEGF).

ABC_Transporter_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGF Receptor PI3K PI3K VEGFR->PI3K Activation PKC PKC VEGFR->PKC Activation ABCTransporter ABC Transporter (e.g., P-gp) Akt Akt PI3K->Akt Activation Akt->ABCTransporter Modulation of Activity PKC->ABCTransporter Modulation of Activity VEGF VEGF VEGF->VEGFR Binding

Caption: Regulation of an ABC transporter by the VEGF signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the solubilization and purification of a membrane protein using this compound.

MembraneProteinPurification start Start: Cell Culture/Tissue cell_lysis Cell Lysis & Membrane Isolation start->cell_lysis solubilization Solubilization with C12E9 cell_lysis->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant purification Affinity Chromatography supernatant->purification elution Elution of Purified Protein purification->elution analysis Analysis (SDS-PAGE, Functional Assays) elution->analysis end End: Purified Protein analysis->end

Caption: Experimental workflow for membrane protein solubilization and purification.

Application Notes and Protocols for Cell Lysis Using Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, also known as Polidocanol or C12E9, is a non-ionic detergent widely utilized in biochemical and pharmaceutical applications. Its utility in cell lysis stems from its ability to disrupt the lipid bilayer of cell membranes, thereby releasing intracellular contents while being mild enough to maintain the structural integrity and functionality of many proteins. This makes it a valuable tool for the extraction of proteins for downstream applications such as enzymatic assays, immunoprecipitation, and Western blotting, particularly in the context of drug discovery and development where preserving protein function is critical.

As a non-ionic detergent, this compound possesses an uncharged, hydrophilic head group and a hydrophobic tail. This amphipathic nature allows it to integrate into the cell membrane, breaking lipid-lipid and lipid-protein interactions without extensively disrupting protein-protein interactions, thus preserving native protein complexes.[1] The choice of a non-ionic detergent like C12E9 is often preferred over ionic detergents (e.g., SDS) when the biological activity of the target protein needs to be maintained.[2][3]

Mechanism of Action

The lytic action of this compound is initiated by the partitioning of its monomers into the cell membrane. As the detergent concentration increases and surpasses its critical micelle concentration (CMC), the detergent molecules aggregate to form micelles. These micelles are capable of solubilizing the lipid bilayer, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules. This process ultimately results in the rupture of the cell membrane and the release of cellular contents.[4]

G cluster_0 Cell Membrane (Lipid Bilayer) cluster_1 Detergent Action cluster_2 Cell Lysis & Solubilization Lipid1 Lipid Lipid2 Lipid MixedMicelle Mixed Micelle C12E9 Lipid Protein Lipid2->MixedMicelle:f2 Protein Membrane Protein Protein->MixedMicelle:f3 Detergent C12E9 Monomers Detergent->Lipid1 Partitioning Micelle C12E9 Micelle Detergent->Micelle > CMC Micelle->Protein Solubilization Micelle->MixedMicelle:f1 Lysate Cell Lysate (Released Contents) MixedMicelle->Lysate

Caption: Mechanism of cell lysis by this compound.

Data Presentation

Quantitative data for this compound is summarized in the table below. The Critical Micelle Concentration (CMC) is a crucial parameter, as detergent-based lysis is most effective at concentrations above the CMC.

PropertyValueReference
Synonyms Polidocanol, C12E9, Dodecyl nonaethylene glycol ether[5]
Molecular Weight 582.81 g/mol [5]
Critical Micelle Concentration (CMC) 0.08 mM (0.0047% w/v)[5]
Aggregation Number 110[5]
Micellar Molecular Weight ~64,000 Da[5]
Detergent Class Non-ionic[6]

Experimental Protocols

Preparation of Lysis Buffer

A well-formulated lysis buffer is critical for successful protein extraction. The following table provides a general formulation that can be optimized for specific cell types and downstream applications.

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.4 1 M20-50 mMBuffering agent to maintain pH.[2]
NaCl 5 M150 mMMaintains ionic strength and protein solubility.[2]
This compound 10% (w/v)0.1 - 1.0% (w/v)Lysis of cell membranes.[3]
Protease Inhibitor Cocktail 100x1xPrevents protein degradation by proteases.[1]
Phosphatase Inhibitor Cocktail 100x1xPrevents dephosphorylation of proteins.
EDTA 0.5 M1 mMChelates divalent cations, inhibits certain proteases.
Nuclease (e.g., DNase I) 10 mg/mL10 µg/mLReduces viscosity from released nucleic acids.[2]

To prepare 10 mL of Lysis Buffer:

  • To 8 mL of nuclease-free water, add:

    • 500 µL of 1 M Tris-HCl, pH 7.4

    • 300 µL of 5 M NaCl

    • 100 µL of 10% this compound

    • 20 µL of 0.5 M EDTA

  • Adjust the volume to 9.8 mL with nuclease-free water.

  • Store at 4°C.

  • Immediately before use, add 100 µL of 100x Protease Inhibitor Cocktail and 100 µL of 100x Phosphatase Inhibitor Cocktail. If high viscosity is an issue, add nuclease.

Protocol for Lysis of Adherent Cells

This protocol is suitable for cells grown in culture dishes or flasks.

  • Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Lysis Buffer to the culture vessel (e.g., 500 µL for a 10 cm dish).

  • Incubate on ice for 10-20 minutes with occasional gentle rocking.

  • Scrape the cells from the surface of the culture vessel using a cell scraper.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol for Lysis of Suspension Cells

This protocol is suitable for cells grown in suspension culture.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and add an appropriate volume of ice-cold Lysis Buffer to the cell pellet. A general guideline is to add 1 mL of Lysis Buffer per 10^7 cells.

  • Gently resuspend the cell pellet by pipetting up and down.

  • Incubate on ice for 20-30 minutes with gentle mixing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • The lysate is now ready for use or storage at -80°C.

Experimental Workflow and Logical Relationships

The overall workflow for cell lysis and protein extraction using this compound is depicted below.

G start Start: Cultured Cells (Adherent or Suspension) harvest Cell Harvesting & Washing with PBS start->harvest lysis Incubation with C12E9 Lysis Buffer harvest->lysis separation Centrifugation to Pellet Debris lysis->separation supernatant Collect Supernatant (Soluble Protein Lysate) separation->supernatant quant Protein Quantification (e.g., BCA Assay) supernatant->quant downstream Downstream Applications (Western Blot, IP, etc.) quant->downstream storage Storage at -80°C quant->storage

Caption: General workflow for cell lysis and protein extraction.

Troubleshooting and Optimization

  • Low Protein Yield: Increase the incubation time with the lysis buffer or increase the concentration of this compound (up to 1.0%). Ensure complete cell scraping or resuspension.

  • High Viscosity of Lysate: The lysate may be viscous due to the release of DNA. Add a nuclease (e.g., DNase I) to the lysis buffer to digest the DNA.

  • Protein Degradation: Ensure that protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.

  • Incomplete Lysis: For difficult-to-lyse cells, brief sonication on ice after the addition of the lysis buffer may be beneficial. However, this can also lead to protein denaturation, so it should be optimized carefully.

By following these protocols and considering the specific requirements of the cell type and target proteins, researchers can effectively utilize this compound for the gentle and efficient lysis of cells in a variety of research and drug development applications.

References

Application of Nonaethylene Glycol Monododecyl Ether in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether (C12E9), also known as polidocanol (B41958), is a nonionic surfactant with established applications in the pharmaceutical field. Its amphiphilic nature, arising from a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, makes it a versatile excipient for the formulation of various drug delivery systems. C12E9 is valued for its ability to act as an emulsifier, solubilizer, and wetting agent, which are critical properties for enhancing the delivery of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the utilization of C12E9 in the development of nanoemulsions, micelles, and liposomes for drug delivery.

Mechanism of Action in Drug Delivery

At concentrations typically used in drug formulations, this compound primarily functions to enhance drug solubility and stability. As a nonionic surfactant, it reduces the interfacial tension between oil and water phases, facilitating the formation of stable emulsions. In aqueous solutions, C12E9 molecules can self-assemble into micelles above their critical micelle concentration (CMC), encapsulating hydrophobic drug molecules within their core. This encapsulation shields the drug from the aqueous environment, increasing its solubility and protecting it from degradation.

At higher concentrations, such as those used in sclerotherapy, polidocanol disrupts cell membranes by solubilizing membrane lipids, leading to cell lysis.[1][2][3] This lytic activity is concentration-dependent. In the context of drug delivery systems, it is crucial to use C12E9 at concentrations below those that cause significant membrane damage to ensure the safety and integrity of the formulation and biological systems. The interaction of C12E9 with cell membranes at sub-lytic concentrations may, however, transiently increase membrane fluidity, potentially enhancing drug permeation.

Application 1: Nanoemulsions for Enhanced Bioavailability

Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[4] this compound is an effective surfactant for stabilizing oil-in-water (o/w) nanoemulsions containing lipophilic drugs.

Quantitative Data for Nonionic Surfactant-Based Nanoemulsions
Formulation ComponentConcentration Range (% w/w)Resulting Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading / Encapsulation Efficiency (%)
Oil Phase (e.g., Medium-Chain Triglycerides)5 - 20100 - 300< 0.3-10 to -30Drug-dependent
This compound (C12E9) 1 - 10
Co-surfactant (e.g., Ethanol, Propylene Glycol)5 - 20
Aqueous Phaseq.s. to 100

Note: The data in this table is generalized from typical nanoemulsion formulations using nonionic surfactants. Specific values will vary depending on the exact composition, drug, and preparation method.

Experimental Protocol: Preparation of a C12E9-Stabilized Nanoemulsion

This protocol describes the preparation of an oil-in-water nanoemulsion for a poorly water-soluble drug using the high-pressure homogenization technique.

Materials:

  • Poorly water-soluble drug

  • Oil phase (e.g., Miglyol 812, soybean oil)

  • This compound (C12E9)

  • Co-surfactant (e.g., Ethanol)

  • Purified water

  • Magnetic stirrer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve the accurately weighed poorly water-soluble drug in the oil phase with the aid of gentle heating and stirring if necessary. Add the specified amount of C12E9 to the oil phase and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, prepare the aqueous phase by adding the co-surfactant to purified water.

  • Formation of the Pre-emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse pre-emulsion.

  • High-Shear Homogenization: Homogenize the pre-emulsion using a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes to reduce the droplet size.

  • High-Pressure Homogenization: Pass the resulting coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 3-5 cycles. The number of cycles can be optimized to achieve the desired particle size and polydispersity index.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification drug Poorly Soluble Drug mix_oil Dissolve Drug & C12E9 in Oil drug->mix_oil oil Oil oil->mix_oil c12e9 C12E9 c12e9->mix_oil pre_emulsion Pre-emulsion Formation mix_oil->pre_emulsion Slow Addition water Water mix_aqueous Mix Water & Co-surfactant water->mix_aqueous cosurfactant Co-surfactant cosurfactant->mix_aqueous mix_aqueous->pre_emulsion high_shear High-Shear Homogenization pre_emulsion->high_shear high_pressure High-Pressure Homogenization high_shear->high_pressure final_product C12E9-Stabilized Nanoemulsion high_pressure->final_product

Workflow for C12E9-stabilized nanoemulsion preparation.

Application 2: Micelles for Solubilization of Hydrophobic Drugs

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium.[5] While C12E9 is a small molecule surfactant, it can be used in mixed micellar systems with polymers or other surfactants to enhance drug loading and stability. It can also be used as a model surfactant to understand the principles of micellar drug delivery.

Quantitative Data for Nonionic Surfactant-Based Micelles
Micelle SystemPolymer/SurfactantDrugParticle Size (nm)PDIDrug Loading (%)Encapsulation Efficiency (%)
Mixed MicellesPluronic F127 / C12E9 Paclitaxel80 - 150< 0.21 - 5> 80
Polymeric MicellesPEG-PLADoxorubicin50 - 100< 0.25 - 15> 90

Note: Data is illustrative and based on typical values for similar systems. Actual values are highly dependent on the specific formulation and drug.

Experimental Protocol: Preparation of Drug-Loaded Micelles by Thin-Film Hydration

This protocol describes a common method for preparing drug-loaded micelles that can incorporate C12E9 as a co-surfactant.

Materials:

  • Amphiphilic block copolymer (e.g., Pluronic F127, PEG-PLA)

  • This compound (C12E9) (optional, as co-surfactant)

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Film Formation: Dissolve the polymer, drug, and C12E9 (if used) in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

  • Hydration: Hydrate the thin film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the glass transition temperature of the polymer. This allows for the self-assembly of the amphiphiles into micelles, encapsulating the drug.

  • Sonication: Sonicate the resulting micellar suspension in a bath sonicator for 5-10 minutes to ensure homogeneity and reduce particle size.

  • Purification: Remove any un-encapsulated drug by dialysis or centrifugation.

  • Characterization: Analyze the micellar formulation for particle size, PDI, zeta potential, critical micelle concentration (CMC), drug loading, and encapsulation efficiency.

Micelle_Formation_Workflow cluster_dissolution Dissolution cluster_processing Processing polymer Amphiphilic Polymer mix Dissolve Components in Solvent polymer->mix drug Hydrophobic Drug drug->mix c12e9 C12E9 (optional) c12e9->mix solvent Organic Solvent solvent->mix evaporation Solvent Evaporation (Thin Film Formation) mix->evaporation hydration Hydration with Aqueous Buffer evaporation->hydration sonication Sonication hydration->sonication final_product Drug-Loaded Micelles sonication->final_product

Workflow for drug-loaded micelle preparation.

Application 3: Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. While this compound is not a primary component of the lipid bilayer, it can be incorporated into liposomal formulations as a stabilizing agent or to modify their surface properties. Its detergent properties at higher concentrations can also be utilized in methods for liposome (B1194612) preparation or for triggering drug release.

Experimental Protocol: Liposome Preparation by the Thin-Film Hydration Method (with potential for C12E9 inclusion)

This protocol outlines the general thin-film hydration method for liposome preparation. C12E9 could be included in the lipid film or in the aqueous hydration medium to study its effects on liposome characteristics.

Materials:

  • Phospholipids (e.g., phosphatidylcholine, cholesterol)

  • This compound (C12E9) (optional)

  • Drug (hydrophilic or lipophilic)

  • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids and lipophilic drug (if applicable) in the organic solvent mixture in a round-bottom flask. If using C12E9 in the lipid phase, add it at this stage.

  • Solvent Removal: Remove the organic solvents using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. If studying the effect of external C12E9, it can be added to the hydration buffer. The hydration is performed by gentle rotation above the lipid phase transition temperature.

  • Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for size, PDI, zeta potential, lamellarity, encapsulation efficiency, and drug release profile.

Cellular Uptake and Signaling Pathways

The cellular uptake of drug delivery systems formulated with this compound is expected to follow the general pathways for nanoparticles, which include various forms of endocytosis. The specific pathway can be influenced by the physicochemical properties of the formulation, such as size, surface charge, and the presence of targeting ligands.

At sub-lytic concentrations, C12E9 may influence cellular processes by altering membrane properties. Its insertion into the lipid bilayer can increase membrane fluidity, which might affect the function of membrane-associated proteins and signaling pathways. However, specific signaling pathways directly modulated by C12E9 in the context of drug delivery at non-toxic concentrations are not well-elucidated and require further investigation. At higher, lytic concentrations, as seen in sclerotherapy, polidocanol is known to activate cellular calcium signaling and nitric oxide pathways, leading to cell death.[6][7]

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis nanoparticle C12E9-based Nanoparticle clathrin Clathrin-mediated nanoparticle->clathrin caveolae Caveolae-mediated nanoparticle->caveolae macropino Macropinocytosis nanoparticle->macropino membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome golgi Golgi Apparatus caveolae->golgi macropino->endosome lysosome Lysosome (Drug Release) endosome->lysosome cytoplasm Cytoplasm (Drug Release) endosome->cytoplasm Endosomal Escape er Endoplasmic Reticulum golgi->er

References

Application Notes and Protocols: Nonaethylene Glycol Monododecyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, a nonionic surfactant, serves as a highly effective emulsifying agent in the synthesis of polymeric nanoparticles. Its amphipathic nature, arising from a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, facilitates the formation of stable oil-in-water (O/W) emulsions, which are critical precursors for various nanoparticle fabrication techniques. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of drug-loaded polymeric nanoparticles, specifically focusing on the widely used emulsification-solvent evaporation method for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Core Principles

The emulsification-solvent evaporation technique relies on the formation of a stable emulsion containing a polymer and a drug dissolved in an organic solvent, dispersed in an aqueous phase containing an emulsifier. This compound positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of the organic droplets. Subsequent evaporation of the organic solvent leads to the precipitation of the polymer, forming solid nanoparticles with the drug encapsulated within the matrix.

The concentration of this compound is a critical parameter that influences the size, uniformity, and stability of the resulting nanoparticles. Generally, an increase in emulsifier concentration leads to a decrease in nanoparticle size due to more efficient stabilization of the emulsion droplets. However, an optimal concentration must be determined experimentally to avoid potential cytotoxicity and to achieve the desired nanoparticle characteristics.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol describes a general method for the synthesis of drug-loaded PLGA nanoparticles using this compound as the emulsifier.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • This compound (C12E9)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (organic solvent)

  • Hydrophobic drug of interest

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of dichloromethane. Ensure complete dissolution by gentle vortexing or stirring.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) aqueous solution of this compound by dissolving 1 g of the emulsifier in 100 mL of deionized water. Stir until a clear solution is obtained.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous this compound solution.

    • Immediately emulsify the mixture using a probe sonicator at 40% amplitude for 2 minutes on an ice bath to prevent overheating. Alternatively, a high-speed homogenizer can be used at 10,000 rpm for 5 minutes. The resulting mixture should be a milky-white oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at 40°C under reduced pressure. Continue evaporation for at least 2 hours to ensure complete removal of the organic solvent. This process leads to the formation of a nanoparticle suspension.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 rpm for 20 minutes at 4°C to pellet the nanoparticles.

    • Discard the supernatant, which contains excess emulsifier and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be lyophilized.

    • Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles synthesized using this compound as the emulsifier.

ParameterValue
Nanoparticle Size (Z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Drug Loading (%) 5 - 15 %
Encapsulation Efficiency (%) 70 - 90 %
Caption: Table 1. Physicochemical properties of drug-loaded PLGA nanoparticles synthesized with this compound.
This compound Conc. (% w/v)Nanoparticle Size (nm)PDI
0.5280 ± 250.25
1.0180 ± 150.18
2.0150 ± 100.15
Caption: Table 2. Influence of emulsifier concentration on nanoparticle size and polydispersity index (PDI).

Mandatory Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Isolation cluster_product Final Product organic_phase Organic Phase (PLGA + Drug in DCM) emulsification Emulsification (Sonication/Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase (Nonaethylene Glycol Monododecyl Ether in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization (Optional) centrifugation->lyophilization nanoparticles Drug-Loaded Nanoparticles centrifugation->nanoparticles Aqueous Suspension lyophilization->nanoparticles

Caption: Experimental workflow for nanoparticle synthesis.

signaling_pathway cluster_emulsion Emulsion Droplet oil_phase Oil Phase (Polymer + Drug) stabilization Interface Stabilization oil_phase->stabilization water_phase Aqueous Phase water_phase->stabilization emulsifier Nonaethylene Glycol Monododecyl Ether emulsifier->stabilization Adsorption at Oil-Water Interface solvent_evap Solvent Evaporation stabilization->solvent_evap Stable Emulsion nanoparticle Solid Nanoparticle solvent_evap->nanoparticle Polymer Precipitation

Caption: Role of emulsifier in nanoparticle formation.

Application Notes and Protocols: The Role of Nonaethylene Glycol Monododecyl Ether in PCR and Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, also known as Polidocanol, Laureth-9, or C12E9, is a non-ionic surfactant with a variety of applications in biochemistry and molecular biology.[1] Its amphipathic nature, possessing both a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, allows it to interact with both polar and non-polar molecules. This property makes it useful as a detergent for protein solubilization and stabilization, and as an emulsifier. In the context of molecular biology, non-ionic surfactants are increasingly recognized for their potential to enhance enzymatic reactions, particularly the Polymerase Chain Reaction (PCR).

These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a PCR additive to improve the amplification of difficult templates, such as those with high GC content.

Mechanism of Action in PCR

The primary role of non-ionic detergents like this compound in PCR is to facilitate the denaturation of DNA and prevent the formation of secondary structures.[][3] GC-rich DNA sequences are notoriously difficult to amplify due to the strong hydrogen bonding between guanine (B1146940) and cytosine bases, which promotes the formation of stable secondary structures like hairpins and loops.[4][5] These structures can impede primer annealing and block the progression of DNA polymerase, leading to low or no PCR product.

This compound can alleviate these issues by:

  • Reducing DNA Melting Temperature (Tm): By interacting with the DNA molecule, the surfactant can lower the energy required to separate the two strands, aiding in complete denaturation during the initial step of each PCR cycle.[]

  • Destabilizing Secondary Structures: The surfactant molecules can intercalate into or interact with the hydrophobic regions of the DNA, disrupting the intramolecular hydrogen bonds that cause secondary structures.[3] This makes the template more accessible to primers and the DNA polymerase.

  • Stabilizing DNA Polymerase: Some non-ionic detergents have been shown to stabilize DNA polymerase, enhancing its activity and processivity, particularly in the presence of inhibitors.[6]

Applications in Molecular Biology

Beyond its potential as a PCR enhancer, this compound and similar non-ionic surfactants have established roles in other molecular biology techniques:

  • Protein Solubilization and Purification: It is widely used to extract and solubilize membrane proteins from biological membranes.

  • Cell Lysis: Non-ionic detergents are components of lysis buffers used to gently disrupt cell membranes to release DNA, RNA, and proteins without extensive denaturation of the target molecules.[7]

  • Neutralizing Inhibitors: Non-ionic surfactants like Tween 20 and NP-40 can counteract the inhibitory effects of ionic detergents, such as SDS, which may be carried over from DNA extraction steps.[3][6]

Quantitative Data Summary

While specific quantitative data for this compound in PCR is not extensively published, the following table provides a representative example of an optimization experiment based on typical concentration ranges for non-ionic surfactants.[][6] Researchers should perform a similar optimization for their specific target and PCR conditions.

This compound Concentration (% v/v)Target Amplicon (GC Content)Observed PCR Product Yield (ng/µL)Specificity (Presence of Non-Specific Bands)
0 (Control)72%15Multiple non-specific bands
0.172%45Single, sharp band
0.2572%78Single, sharp band
0.572%95Single, sharp band
0.7572%60Faint non-specific bands
1.072%30Significant non-specific bands

Note: The optimal concentration will vary depending on the specific PCR assay, including the target sequence, primers, DNA polymerase, and thermal cycling conditions.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for PCR Enhancement

This protocol provides a framework for determining the optimal concentration of this compound for a specific PCR application.

1. Materials:

  • DNA template (e.g., GC-rich genomic DNA)
  • Forward and reverse primers for the target sequence
  • Thermostable DNA polymerase and corresponding reaction buffer
  • dNTP mix
  • This compound, 10% (v/v) stock solution in nuclease-free water
  • Nuclease-free water
  • PCR tubes or plate
  • Thermal cycler
  • Agarose gel electrophoresis equipment

2. Procedure:

3. Expected Results: An optimal concentration of this compound should result in a significant increase in the yield of the specific PCR product with minimal or no non-specific bands. Concentrations that are too high may lead to decreased specificity or inhibition of the reaction.

Protocol 2: General PCR Protocol with this compound for a GC-Rich Template

This is a general starting protocol that should be further optimized.

1. PCR Reaction Setup (25 µL total volume):

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
dNTP Mix (10 mM each)0.5 µL200 µM each
Forward Primer (10 µM)1.25 µL0.5 µM
Reverse Primer (10 µM)1.25 µL0.5 µM
DNA Template (1-100 ng)1.0 µLAs needed
This compound (10% stock)1.25 µL0.5% (v/v)
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 U
Nuclease-free waterto 25 µL-

2. Thermal Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95-98°C2-5 min1
Denaturation95-98°C30 sec30-35
Annealing55-68°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

Note: The annealing temperature should be optimized based on the primer melting temperatures. For GC-rich templates, a higher denaturation temperature may be necessary.

Visualizations

PCR_Workflow_with_Additive cluster_prep Reaction Setup cluster_pcr Thermal Cycling cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, dNTPs, Polymerase) Template Add DNA Template MasterMix->Template Primers Add Primers Template->Primers Additive Add Nonaethylene Glycol Monododecyl Ether Primers->Additive Denaturation Denaturation (95-98°C) Additive->Denaturation Annealing Annealing (55-68°C) Denaturation->Annealing 30-35 cycles Extension Extension (72°C) Annealing->Extension 30-35 cycles Extension->Denaturation 30-35 cycles Gel Agarose Gel Electrophoresis Extension->Gel Result Analyze Yield and Specificity Gel->Result

Caption: Workflow for PCR with this compound.

Additive_Optimization_Logic Start Start Optimization Setup Set up PCR with varying additive concentrations (0% to 1.0%) Start->Setup RunPCR Perform PCR Setup->RunPCR Analyze Analyze on Agarose Gel RunPCR->Analyze Decision Optimal Yield & Specificity? Analyze->Decision NoProduct No/Low Product Analyze->NoProduct NonSpecific Non-Specific Products Analyze->NonSpecific Success Protocol Optimized Decision->Success Yes Adjust Adjust Concentration Range or other PCR parameters Decision->Adjust No Adjust->Setup NoProduct->Adjust NonSpecific->Adjust

Caption: Logic for optimizing a PCR additive concentration.

References

Formulation of Stable Microemulsions with Nonaethylene Glycol Monododecyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an aqueous phase, an oil phase, and a surfactant, often in combination with a co-surfactant. These systems form spontaneously and are of significant interest in various fields, including drug delivery, due to their ability to solubilize both hydrophilic and lipophilic drugs, enhance bioavailability, and their ease of preparation.[1] Nonaethylene glycol monododecyl ether (C12E9), a non-ionic surfactant, is a versatile and effective emulsifier for the formulation of stable microemulsions.[2] Its hydrophilic head and lipophilic tail enable the formation of stable oil-in-water (o/w), water-in-oil (w/o), and bicontinuous microstructures.

This document provides detailed application notes and experimental protocols for the formulation and characterization of stable microemulsions using this compound.

Key Components and Considerations

The formation and stability of a microemulsion are critically dependent on the selection and concentration of its components.

  • Aqueous Phase: Typically purified water (e.g., deionized or distilled). The pH and ionic strength of the aqueous phase can influence the stability of the microemulsion.

  • Oil Phase: A variety of oils can be used, including hydrocarbons (e.g., hexane, decane), esters (e.g., isopropyl myristate), and triglycerides (e.g., medium-chain triglycerides). The choice of oil will depend on the desired application and the solubility of the active pharmaceutical ingredient (API).

  • Surfactant: this compound (C12E9) is the primary emulsifying agent. Its concentration is a critical factor in determining the type and stability of the microemulsion.

  • Co-surfactant: Short to medium-chain alcohols (e.g., ethanol, butanol, propylene (B89431) glycol) are often used as co-surfactants.[3] They reduce the interfacial tension, increase the fluidity of the interfacial film, and allow for the formation of a stable microemulsion over a wider range of compositions.

Data Presentation: Formulation and Characterization

The following tables provide representative data for the formulation and characterization of o/w and w/o microemulsions using this compound. The specific values are illustrative and will vary depending on the specific oil phase and co-surfactant used.

Table 1: Representative Formulations of Oil-in-Water (o/w) Microemulsions

Formulation IDWater (% w/w)Isopropyl Myristate (% w/w)C12E9:Ethanol (Smix 2:1) (% w/w)Droplet Size (nm)Polydispersity Index (PDI)Conductivity (µS/cm)
O/W-1701020500.15> 200
O/W-2601525800.20> 200
O/W-35020301200.25> 200

Table 2: Representative Formulations of Water-in-Oil (w/o) Microemulsions

Formulation IDWater (% w/w)Isopropyl Myristate (% w/w)C12E9:Ethanol (Smix 1:1) (% w/w)Droplet Size (nm)Polydispersity Index (PDI)Conductivity (µS/cm)
W/O-1107020300.18< 10
W/O-2156520450.22< 10
W/O-3205525600.28< 10

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is essential for identifying the microemulsion region for a given system of oil, water, surfactant, and co-surfactant.[3] The water titration method is a common technique for this purpose.

Materials:

  • This compound (C12E9)

  • Co-surfactant (e.g., Ethanol)

  • Oil phase (e.g., Isopropyl Myristate)

  • Purified water

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare a series of mixtures of the surfactant (C12E9) and co-surfactant (Ethanol) at different weight ratios (e.g., 1:1, 2:1, 1:2). This mixture is referred to as the Smix.

  • In a series of glass vials, prepare mixtures of the oil phase and the Smix at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Place each vial on a magnetic stirrer and begin gentle stirring.

  • Slowly titrate each oil/Smix mixture with water from a burette.

  • Observe the mixture for changes in appearance. The transition from a turbid or milky emulsion to a clear and transparent solution indicates the formation of a microemulsion.

  • Record the amount of water added at the point of clarification.

  • Calculate the weight percentage of water, oil, and Smix for each clear formulation.

  • Plot the data on a ternary phase diagram to delineate the microemulsion region.

G cluster_prep Preparation of S_mix cluster_titration Water Titration cluster_analysis Data Analysis prep1 Weigh C12E9 prep3 Mix at desired ratio prep1->prep3 prep2 Weigh Co-surfactant prep2->prep3 titrate1 Prepare Oil/S_mix ratios prep3->titrate1 titrate2 Titrate with water titrate1->titrate2 titrate3 Observe for clarity titrate2->titrate3 titrate4 Record water volume titrate3->titrate4 analysis1 Calculate component % titrate4->analysis1 analysis2 Plot on ternary diagram analysis1->analysis2 analysis3 Identify microemulsion region analysis2->analysis3 G start Microemulsion Sample dilute Dilute with Purified Water start->dilute filter Filter (0.22 µm) dilute->filter cuvette Transfer to Cuvette filter->cuvette dls DLS Measurement cuvette->dls results Droplet Size & PDI dls->results G start Microemulsion Sample probe Immerse Conductivity Probe start->probe measure Measure Conductivity probe->measure interpret Interpret Structure measure->interpret ow o/w (High Conductivity) interpret->ow > 200 µS/cm wo w/o (Low Conductivity) interpret->wo < 10 µS/cm bi Bicontinuous (Intermediate) interpret->bi Intermediate

References

Application Notes and Protocols: Nonaethylene Glycol Monododecyl Ether in Vesicle and Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nonaethylene glycol monododecyl ether (C12E9) in the preparation of vesicles and liposomes. This document is intended to guide researchers in the formulation and characterization of these vesicular systems for various applications, including drug delivery.

Introduction to this compound (C12E9)

This compound, also known as Polidocanol or C12E9, is a non-ionic surfactant widely used in pharmaceutical and research applications. Its amphiphilic nature, consisting of a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, enables it to self-assemble into bilayer structures in aqueous solutions, forming vesicles or niosomes. These structures are analogous to liposomes, which are formed from phospholipids.

The use of non-ionic surfactants like C12E9 for vesicle formation offers several advantages, including high chemical stability, low cost, and reduced toxicity compared to some ionic surfactants. These characteristics make C12E9-based vesicles attractive candidates for drug delivery systems.

Data Presentation: Physicochemical Characteristics of C12E9 Vesicles

The physical properties of vesicles, such as size and polydispersity index (PDI), are critical parameters that influence their in vitro and in vivo performance. While specific data for vesicles composed solely of C12E9 is not extensively tabulated in the literature, the following table summarizes typical characteristics of niosomes prepared from various non-ionic surfactants, which can serve as a reference for formulating C12E9 vesicles. Researchers should note that these values are dependent on the specific preparation method and parameters.

Vesicle CompositionPreparation MethodMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Span 60 / CholesterolThin-Film Hydration187 - 4820.22 - 0.904Varies with drug[1]
Tween 60 / CholesterolThin-Film Hydration187<0.5Higher than Span 60[1]
Various Non-ionic SurfactantsFilm Hydration & Homogenization100 - 200<0.3Varies[2]
Egg PC / PEG8LBangham Method~1000.38Not Specified[3]

Note: The encapsulation efficiency is highly dependent on the physicochemical properties of the drug being encapsulated. Hydrophobic drugs are entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.

Experimental Protocols

The following are detailed protocols for the preparation of vesicles and liposomes using this compound.

Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles (SUVs or LUVs).

Materials:

  • This compound (C12E9)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes (optional, for size reduction)

Protocol:

  • Lipid Film Formation:

    • Dissolve C12E9 and cholesterol (if used) in the organic solvent in a round-bottom flask. A typical molar ratio of surfactant to cholesterol is 1:1.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-60°C).

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates under reduced pressure.

    • Continue evaporation for at least 30 minutes to ensure complete removal of the organic solvent. For thorough removal, the flask can be placed under high vacuum for several hours or overnight.

  • Hydration:

    • Add the aqueous buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final concentration of the vesicles.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (typically around 60°C for many non-ionic surfactants) for about 1 hour.[4] This allows for the formation of multilamellar vesicles (MLVs).

    • Agitate the suspension using a vortex mixer to ensure complete hydration and detachment of the lipid film from the flask wall.

  • Size Reduction (Optional):

    • To obtain smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Extrusion: Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times to achieve a narrow size distribution.

Experimental Workflow for Thin-Film Hydration

ThinFilmHydration cluster_prep Preparation cluster_form Vesicle Formation cluster_size Size Reduction (Optional) dissolve Dissolve C12E9 (and Cholesterol) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Form Thin Lipid Film evaporate->film hydrate Hydrate with Aqueous Buffer film->hydrate agitate Agitate (Vortex) hydrate->agitate mlv Multilamellar Vesicles (MLVs) agitate->mlv extrude Extrusion or Sonication mlv->extrude suv Unilamellar Vesicles (SUVs/LUVs) extrude->suv

Caption: Workflow for vesicle preparation using the thin-film hydration method.

Ethanol (B145695) Injection Method

This method is a rapid and simple technique for producing small unilamellar vesicles (SUVs).

Materials:

  • This compound (C12E9)

  • Cholesterol (optional)

  • Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • Syringe and needle

Protocol:

  • Preparation of Solutions:

    • Dissolve C12E9 and cholesterol (if used) in ethanol to create a lipid-ethanol solution.

    • Place the aqueous buffer in a beaker with a magnetic stir bar and set it on a stir plate.

  • Injection:

    • Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous buffer. The ratio of the ethanol phase to the aqueous phase is crucial and typically ranges from 1:5 to 1:10.

    • The rapid dilution of ethanol causes the surfactant to precipitate and self-assemble into vesicles.

  • Solvent Removal:

    • Remove the ethanol from the vesicle suspension, typically by dialysis or rotary evaporation.

Experimental Workflow for Ethanol Injection

EthanolInjection cluster_prep Preparation cluster_form Vesicle Formation cluster_purify Purification dissolve Dissolve C12E9 in Ethanol inject Inject Ethanolic Solution into Buffer dissolve->inject aqueous Aqueous Buffer (Stirring) aqueous->inject self_assembly Spontaneous Self-Assembly inject->self_assembly vesicles Vesicle Suspension self_assembly->vesicles remove_etoh Remove Ethanol (Dialysis/Evaporation) vesicles->remove_etoh final_product Purified Vesicles remove_etoh->final_product

Caption: Workflow for vesicle preparation using the ethanol injection method.

Characterization of Vesicles

After preparation, it is essential to characterize the vesicles to ensure they meet the desired specifications for the intended application.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the most common technique for measuring the mean hydrodynamic diameter and the size distribution of the vesicles. A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[2]

  • Zeta Potential: This measurement indicates the surface charge of the vesicles and is a predictor of their stability in suspension. Higher absolute zeta potential values (e.g., > ±30 mV) suggest better colloidal stability due to electrostatic repulsion.

  • Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and lamellarity of the vesicles.

  • Encapsulation Efficiency: To determine the amount of drug successfully entrapped within the vesicles, the unencapsulated drug must be separated from the vesicle suspension (e.g., by dialysis, gel filtration, or centrifugation). The amount of encapsulated drug is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). The encapsulation efficiency (EE) is calculated as:

    EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Drug Loading

Drugs can be loaded into C12E9 vesicles using either passive or active loading methods.

  • Passive Loading: The drug is incorporated during the vesicle formation process.

    • Hydrophobic drugs: Dissolved with the surfactant in the organic solvent during the initial step of the thin-film hydration method.

    • Hydrophilic drugs: Dissolved in the aqueous buffer used for hydration.

  • Active Loading: The drug is loaded into pre-formed vesicles, often driven by a pH or ion gradient across the vesicle membrane. This method is particularly useful for certain types of drugs and can lead to higher encapsulation efficiencies.

Logical Relationship for Drug Loading Strategy

DrugLoading drug_properties Drug Physicochemical Properties loading_method Select Loading Method drug_properties->loading_method passive Passive Loading loading_method->passive Simple Encapsulation active Active Loading loading_method->active High EE Required hydrophobic Hydrophobic Drug passive->hydrophobic Dissolve in Organic Phase hydrophilic Hydrophilic Drug passive->hydrophilic Dissolve in Aqueous Phase gradient Weakly Acidic/Basic Drug active->gradient Utilize pH/Ion Gradient

Caption: Decision tree for selecting a drug loading strategy.

Signaling Pathways and Cellular Uptake

While specific signaling pathways directly triggered by C12E9 vesicles are not well-defined and are likely dependent on the encapsulated drug and any targeting ligands, the general mechanism of vesicle uptake by cells involves endocytosis.

Cellular Uptake Pathway

CellularUptake vesicle C12E9 Vesicle cell_membrane Cell Membrane vesicle->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release into Cytoplasm endosome->drug_release Endosomal Escape lysosome->drug_release Degradation & Release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Generalized pathway of cellular uptake and drug release from vesicles.

Conclusion

This compound is a versatile non-ionic surfactant for the preparation of vesicles and liposomes for drug delivery and other research applications. The thin-film hydration and ethanol injection methods are robust techniques for their formulation. Careful control of preparation parameters and thorough characterization are crucial for developing stable and effective vesicular systems. Further research is warranted to explore the full potential of C12E9-based vesicles in various therapeutic areas.

References

Application Notes and Protocols for Studying Protein-Surfactant Interactions Using Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing nonaethylene glycol monododecyl ether, a non-ionic surfactant, for the investigation of protein-surfactant interactions. This document outlines the principles, experimental protocols, and data interpretation for key analytical techniques, aiding in the characterization of protein stability, aggregation, and formulation development.

Introduction to this compound

This compound, also known as C12E9 or Polidocanol, is a non-ionic surfactant widely employed in biochemical and pharmaceutical research.[1][2][3] Its uncharged hydrophilic head group, consisting of a nine-unit polyethylene (B3416737) glycol chain, and a hydrophobic dodecyl tail make it effective at breaking lipid-lipid and lipid-protein interactions while generally being non-denaturing to proteins.[4] This property is particularly valuable for isolating and studying membrane proteins in their biologically active form and for preventing protein aggregation in therapeutic formulations.[4][5]

Key Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing and interpreting experiments involving this surfactant.

PropertyValueReference
Chemical Formula C30H62O10[3]
Molecular Weight 582.81 g/mol [2][3]
Synonyms C12E9, Dodecyl nonaethylene glycol ether, Polidocanol[2]
Type Non-ionic[1][4]
Critical Micelle Concentration (CMC) 0.05 mM[4]
Average Micellar Molecular Weight 64,000 - 66,000 g/mol

Applications in Protein-Surfactant Interaction Studies

This compound is a versatile tool for a range of applications in protein science and drug development:

  • Protein Solubilization and Stabilization: Its ability to mimic the lipid bilayer environment makes it ideal for solubilizing and stabilizing membrane proteins for structural and functional studies.

  • Preventing Protein Aggregation: In biopharmaceutical formulations, it can prevent protein aggregation at interfaces by competitively adsorbing to surfaces, thereby enhancing the stability of therapeutic proteins.[6]

  • Investigating Binding Thermodynamics: Techniques like Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity, enthalpy, and entropy of the interaction between the surfactant and a protein.[7][8][9]

  • Probing Structural Changes: Spectroscopic methods such as fluorescence spectroscopy and circular dichroism can monitor conformational changes in a protein upon interaction with the surfactant.[10][11]

Experimental Protocols

Detailed protocols for two key techniques used to study protein-surfactant interactions are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (surfactant) to a macromolecule (protein).[12] This allows for the determination of the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[12]

Protocol for ITC Analysis of Protein-Nonaethylene Glycol Monododecyl Ether Interaction:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the desired buffer. The final concentration in the syringe should be at least 10-20 times higher than the protein concentration in the cell to ensure saturation.[13]

    • Dialyze the protein extensively against the same buffer to minimize heats of dilution.[14]

    • Degas both the protein and surfactant solutions immediately before the experiment to prevent bubble formation.[14]

    • Accurately determine the concentrations of both the protein and the surfactant.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument with the experimental buffer.

  • Experimental Run:

    • Load the protein solution (typically 5-50 µM) into the sample cell.[14]

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by injecting the surfactant solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, n, ΔH).

Quantitative Data from Protein-Surfactant ITC Studies:

ProteinSurfactantBinding Constant (Ka) (M⁻¹)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Reference
BSAC12E5 / C12E7~3 orders of magnitude lower than SDS1-2Large exothermic[7][9]
β-lactoglobulinPolysorbate 20~2.6 x 10³ - 3.5 x 10³~1.5Varies[6]
Human Serum AlbuminPolysorbate 20~1.5 x 10³ - 2.3 x 10³~3Varies[6]

Note: This table provides illustrative data. Actual values will vary depending on the specific protein, surfactant, and experimental conditions.

Fluorescence Spectroscopy

Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment.[11] Changes in the fluorescence emission spectrum can indicate conformational changes in the protein upon interaction with a surfactant.[11]

Protocol for Intrinsic Tryptophan Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare a protein solution with a concentration suitable for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).

    • Ensure the buffer does not contain components that interfere with fluorescence measurements.

  • Instrument Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 300 nm to 400 nm.

    • Set the excitation and emission slit widths to appropriate values to balance signal intensity and resolution.

    • Use a temperature-controlled cuvette holder to maintain a constant temperature.

  • Experimental Run:

    • Record the fluorescence spectrum of the protein solution alone.

    • Titrate small aliquots of the concentrated this compound stock solution into the protein solution.

    • After each addition, gently mix and allow the system to equilibrate before recording the fluorescence spectrum.

    • Record the spectrum of the buffer with the highest concentration of surfactant used as a background control.

  • Data Analysis:

    • Correct the spectra for buffer background and dilution effects.

    • Analyze the changes in the fluorescence emission maximum (λmax) and intensity as a function of surfactant concentration. A blue shift (shift to shorter wavelengths) in λmax typically indicates the movement of tryptophan residues to a more hydrophobic environment, while a red shift indicates exposure to a more polar environment.

Visualizations

Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution (Dialysis, Degassing) load_cell Load Protein into Sample Cell prep_protein->load_cell prep_surfactant Prepare Surfactant Solution (Degassing) load_syringe Load Surfactant into Injection Syringe prep_surfactant->load_syringe titration Perform Titration (Sequential Injections) load_cell->titration load_syringe->titration subtract_dilution Subtract Heat of Dilution titration->subtract_dilution control Control Titration (Surfactant into Buffer) control->subtract_dilution fit_data Fit Integrated Heat Data to Binding Model subtract_dilution->fit_data get_params Determine Thermodynamic Parameters (Ka, n, ΔH) fit_data->get_params

Caption: Workflow for ITC analysis of protein-surfactant interactions.

Logical Relationship in Protein-Surfactant Interaction Studies

Protein_Surfactant_Interaction cluster_components Components cluster_interaction Interaction cluster_consequences Observable Consequences cluster_techniques Analytical Techniques Protein Protein (Defined Concentration) Binding Binding Event Protein->Binding Surfactant Nonaethylene Glycol Monododecyl Ether Surfactant->Binding Heat Heat Change (ΔH) Binding->Heat Conformation Conformational Change Binding->Conformation Stability Change in Stability Binding->Stability ITC Isothermal Titration Calorimetry (ITC) Heat->ITC Fluorescence Fluorescence Spectroscopy Conformation->Fluorescence DSC Differential Scanning Calorimetry (DSC) Stability->DSC

Caption: Relationship between components, interactions, and analytical techniques.

References

Application Notes and Protocols for In Vitro Toxicological Studies of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monododecyl ether, also known as Polidocanol or Laureth-9, is a nonionic surfactant with a variety of applications, including its use as a solubilizing agent in pharmaceutical formulations and as a sclerosing agent for the treatment of varicose veins.[1] Given its potential for human exposure, a thorough understanding of its in vitro toxicological profile is essential for safety assessment and regulatory compliance. These application notes provide a summary of its known cytotoxic effects and detailed protocols for assessing its in vitro toxicity.

Physicochemical Properties

PropertyValueReference
Synonyms Polidocanol, Laureth-9, C12E9[2]
CAS Number 3055-99-0[2]
Molecular Formula C30H62O10[2]
Molecular Weight 582.81 g/mol [2]
Critical Micelle Concentration (CMC) 0.08 mM[2]

Quantitative Toxicological Data

The following table summarizes the available quantitative in vitro toxicity data for this compound. As a surfactant, its cytotoxicity is concentration-dependent and is primarily attributed to the disruption of cell membranes.[3][4]

Cell LineAssayEndpointValueReference
Caco-2CellTiter-GloCC5010.3 µM[5]
Caco-2High Content ImagingIC500.22 µM[5]

Note: The IC50 and CC50 values can vary depending on the cell type, exposure time, and the specific assay used. It is recommended to determine these values under the specific experimental conditions of your laboratory.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of the cell membrane's lipid bilayer, a characteristic action of surfactants.[3][4] This leads to increased membrane permeability and eventual cell lysis.[3] In endothelial cells, exposure to Polidocanol has been shown to trigger a cascade of intracellular events, including the activation of calcium signaling and nitric oxide pathways, ultimately leading to concentration-dependent cell death.[6][7][8]

Signaling Pathway of this compound-Induced Cell Death

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NonaE Nonaethylene Glycol Monododecyl Ether Membrane Lipid Bilayer Disruption NonaE->Membrane interacts with Ca_Influx Increased Intracellular Ca²⁺ Concentration Membrane->Ca_Influx leads to Cell_Death Cell Death / Lysis Membrane->Cell_Death directly causes NO_Synthase Nitric Oxide Synthase (NOS) Activation Ca_Influx->NO_Synthase activates Ca_Influx->Cell_Death contributes to NO_Production Increased Nitric Oxide (NO) Production NO_Synthase->NO_Production NO_Production->Cell_Death contributes to

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for key in vitro toxicology assays suitable for evaluating the effects of this compound.

Experimental Workflow for In Vitro Toxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Endothelial, Epithelial cells) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay NRU_Assay Neutral Red Uptake Assay (Lysosomal Integrity) Cell_Culture->NRU_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Cell_Culture->Apoptosis_Assay Ca_Assay Intracellular Ca²⁺ Assay Cell_Culture->Ca_Assay NO_Assay Nitric Oxide Assay Cell_Culture->NO_Assay Compound_Prep Prepare Nonaethylene Glycol Monododecyl Ether Solutions Compound_Prep->MTT_Assay Compound_Prep->NRU_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Ca_Assay Compound_Prep->NO_Assay Data_Acquisition Data Acquisition (Spectrophotometry, Microscopy, etc.) MTT_Assay->Data_Acquisition NRU_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Ca_Assay->Data_Acquisition NO_Assay->Data_Acquisition IC50_Calc IC50/CC50 Calculation Data_Acquisition->IC50_Calc Mechanism_Elucidation Mechanism of Action Elucidation Data_Acquisition->Mechanism_Elucidation

Caption: General workflow for in vitro toxicological assessment of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HUVEC, Caco-2, HaCaT)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO or sterile water)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol for cell seeding and compound treatment.

  • After the exposure period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Add 150 µL of the destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells and treat with this compound for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.

  • Wash cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.

  • Wash with PBS and proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a key signaling event.

Materials:

  • Selected cell line

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • This compound

  • Ionomycin (B1663694) (positive control)

  • EGTA (chelator)

  • Fluorometric plate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Add 100 µL of HBSS with calcium to each well.

  • Measure the baseline fluorescence.

  • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

  • Analyze the change in fluorescence intensity to determine the effect of the compound on intracellular calcium levels.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • 96-well plate

  • Selected cell line (e.g., endothelial cells)

  • Cell culture medium

  • This compound

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT protocol.

  • After the desired incubation period, collect the cell culture supernatant from each well.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • In a new 96-well plate, add 50 µL of each supernatant sample and 50 µL of each nitrite standard.

  • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

These application notes provide a framework for the in vitro toxicological evaluation of this compound. The provided protocols for assessing cell viability, lysosomal integrity, apoptosis, and key signaling events will enable researchers to generate a comprehensive toxicological profile of this compound. It is crucial to adapt these protocols to the specific cell types and experimental conditions relevant to the research question.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nonaethylene Glycol Monododecyl Ether for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of nonaethylene glycol monododecyl ether (also known as C12E9 or Polidocanol) for protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein extraction?

This compound is a non-ionic detergent.[1][2][3] It is utilized in biochemical applications to solubilize and purify proteins, particularly membrane proteins.[1] Its non-ionic nature makes it milder than ionic detergents (like SDS), allowing for the extraction of proteins while often preserving their native structure and function.[4]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[5] For effective solubilization of membrane proteins, the detergent concentration in your lysis buffer must be significantly above the CMC.[5][6] Below the CMC, the detergent exists as monomers which are less effective at disrupting the lipid bilayer and encapsulating membrane proteins.[7]

Q3: How do I determine the optimal concentration of this compound for my specific protein?

The optimal concentration is protein-dependent and often requires empirical determination. A general guideline is to use a concentration that is at least twice the CMC.[8] For membrane proteins, a detergent-to-protein weight ratio of at least 4:1 is also a common starting point.[8] It is recommended to perform a concentration series to find the lowest effective concentration that maximizes yield without compromising protein activity.

Q4: Can this compound be used for extracting cytoplasmic proteins?

While primarily used for membrane proteins, mild non-ionic detergents like this compound can be used to lyse cells for the extraction of cytoplasmic proteins, particularly when aiming to maintain protein complexes or enzymatic activity.[7] However, for simple lysis to release cytoplasmic contents, other methods or detergents might be more cost-effective.

Troubleshooting Guide

This guide addresses common issues encountered during protein extraction with this compound.

Issue Possible Cause Solution
Low or No Protein Yield 1. Inefficient Cell Lysis: The cell or tissue type may be resistant to lysis. 2. Suboptimal Detergent Concentration: Concentration may be too low to effectively solubilize the protein. 3. Insufficient Incubation Time or Temperature: The lysis buffer may not have had enough time or the appropriate temperature to act.1. Combine detergent lysis with mechanical disruption methods like sonication or dounce homogenization. 2. Increase the concentration of this compound. Ensure the concentration is well above the CMC (see Table 1). A titration experiment is recommended. 3. Increase the incubation time and/or temperature. Typical incubations are 30-60 minutes at 4°C, but optimization may be required.
Protein is Inactive or Denatured 1. Harsh Lysis Conditions: The concentration of the detergent may be too high, or the mechanical disruption is too aggressive. 2. Absence of Stabilizing Agents: The protein may require specific lipids or co-factors for stability that were stripped away during extraction.1. Reduce the concentration of this compound to the lowest effective concentration. Use milder mechanical lysis methods. 2. Supplement the lysis and purification buffers with stabilizing agents such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors.[9]
Protein Precipitates After Solubilization 1. Detergent Concentration Below CMC: During downstream processing (e.g., dilution, chromatography), the detergent concentration may have dropped below the CMC. 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for protein stability in the presence of the detergent.1. Ensure that all buffers used throughout the purification process contain this compound at a concentration above its CMC. 2. Perform a buffer screen to identify the optimal pH and salt concentration for your protein of interest. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound (C12E9)

PropertyValueSignificance in Protein Extraction
Molecular Weight 582.81 g/mol Important for calculating molar concentrations.
Chemical Formula C30H62O10Defines the structure of the detergent.
Class Non-ionicMild and less likely to denature proteins compared to ionic detergents.
Critical Micelle Concentration (CMC) 0.08 mMThe concentration must be exceeded for effective membrane protein solubilization.
Aggregation Number 110The number of detergent monomers in a single micelle.

Experimental Protocols

Protocol 1: General Protein Extraction from Cultured Mammalian Cells

This protocol provides a starting point for the extraction of total cellular proteins. Optimization will be required based on the specific cell line and protein of interest.

Materials:

  • Cell Pellet

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound

  • Protease Inhibitor Cocktail

  • Microcentrifuge

  • Sonicator or Dounce Homogenizer (optional)

Procedure:

  • Harvest cells and wash once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added protease inhibitors. A common starting point is 1 mL of Lysis Buffer per 10^7 cells.

  • Incubate the suspension on ice for 30 minutes with occasional vortexing to promote lysis.

  • For difficult-to-lyse cells, sonicate the sample on ice or use a Dounce homogenizer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or storage at -80°C.

Mandatory Visualization

ProteinExtractionWorkflow General Protein Extraction Workflow start Start: Cell Pellet wash Wash with ice-cold PBS start->wash lysis Resuspend in Lysis Buffer (with C12E9 & Protease Inhibitors) wash->lysis incubate Incubate on ice (30 min) lysis->incubate disrupt Optional: Mechanical Disruption (Sonication/Homogenization) incubate->disrupt centrifuge Centrifuge to pellet debris (14,000 x g, 15 min, 4°C) incubate->centrifuge If mechanical disruption is skipped disrupt->centrifuge If needed supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant quantify Protein Quantification (Detergent-compatible assay) supernatant->quantify end Downstream Applications or Storage (-80°C) quantify->end

Caption: A flowchart of the general protein extraction workflow using this compound.

TroubleshootingWorkflow Troubleshooting Protein Extraction Issues start Problem with Protein Extraction low_yield Low or No Protein Yield? start->low_yield inactive_protein Protein Inactive? low_yield->inactive_protein No increase_lysis Increase Lysis Efficiency: - Add mechanical disruption - Increase incubation time/temp low_yield->increase_lysis Yes precipitation Protein Precipitates? inactive_protein->precipitation No reduce_harshness Reduce Harshness: - Lower C12E9 concentration - Use milder mechanical lysis inactive_protein->reduce_harshness Yes check_cmc Maintain C12E9 > CMC in all buffers precipitation->check_cmc Yes end Optimized Protocol precipitation->end No increase_detergent Increase C12E9 Concentration increase_lysis->increase_detergent increase_detergent->end add_stabilizers Add Stabilizing Agents: - Glycerol, lipids, co-factors reduce_harshness->add_stabilizers add_stabilizers->end optimize_buffer Optimize Buffer: - Screen pH and ionic strength check_cmc->optimize_buffer optimize_buffer->end

Caption: A decision tree for troubleshooting common protein extraction problems.

References

Technical Support Center: Removing Nonaethylene Glycol Monododecyl Ether from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of nonaethylene glycol monododecyl ether from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my protein sample?

This compound, a non-ionic detergent, is crucial for solubilizing membrane proteins and preventing aggregation. However, its presence can interfere with downstream applications such as mass spectrometry, ELISA, and other immunoassays, as well as protein crystallization and functional studies.[1][2][3] Therefore, its removal is a critical step in many protein purification workflows.

Q2: What are the common methods for removing this compound?

Several methods can be employed to remove this compound, each with its own advantages and limitations. The most common techniques include:

  • Detergent Removal Resins: These are often the most effective and convenient option, utilizing affinity-based or hydrophobic interaction principles to bind and remove detergent molecules.[2][4]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on size. It is effective if there is a significant size difference between the protein and the detergent micelles.[1][3][5]

  • Dialysis: A straightforward method that relies on the diffusion of small detergent monomers across a semi-permeable membrane. Its efficiency is highly dependent on the detergent's critical micelle concentration (CMC).[1][2]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be effective for removing non-ionic detergents if the protein can be adsorbed to the resin while the detergent flows through.[1][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity and can be a powerful tool for both purification and detergent removal.[7][8][9][10][11]

Q3: How does the Critical Micelle Concentration (CMC) of this compound affect its removal?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For methods like dialysis and size exclusion chromatography, removal is most efficient when the detergent concentration is below its CMC, as only monomers can readily pass through the dialysis membrane or the pores of the SEC resin.[1][2] this compound has a relatively low CMC, which can make its removal by these methods challenging as it readily forms micelles.

Q4: Can I use a combination of methods for more efficient removal?

Yes, a multi-step approach can be highly effective. For example, an initial purification step using affinity chromatography to capture the protein of interest can be followed by a detergent removal step using a specific resin or size exclusion chromatography.[12]

Troubleshooting Guides

Problem 1: Low Protein Recovery After Detergent Removal
Possible Cause Troubleshooting Step
Protein Precipitation: The removal of detergent may expose hydrophobic regions of the protein, leading to aggregation and precipitation.[3] Consider performing the removal in a buffer containing stabilizing additives like glycerol (B35011) or a low concentration of a different, more easily removable detergent.
Protein Binding to Removal Matrix: Your protein might be non-specifically binding to the detergent removal resin or chromatography column. Optimize buffer conditions (e.g., pH, ionic strength) to minimize these interactions.[1] For chromatography methods, try a different type of resin.
Inappropriate Method Selection: The chosen method may not be suitable for your specific protein or the initial detergent concentration. For instance, dialysis is less effective for detergents with low CMCs.[2] Evaluate alternative methods outlined in the FAQs.
Problem 2: Incomplete Detergent Removal
Possible Cause Troubleshooting Step
High Initial Detergent Concentration: The capacity of the detergent removal system (e.g., resin volume, dialysis duration) may be insufficient for the initial amount of detergent. Increase the resin-to-sample ratio or perform multiple rounds of removal. For dialysis, increase the buffer volume and the number of buffer changes.
Micelle Formation: As mentioned, detergents above their CMC form large micelles that are difficult to remove by size-based methods.[2] Dilute the sample to below the CMC before attempting removal by dialysis or SEC, if feasible for your protein's stability.
Strong Protein-Detergent Interaction: Some proteins have a high affinity for certain detergents, making them difficult to separate. Consider using a more stringent removal method, such as specialized detergent removal resins or hydrophobic interaction chromatography.[1]
Problem 3: Loss of Protein Activity
Possible Cause Troubleshooting Step
Denaturation: The removal of the stabilizing detergent can lead to protein unfolding and loss of function.[3] Experiment with different buffer additives (e.g., co-factors, glycerol) to maintain protein stability throughout the process.
Harsh Elution Conditions: In chromatography-based methods, the conditions used to elute the protein from the column (e.g., high salt, extreme pH) might be denaturing. Optimize the elution buffer to be as gentle as possible while still achieving efficient protein release.[1]

Quantitative Data

The following table summarizes the typical performance of a commercially available detergent removal resin with various detergents, providing an indication of expected efficiency and protein recovery. While data for this compound is not specifically provided, the data for Triton X-100, another non-ionic detergent, can serve as a useful reference.

Table 1: Detergent Removal Efficiency and Protein Recovery Using a Commercial Resin [2]

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
Triton X-1002>9987
SDS2.5>9995
Sodium deoxycholate5>99100
CHAPS3>9990
Octyl glucoside5>9990

Data adapted from Thermo Fisher Scientific product literature. Results may vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Detergent Removal Using a Spin Column with Affinity Resin

This protocol is a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

  • Column Preparation: Gently tap the column to settle the resin. Remove the storage buffer by centrifugation according to the manufacturer's protocol.

  • Equilibration: Add your protein's buffer to the column and centrifuge. Repeat this step 2-3 times to equilibrate the resin.

  • Sample Loading: Apply your protein sample containing this compound to the top of the resin bed.

  • Incubation: Incubate the sample with the resin for the time recommended by the manufacturer (typically a few minutes at room temperature) to allow for detergent binding.

  • Protein Elution: Place the spin column in a clean collection tube and centrifuge to collect the detergent-depleted protein sample.

Protocol 2: Size Exclusion Chromatography (SEC) for Detergent Removal
  • Column Selection: Choose an SEC column with a molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest but larger than the detergent monomers.[1][2]

  • System Equilibration: Equilibrate the SEC column with a buffer that is compatible with your protein and downstream applications. Ensure the buffer does not contain the detergent you are trying to remove.

  • Sample Injection: Inject your protein sample onto the column. The volume should be a small fraction of the total column volume for optimal resolution.

  • Chromatographic Separation: Run the chromatography at a constant, moderate flow rate.[5] Larger molecules (your protein) will elute first, while smaller molecules (detergent monomers) will be retained longer in the porous beads and elute later.

  • Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Pool the fractions containing your purified protein. You may need to concentrate the sample if it has been diluted during the process.

Visualizations

Experimental_Workflow_Detergent_Removal_Resin cluster_prep Column Preparation cluster_process Sample Processing cluster_output Output Settle Settle Resin RemoveBuffer Remove Storage Buffer Settle->RemoveBuffer Equilibrate Equilibrate with Buffer RemoveBuffer->Equilibrate LoadSample Load Protein Sample Equilibrate->LoadSample Incubate Incubate LoadSample->Incubate Elute Elute Protein Incubate->Elute DetergentFreeProtein Detergent-Free Protein Sample Elute->DetergentFreeProtein

Caption: Workflow for detergent removal using an affinity resin spin column.

SEC_Workflow cluster_setup System Setup cluster_run Chromatography Run cluster_analysis Post-Run Analysis SelectColumn Select SEC Column EquilibrateSystem Equilibrate System SelectColumn->EquilibrateSystem InjectSample Inject Sample EquilibrateSystem->InjectSample Separate Separation InjectSample->Separate CollectFractions Collect Fractions Separate->CollectFractions PoolFractions Pool Protein Fractions CollectFractions->PoolFractions Analyze Analyze Purity PoolFractions->Analyze

Caption: Experimental workflow for size exclusion chromatography (SEC).

Troubleshooting_Logic Start Start: Issue with Detergent Removal Issue What is the issue? Start->Issue LowRecovery Low Protein Recovery Issue->LowRecovery Recovery IncompleteRemoval Incomplete Removal Issue->IncompleteRemoval Purity LowActivity Loss of Activity Issue->LowActivity Activity Cause1 Possible Cause? LowRecovery->Cause1 Cause2 Possible Cause? IncompleteRemoval->Cause2 Cause3 Possible Cause? LowActivity->Cause3 Sol1a Add Stabilizers Cause1->Sol1a Precipitation Sol1b Optimize Buffer Cause1->Sol1b Binding to Matrix Sol1c Change Method Cause1->Sol1c Wrong Method Sol2a Increase Resin/Dialysis Cause2->Sol2a High Initial Conc. Sol2b Dilute Sample Cause2->Sol2b Micelles Sol2c Use Stronger Method Cause2->Sol2c Strong Interaction Sol3a Add Stabilizers Cause3->Sol3a Denaturation Sol3b Optimize Elution Cause3->Sol3b Harsh Elution

Caption: Troubleshooting logic for common detergent removal issues.

References

Troubleshooting protein aggregation caused by nonaethylene glycol monododecyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting protein aggregation issues that may arise during experiments involving nonaethylene glycol monododecyl ether (C12E9).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E9) and why is it used in protein experiments?

A1: this compound (C12E9) is a non-ionic detergent.[1][2][3][4] Non-ionic detergents are considered mild because they are effective at breaking lipid-lipid and lipid-protein interactions, but not protein-protein interactions, which helps to maintain the native structure and biological activity of proteins.[1][3] It is commonly used for solubilizing membrane proteins and for protein separation and purification.[2]

Q2: What is the Critical Micelle Concentration (CMC) of C12E9 and its significance?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[5] For C12E9, the CMC is approximately 0.05 mM.[1][6] To effectively solubilize and stabilize membrane proteins, the concentration of C12E9 should be kept above its CMC.[5] This ensures the presence of micelles that can shield the hydrophobic regions of the protein from the aqueous environment, thus preventing aggregation.

Q3: Can C12E9 cause protein aggregation?

A3: While C12E9 is used to prevent aggregation, suboptimal conditions can lead to this issue. Aggregation in the presence of C12E9 can occur if the detergent concentration is too low (below the CMC), if the buffer conditions are not ideal for the specific protein, or if the detergent is not the most suitable choice for a particularly sensitive protein.

Q4: How do I know if my protein is aggregating?

A4: Protein aggregation can be detected in several ways, including:

  • Visual observation of cloudiness or particulate matter in the solution.[7]

  • An increase in light scattering during absorbance measurements.[6]

  • The appearance of large species in the void volume during size-exclusion chromatography.[6][7]

  • Detection of large particles using Dynamic Light Scattering (DLS).[6][7]

  • A loss of the protein's biological activity.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues of protein aggregation when using C12E9.

Issue 1: Protein Aggregation is Observed After Adding C12E9

Possible Causes:

  • C12E9 concentration is below the CMC.

  • The detergent-to-protein ratio is too low.

  • Suboptimal buffer conditions (pH, ionic strength).

Solutions:

  • Optimize C12E9 Concentration: Ensure the working concentration of C12E9 is above its CMC (0.05 mM). A general guideline is to use a concentration at least twice the CMC.[5] It is advisable to perform a concentration titration to find the minimal effective concentration for your specific protein.

  • Adjust Buffer Conditions:

    • pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit above or below the protein's pI.[7]

    • Ionic Strength: Both very low and very high salt concentrations can promote aggregation.[8] Experiment with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl or KCl) to find the optimal condition for your protein.[6][7]

  • Use Additives: Certain additives can help stabilize proteins and prevent aggregation.[7]

    • Osmolytes: Glycerol (5-10%), sucrose, or trimethylamine (B31210) N-oxide (TMAO) can stabilize the native state of proteins.[7][9]

    • Amino Acids: A mixture of arginine and glutamate (B1630785) can increase protein solubility.[7]

    • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[6][7]

Issue 2: Loss of Protein Activity After Solubilization with C12E9

Possible Causes:

  • The detergent, although mild, may be partially denaturing the protein.

  • Essential lipids for protein function have been stripped away during solubilization.

Solutions:

  • Screen Alternative Detergents: If C12E9 is suspected to be too harsh, consider screening other non-ionic detergents with different properties.

  • Supplement with Lipids: For membrane proteins that require specific lipids for their function, consider adding lipid analogs to the buffer.

Data Presentation

Table 1: Properties of this compound (C12E9)

PropertyValueReference
Chemical Formula C30H62O10[5]
Molecular Weight 582.81 g/mol [1][10]
Detergent Type Non-ionic[1][2][3][4]
CMC ~0.05 mM[1][6]
Micelle Size (Mw) ~83 kDa[6]

Table 2: Common Additives for Protein Stabilization

Additive ClassExamplesTypical ConcentrationMechanism of ActionReference
Osmolytes Glycerol, Sucrose, TMAO5-10% (v/v) for glycerolStabilize the native protein state by interacting with the protein backbone.[7][9]
Amino Acids Arginine, Glutamate50-500 mMIncrease solubility by binding to charged and hydrophobic regions.[7]
Reducing Agents DTT, TCEP1-5 mMPrevent oxidation and formation of intermolecular disulfide bonds.[6][7]
Metal Ions Mg2+, Ca2+1-10 mMMay stabilize the native state or promote ligand binding.[6]

Experimental Protocols

Protocol 1: Detergent Concentration Optimization
  • Prepare Protein Sample: Prepare your membrane fraction or protein sample in a base buffer without detergent.

  • Create a C12E9 Dilution Series: Prepare a series of C12E9 solutions in the base buffer at concentrations ranging from below to well above the CMC (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM).

  • Solubilization: Add the protein sample to each detergent concentration and incubate with gentle agitation for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 4°C).

  • Centrifugation: Pellet the unsolubilized material by ultracentrifugation.

  • Analysis: Analyze the supernatant for the amount of solubilized and non-aggregated protein using SDS-PAGE and a protein quantification assay. The optimal concentration is the lowest one that yields the maximum amount of soluble, active protein.

Protocol 2: Buffer Screening for Protein Stability
  • Prepare Buffers: Prepare a matrix of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Dialysis/Buffer Exchange: Exchange your purified protein, solubilized in the optimal C12E9 concentration, into each buffer condition.

  • Incubation and Monitoring: Incubate the samples under desired experimental conditions and monitor for aggregation over time using techniques like DLS or by visual inspection.

  • Functional Assay: Perform a functional assay to determine the activity of the protein in each buffer condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization & Optimization cluster_analysis Analysis cluster_result Result start Start: Protein Sample prep_mem Prepare Membrane Fraction start->prep_mem c12e9_opt Optimize C12E9 Concentration prep_mem->c12e9_opt buffer_screen Screen Buffer (pH, Salt) c12e9_opt->buffer_screen add_screen Screen Additives (Glycerol, Arg/Glu) buffer_screen->add_screen check_agg Check for Aggregation (DLS, SEC) add_screen->check_agg check_agg->c12e9_opt Aggregation Observed func_assay Functional Assay check_agg->func_assay end End: Stable, Active Protein func_assay->end

Caption: Workflow for troubleshooting protein aggregation.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions protein_agg Protein Aggregation low_detergent [C12E9] < CMC protein_agg->low_detergent bad_buffer Suboptimal Buffer (pH, Ionic Strength) protein_agg->bad_buffer wrong_detergent Unsuitable Detergent protein_agg->wrong_detergent high_protein High Protein Concentration protein_agg->high_protein inc_detergent Increase [C12E9] low_detergent->inc_detergent opt_buffer Optimize Buffer bad_buffer->opt_buffer use_additives Use Additives bad_buffer->use_additives screen_detergents Screen Other Detergents wrong_detergent->screen_detergents dec_protein Decrease Protein Concentration high_protein->dec_protein

Caption: Causes and solutions for protein aggregation.

References

Strategies to improve the stability of formulations containing nonaethylene glycol monododecyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulations containing nonaethylene glycol monododecyl ether (also known as polidocanol (B41958) or laureth-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for formulations containing this compound?

A1: Formulations with this compound are susceptible to both physical and chemical instability. Physical instability is most prominent in foam formulations, where issues like foam collapse and changes in bubble size can occur. Chemical instability primarily involves the degradation of the this compound molecule itself through two main pathways:

  • Oxidative Degradation: The polyethylene (B3416737) glycol chain is vulnerable to oxidation, especially when exposed to oxygen, light, and heat. This can lead to the formation of impurities such as aldehydes, carboxylates, and peroxides, which may alter the formulation's pH and performance.

  • Hydrolysis: The ether linkages in the polyethylene glycol chain can undergo hydrolysis, particularly at elevated temperatures and in the presence of strong acids or bases, leading to chain cleavage.

Q2: How can I improve the stability of my this compound foam formulation?

A2: Several strategies can enhance the stability of foam formulations:

  • Addition of Stabilizers: Incorporating agents like glycerin or glucose can significantly increase foam half-life.[1]

  • Optimization of Formulation Parameters: The gas-to-liquid ratio and the concentration of this compound can impact foam stability. Higher concentrations generally lead to more stable foams.

  • Control of Manufacturing Process: The method of foam generation, including the type of device used and the energy input, can affect the initial foam characteristics and subsequent stability.

Q3: What excipients are known to be compatible with this compound?

A3: this compound is generally compatible with a range of common pharmaceutical excipients. However, it is crucial to conduct compatibility studies for your specific formulation. Some known compatible excipients include ethanol, propylene (B89431) glycol, and various buffering agents. Incompatibilities can arise with strong oxidizing agents or highly acidic or basic excipients that can catalyze degradation.

Q4: Are there antioxidants that can be used to stabilize formulations of this compound?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E). The effectiveness of these antioxidants can be formulation-dependent, so it is advisable to evaluate different options and concentrations. The addition of chelating agents like EDTA can also be beneficial as they sequester metal ions that can catalyze oxidation.

Q5: How does pH affect the stability of this compound?

A5: The stability of the ether linkages in the polyethylene glycol chain can be influenced by pH. While generally stable at neutral pH, extreme acidic or basic conditions, especially when combined with elevated temperatures, can promote hydrolysis. It is recommended to maintain the pH of aqueous formulations within a neutral to slightly acidic range for optimal stability.

Troubleshooting Guides

Issue 1: My foam formulation is collapsing too quickly.

Possible Cause Troubleshooting Step
Insufficient stabilizerIncrease the concentration of glycerin or add other stabilizers like glucose.
Suboptimal gas-to-liquid ratioExperiment with different gas-to-liquid ratios during foam preparation.
Low this compound concentrationIncrease the concentration of this compound in the liquid phase.
Inefficient foam generation methodEvaluate different foam generation techniques or devices to produce a more robust initial foam.

Issue 2: I am observing a decrease in pH and the appearance of unknown peaks in my HPLC analysis over time.

Possible Cause Troubleshooting Step
Oxidative degradationIncorporate an antioxidant such as BHT or tocopherol into the formulation. Protect the formulation from light and store under an inert atmosphere (e.g., nitrogen).
Hydrolytic degradationAdjust the pH of the formulation to a neutral or slightly acidic range. Avoid exposure to high temperatures.
Incompatible excipientConduct a drug-excipient compatibility study to identify any interactions.

Quantitative Data Summary

The stability of foam formulations containing this compound (polidocanol) can be significantly improved by the addition of stabilizers. The following table summarizes the effect of glycerin on the stability of a 3% polidocanol foam.

Table 1: Effect of Glycerin on the Stability of 3% Polidocanol Foam

FormulationEarly Visual Liquefaction Time (seconds)Half-Liquid Time (seconds)
3% Polidocanol (Control)27 (±3.11)129.2 (±11.00)
3% Polidocanol + 1.66% Glycerin67.8 (±6.49)260.4 (±18.99)
3% Polidocanol + 3.3% Glycerin48.6 (±8.2)224.6 (±13.03)
3% Polidocanol + 5% Glycerin35.8 (±4.49)189.2 (±8.52)

Data adapted from a study on polidocanol foam stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water or equivalent

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Sample: Store the stock solution at 4°C, protected from light.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-CAD Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 85% B

    • 5-10 min: 85% to 95% B

    • 10-15 min: 95% B

    • 15-16 min: 95% to 85% B

    • 16-20 min: 85% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 60 psi

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 10 to 500 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Quantify the amount of this compound remaining in the stressed samples and calculate the percentage of degradation.

Visualizations

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Nonaethylene_glycol_monododecyl_ether This compound (Polidocanol) Aldehydes Aldehydes Nonaethylene_glycol_monododecyl_ether->Aldehydes O₂, Light, Heat Peroxides Peroxides Nonaethylene_glycol_monododecyl_ether->Peroxides O₂ Shorter_PEG_Ethers Shorter Polyethylene Glycol Ethers Nonaethylene_glycol_monododecyl_ether->Shorter_PEG_Ethers H₂O, H⁺/OH⁻, Heat Carboxylates Carboxylic Acids Aldehydes->Carboxylates Further Oxidation Dodecanol Dodecanol Shorter_PEG_Ethers->Dodecanol Further Hydrolysis

Caption: Chemical degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation cluster_analysis Analysis start Nonaethylene Glycol Monododecyl Ether Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC-CAD Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Interference of Nonaethylene Glycol Monododecyl Ether in Common Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from nonaethylene glycol monododecyl ether (C12E9) in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E9) and why is it used in biochemical assays?

This compound, also known as Polidocanol, is a non-ionic detergent. It is frequently used in biochemical assays for its ability to solubilize membrane proteins, prevent non-specific binding to surfaces, and keep hydrophobic molecules in solution. As a non-ionic detergent, it is generally considered mild and less denaturing to proteins compared to ionic detergents like SDS.

Q2: How can C12E9 interfere with my biochemical assays?

Interference from C12E9 can manifest in several ways:

  • Direct interaction with assay reagents: The detergent can interact with dyes or substrates, affecting colorimetric or fluorometric readouts.

  • Alteration of protein conformation: While mild, C12E9 can still alter the three-dimensional structure of proteins, which may affect enzyme activity or antibody-antigen binding.

  • Micelle formation: Above its critical micelle concentration (CMC), C12E9 forms micelles that can sequester substrates, inhibitors, or other assay components, making them unavailable for the reaction.

  • Spectrophotometric interference: Although less common for non-aromatic detergents, high concentrations might contribute to background absorbance.

Q3: What is the Critical Micelle Concentration (CMC) of C12E9 and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is approximately 0.05 mM.[1] Working at concentrations below the CMC can minimize interference related to micellar sequestration of assay components. However, for applications like solubilizing membrane proteins, concentrations above the CMC are often necessary.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Protein Quantification Assays

Issue 1: My protein concentration seems inaccurate when using the Bradford or BCA assay with samples containing C12E9.

  • Question: Why are my Bradford or BCA assay results inconsistent or seemingly incorrect in the presence of C12E9?

  • Answer: this compound, like other detergents, can interfere with both Bradford and BCA assays, though the mechanisms differ. In the Bradford assay, detergents can interfere with the binding of the Coomassie dye to proteins. In the BCA assay, which relies on the reduction of Cu²⁺, detergents can sometimes affect the reaction, leading to inaccurate results.

  • Troubleshooting Steps:

    • Include C12E9 in your standards: Prepare your protein standards (e.g., BSA) in the same buffer, containing the same concentration of C12E9, as your unknown samples. This will help to correct for the background interference from the detergent.

    • Dilute your sample: If your protein concentration is high enough, diluting the sample can lower the C12E9 concentration to a level that no longer significantly interferes with the assay.

    • Use a detergent-compatible assay: Consider using a commercially available detergent-compatible protein assay, which is specifically formulated to minimize interference from substances like C12E9.

    • Remove the detergent: For critical applications, you can remove the detergent from your sample prior to quantification using methods like dialysis, gel filtration, or detergent removal resins.

Enzyme Assays

Issue 2: I am observing altered enzyme kinetics (Km and Vmax) in the presence of C12E9.

  • Question: How can C12E9 affect the kinetic parameters of my enzyme, and how can I determine if the observed changes are due to interference?

  • Answer: C12E9 can influence enzyme kinetics in several ways: by altering the enzyme's conformation, by sequestering the substrate within micelles, or by directly interacting with the enzyme. These effects can lead to apparent changes in the Michaelis constant (Km) and maximum velocity (Vmax).

  • Troubleshooting Steps:

    • Vary detergent concentration: Perform the enzyme assay at a range of C12E9 concentrations, both below and above its CMC. A sharp change in kinetic parameters around the CMC may suggest that micelle formation is a key factor.

    • Control experiments: Run control experiments without the enzyme to check if C12E9 interacts with the substrate or affects the detection method.

    • Alternative detergents: Test other non-ionic detergents with different properties (e.g., different head groups or alkyl chain lengths) to see if the effect is specific to C12E9.

    • Detergent removal: If possible, remove C12E9 from the purified enzyme before the assay to establish baseline kinetics.

Immunoassays (e.g., ELISA)

Issue 3: I am experiencing high background or low signal-to-noise ratio in my ELISA when using buffers containing C12E9.

  • Question: My ELISA results are showing high non-specific binding or a weak signal. Could C12E9 be the cause?

  • Answer: Yes, while C12E9 is often used in wash buffers to reduce non-specific binding, its presence in other assay steps, or at inappropriate concentrations, can sometimes interfere with antibody-antigen interactions or the enzymatic detection step.

  • Troubleshooting Steps:

    • Optimize C12E9 concentration: Titrate the concentration of C12E9 in your blocking and wash buffers. A common starting point is 0.05% (v/v).

    • Check for interference with antibody binding: Pre-incubate your primary or secondary antibody with C12E9 to see if it affects their binding to the target antigen.

    • Enzyme activity check: Run a control experiment to determine if C12E9 inhibits the activity of the enzyme conjugate (e.g., HRP or AP).

    • Alternative blocking agents: If high background persists, try different blocking agents in combination with C12E9.

Data Presentation

Table 1: Properties of this compound (C12E9)

PropertyValueReference
Synonyms Polidocanol, Dodecyl nonaethylene glycol ether
CAS Number 3055-99-0
Molecular Weight 582.81 g/mol
Type Non-ionic
Critical Micelle Concentration (CMC) 0.05 mM[1]
Aggregation Number ~110

Table 2: Generalized Quantitative Interference of Non-ionic Detergents in Biochemical Assays

AssayInterfering Concentration RangeObserved EffectMitigation Strategy
Bradford Protein Assay > 0.01%Can lead to an overestimation or underestimation of protein concentration.Include the same concentration of detergent in the standards; Dilute the sample.
BCA Protein Assay > 0.1%Generally more compatible than Bradford, but high concentrations can still interfere.Use a detergent-compatible formulation; Include detergent in standards.
Enzyme Kinetics > CMCCan cause an apparent increase or decrease in Km and/or Vmax.Vary detergent concentration; Perform control experiments.
ELISA VariableCan increase background or decrease specific signal.Optimize concentration in wash and blocking buffers (typically 0.05%).

Experimental Protocols

Protocol 1: Bradford Protein Assay with C12E9
  • Reagent Preparation:

    • Prepare Bradford reagent as per the manufacturer's instructions.

    • Prepare a series of protein standards (e.g., BSA at 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) in a buffer identical to your sample buffer, including the same concentration of C12E9.

    • Prepare a blank containing only the sample buffer with C12E9.

  • Assay Procedure:

    • To separate microplate wells, add 10 µL of each standard, unknown sample, and the blank.

    • Add 200 µL of Bradford reagent to each well.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of the unknown samples from the standard curve.

Protocol 2: Bicinchoninic Acid (BCA) Protein Assay with C12E9
  • Reagent Preparation:

    • Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.

    • Prepare protein standards and a blank as described in the Bradford protocol, ensuring the buffer contains the same C12E9 concentration as the samples.

  • Assay Procedure:

    • To separate microplate wells, add 25 µL of each standard, unknown sample, and the blank.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • Perform data analysis as described in the Bradford protocol.

Protocol 3: Optimizing C12E9 in an ELISA Wash Buffer
  • Prepare a range of wash buffers: Prepare wash buffers (e.g., PBS or TBS) containing varying concentrations of C12E9 (e.g., 0%, 0.01%, 0.05%, 0.1%, and 0.5% v/v).

  • Coat and block the ELISA plate: Coat the plate with your antigen and block with a standard blocking buffer.

  • Apply samples and antibodies: Add your samples and primary antibody as per your standard protocol.

  • Wash step: After the primary antibody incubation, wash the wells using the different C12E9-containing wash buffers.

  • Secondary antibody and detection: Add the enzyme-conjugated secondary antibody and substrate according to your protocol.

  • Analyze results: Compare the signal-to-noise ratio for each C12E9 concentration. The optimal concentration will provide a high specific signal with low background.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent or Unexpected Assay Results check_assay_type Identify Assay Type start->check_assay_type protein_assay Protein Quantification (Bradford, BCA) check_assay_type->protein_assay Protein enzyme_assay Enzyme Kinetics check_assay_type->enzyme_assay Enzyme immunoassay Immunoassay (ELISA) check_assay_type->immunoassay Immuno protein_q1 Are standards prepared in C12E9-containing buffer? protein_assay->protein_q1 enzyme_q1 Is C12E9 concentration above CMC (~0.05 mM)? enzyme_assay->enzyme_q1 immuno_q1 Is C12E9 used in blocking/wash buffer? immunoassay->immuno_q1 protein_s1 Prepare standards in identical buffer as samples. protein_q1->protein_s1 No protein_q2 Is C12E9 concentration high? protein_q1->protein_q2 Yes protein_s1->protein_q2 protein_s2 Dilute sample or use detergent removal method. protein_q2->protein_s2 Yes end_node Re-evaluate Assay Results protein_q2->end_node No protein_s2->end_node enzyme_s1 Test concentrations below and above CMC. enzyme_q1->enzyme_s1 Yes enzyme_q2 Does C12E9 interact with substrate or detection? enzyme_q1->enzyme_q2 No enzyme_s1->enzyme_q2 enzyme_s2 Run no-enzyme controls. enzyme_q2->enzyme_s2 Possible enzyme_q2->end_node No enzyme_s2->end_node immuno_s1 Optimize C12E9 concentration (start with 0.05%). immuno_q1->immuno_s1 Yes immuno_q2 High background or low signal? immuno_q1->immuno_q2 No immuno_s1->immuno_q2 immuno_s2 Check for enzyme inhibition or antibody binding interference. immuno_q2->immuno_s2 Yes immuno_q2->end_node No immuno_s2->end_node

Caption: Troubleshooting workflow for detergent interference.

Detergent_Protein_Interaction cluster_native Native State cluster_detergent C12E9 Environment cluster_altered Altered State Native_Protein Native Protein C12E9_Monomer C12E9 Monomer Native_Protein->C12E9_Monomer Binding Altered_Protein Altered Conformation C12E9_Monomer->Altered_Protein Induces Change

Caption: Detergent-induced protein conformational change.

References

Technical Support Center: Purification of Nonaethylene Glycol Monododecyl Ether (C12E9) for High-Sensitivity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of nonaethylene glycol monododecyl ether (C12E9), a non-ionic surfactant crucial for various high-sensitivity experiments, including membrane protein studies and pharmaceutical formulation development.

Section 1: Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the purification of C12E9.

Poor Resolution or Peak Splitting in HPLC Purification

Question: Why am I observing poor peak resolution or split peaks for C12E9 during HPLC purification?

Answer: Peak splitting or poor resolution during the HPLC purification of C12E9 can arise from several factors related to the column, mobile phase, or the sample itself.

Possible Causes and Solutions:

CauseSolution
Column Issues
Column Void or ChannelingReplace the column. Ensure proper column packing and avoid sudden pressure shocks.
Column ContaminationFlush the column with a strong solvent (e.g., isopropanol), or if necessary, replace the guard column or the entire column.[1]
Mobile Phase Incompatibility
Inappropriate Solvent CompositionPrepare fresh mobile phase and ensure complete miscibility of solvents. Degas the mobile phase to remove dissolved air.[1]
Sample Solvent MismatchDissolve the C12E9 sample in the initial mobile phase composition to avoid peak distortion.[2]
Sample-Related Issues
Co-elution of Similar OligomersOptimize the gradient to better separate C12E9 from shorter (C12E8) and longer (C12E10) chain impurities. A shallower gradient can improve resolution.
Sample OverloadReduce the injection volume or the concentration of the C12E9 sample.[3]

Logical Workflow for Troubleshooting HPLC Peak Splitting:

Start Peak Splitting Observed Check_Injection Inject Standard Compound Start->Check_Injection Standard_OK Standard Peak is Sharp? Check_Injection->Standard_OK Check_Sample_Prep Review Sample Preparation Standard_OK->Check_Sample_Prep Yes System_Issue Potential System Issue (injector, pump) Standard_OK->System_Issue No Sample_Solvent Is sample solvent stronger than mobile phase? Check_Sample_Prep->Sample_Solvent Adjust_Solvent Dissolve sample in mobile phase Sample_Solvent->Adjust_Solvent Yes Check_Column Inspect Column (voids, contamination) Sample_Solvent->Check_Column No Resolved Problem Resolved Adjust_Solvent->Resolved Column_Issue Column Issue Identified? Check_Column->Column_Issue Replace_Column Replace/Clean Column Column_Issue->Replace_Column Yes Optimize_Method Optimize Gradient/Mobile Phase Column_Issue->Optimize_Method No Replace_Column->Resolved Optimize_Method->Resolved

Caption: Troubleshooting workflow for HPLC peak splitting.

Low Yield or No Crystal Formation During Recrystallization

Question: I am attempting to purify C12E9 by recrystallization, but I'm getting a low yield, or no crystals are forming. What could be the issue?

Answer: Successful recrystallization depends on the careful selection of a solvent system where the solubility of C12E9 is high at elevated temperatures and low at cooler temperatures.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent The ideal solvent should dissolve C12E9 when hot but not at room temperature. Perform small-scale solubility tests with various solvents (e.g., acetone, ethyl acetate, hexane) to find the optimal one.[4]
Insufficient Concentration The solution may not be saturated. After dissolving the C12E9 in the hot solvent, slowly evaporate some of the solvent to increase the concentration until the solution is saturated.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[5]
Supersaturation The solution may be supersaturated and require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure C12E9.[4][5]
Presence of Impurities High levels of impurities can inhibit crystal formation. Consider a pre-purification step, such as a simple column filtration, to remove some of the impurities before recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Identifying and Quantifying Impurities

Question: What are the common impurities in commercial-grade C12E9, and how can I detect them?

Answer: Commercial C12E9 is a polydisperse mixture, and its purity can be affected by several types of impurities.

Common Impurities in Commercial C12E9:

ImpurityTypical OriginPotential Impact on ExperimentsRecommended Analytical Technique
Polyethylene (B3416737) Glycol (PEG) Oligomers Variation in the ethoxylation process during synthesis.Can alter the critical micelle concentration (CMC) and affect membrane protein stability.[6]HPLC with ELSD or CAD, Mass Spectrometry[6][7][8][9]
Unreacted Dodecanol Incomplete reaction of the starting material.Can interfere with membrane protein solubilization and crystallization.Gas Chromatography-Mass Spectrometry (GC-MS)[4][10]
Shorter/Longer Chain C12Ethers (e.g., C12E8, C12E10) Inherent in the polymerization process.Affects the homogeneity of the detergent micelles, which is critical for forming well-ordered protein-detergent complexes for crystallography.HPLC with high-resolution column, Mass Spectrometry[7][8]
Aldehydes and Peroxides Oxidation of the polyoxyethylene chain over time.Can damage proteins through oxidation of sensitive amino acid residues.Peroxide test strips (qualitative); specific colorimetric assays (quantitative).

Purity Assessment Workflow:

Caption: Workflow for assessing the purity of C12E9.

Managing Lot-to-Lot Variability

Question: I've noticed inconsistencies in my experimental results with different batches of C12E9. How can I manage this?

Answer: Lot-to-lot variability is a common issue with polydisperse materials like C12E9.[5][11][12][13] Establishing a rigorous quality control protocol for each new batch is essential for experimental reproducibility.

Strategies for Managing Lot-to-Lot Variability:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new lot. Compare the provided data with previous batches.[5]

  • In-house Quality Control: Perform a standardized set of analytical tests on each new lot before use. This should ideally include:

    • HPLC Analysis: To confirm the oligomer distribution and relative purity.

    • ¹H NMR: To verify the chemical structure and identify any major organic impurities.

    • CMC Determination: To ensure the functional properties of the detergent are consistent.

  • Establish Acceptance Criteria: Define a set of specifications that a new lot must meet to be accepted for use in your experiments. This could include a maximum allowable percentage of shorter/longer chain oligomers or a specific CMC range.

  • Pooling Batches: If minor variations are acceptable for your application, consider pooling several smaller lots to create a larger, more homogeneous stock.

Section 3: Experimental Protocols

Preparative HPLC Purification of C12E9

This protocol provides a general framework for the purification of C12E9 using preparative high-performance liquid chromatography.

Materials:

  • Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD)

  • C18 reverse-phase preparative column

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile (B52724) or Methanol

  • Commercial C12E9

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the commercial C12E9 in the initial mobile phase composition (e.g., 85% acetonitrile in water) to a concentration suitable for preparative injection.[6] Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared C12E9 sample onto the column. Elute with a shallow gradient of increasing organic phase (Mobile Phase B). A suggested gradient is to increase the concentration of Mobile Phase B from 85% to 95% over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main C12E9 peak, avoiding the leading and tailing edges where impurities are more likely to elute.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.

  • Purity Analysis: Analyze the purified C12E9 using analytical HPLC to confirm its purity.

Purity Assessment by ¹H NMR

¹H NMR spectroscopy is a powerful tool for assessing the structural integrity and purity of C12E9.

Materials:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Purified C12E9 sample

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified C12E9 in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key signals to observe include:

    • ~0.88 ppm (triplet): Terminal methyl group of the dodecyl chain.

    • ~1.26 ppm (broad singlet): Methylene groups of the dodecyl chain.

    • ~3.4-3.7 ppm (complex multiplet): Methylene groups of the polyoxyethylene chain.

  • Data Analysis: Integrate the characteristic peaks. The ratio of the integration of the terminal methyl group to the polyoxyethylene protons can be used to estimate the average number of ethylene (B1197577) oxide units. The absence of significant unassigned peaks is an indicator of high purity. The presence of a sharp singlet around 1.57 ppm could indicate residual dodecanol.

Note: For quantitative NMR (qNMR), a certified internal standard is required for absolute purity determination.[14]

References

Compatibility of nonaethylene glycol monododecyl ether with different biological buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of nonaethylene glycol monododecyl ether (also known as C12E9 or Polidocanol) with various biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-ionic detergent widely used for solubilizing membrane proteins, in cell lysis procedures, and as a component in various biochemical assays.[1][2][3] Its non-ionic nature makes it less denaturing to proteins compared to ionic detergents.

Q2: Why is buffer compatibility important when using this detergent?

The choice of biological buffer can significantly impact the performance of this compound. Incompatibility can lead to several issues, including:

  • Precipitation of the detergent or protein-detergent complexes: This can occur if the buffer components reduce the solubility of the detergent.

  • Changes in the Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers begin to form micelles. Buffer components can alter the CMC, affecting the detergent's ability to solubilize proteins effectively.[4][5]

  • Alteration of the Cloud Point: The cloud point is the temperature at which a non-ionic detergent solution becomes cloudy and phase separates.[6][7][8] Buffer salts can lower the cloud point, potentially causing the detergent to phase out of solution at experimental temperatures.

  • Interference with downstream applications: Some buffer components can interfere with assays or purification techniques.

Q3: Can I use this compound with Tris buffers?

Yes, Tris buffers are commonly used with non-ionic detergents like this compound. However, it is crucial to be aware that the pH of Tris buffers is temperature-dependent. Therefore, it is recommended to adjust the pH of the Tris buffer at the temperature at which your experiment will be performed.

Q4: Is this compound compatible with Phosphate-Buffered Saline (PBS)?

PBS is also generally compatible with this compound. A key consideration when using phosphate (B84403) buffers is their potential to precipitate in the presence of divalent cations such as Ca²⁺ and Mg²⁺. If your experimental system requires these ions, it is essential to test for precipitation.

Q5: What about compatibility with "Good's buffers" like HEPES and MOPS?

HEPES and MOPS are zwitterionic buffers that are often favored for their minimal interaction with biological macromolecules. They are generally a good choice for use with non-ionic detergents. However, as with any buffer system, it is always recommended to perform a small-scale compatibility test before proceeding with your main experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution becomes cloudy or turbid at experimental temperature. The experimental temperature is at or above the cloud point of the detergent in your specific buffer.- Lower the experimental temperature.- Decrease the salt concentration in your buffer, as salts can lower the cloud point of non-ionic detergents.[6]- Add a small amount of a cloud point booster, such as polyethylene (B3416737) glycol (PEG), if compatible with your experiment.[9]
Poor protein solubilization or precipitation of protein-detergent complexes. - Detergent concentration is below the Critical Micelle Concentration (CMC) in the chosen buffer.- The buffer composition is destabilizing the protein-detergent complex.- Increase the detergent concentration. Be aware that high salt concentrations can lower the CMC.[4][5]- Screen different buffers (e.g., Tris, HEPES, MOPS) to find one that maintains protein stability.- Adjust the pH or ionic strength of your buffer.
Inconsistent results between experiments. The pH of the buffer was not consistent, possibly due to temperature fluctuations (especially with Tris buffers).- Prepare fresh buffer for each experiment.- Adjust the pH of your buffer at the intended experimental temperature.
Interference with downstream protein quantification (e.g., Bradford assay). Detergents can interfere with colorimetric protein assays.- Use a detergent-compatible protein assay kit.- Precipitate the protein to remove the detergent before quantification.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 582.81 g/mol [1][2]
Synonyms C12E9, Dodecyl nonaethylene glycol ether, Polidocanol[1]
Form Liquid[1]
Aggregation Number ~110[1]
Critical Micelle Concentration (CMC) in Different Media
MediumCMCReference
Water 0.08 mg/mL (~0.14 mM)[1]
Normal Saline 0.002% (~0.034 mM)[4]
Phosphate Buffer (general trend) Decreases with increasing buffer concentration[5]
Tris, HEPES, MOPS Buffers Specific data not readily available in the literature. The CMC is expected to be influenced by the ionic strength of the buffer.
Cloud Point Considerations

The cloud point of non-ionic detergents is sensitive to the presence of salts and other additives. While specific quantitative data for this compound in various biological buffers is not extensively published, the following general trends are observed:

Buffer Component/ConditionEffect on Cloud Point
Increased Salt Concentration Generally Decreases
Presence of Ionic Surfactants Generally Increases
Presence of Polyethylene Glycols (PEGs) Generally Increases[9]
Presence of Acids Tends to Increase[6]
Presence of Bases Tends to Decrease[6]

Experimental Protocols

Protocol for Determining Detergent-Buffer Compatibility

This protocol provides a general method to assess the compatibility of this compound with your biological buffer of choice.

1. Preparation of Solutions: a. Prepare a 10% (w/v) stock solution of this compound in ultrapure water. b. Prepare your biological buffer at the desired concentration and pH.

2. Visual Compatibility Test: a. In a series of clear microcentrifuge tubes, add your biological buffer. b. Add the detergent stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%). c. Mix gently by inverting the tubes. d. Incubate the tubes at your intended experimental temperature for at least one hour. e. Visually inspect the tubes for any signs of precipitation or turbidity against a dark background.

3. (Optional) Spectrophotometric Analysis: a. For a more quantitative assessment, measure the absorbance of the solutions at 600 nm. An increase in absorbance over time indicates precipitation.

Protocol for Cloud Point Determination

This protocol is adapted from standard methods for determining the cloud point of non-ionic surfactants.[6]

1. Materials: a. 1% (w/v) solution of this compound in the biological buffer of interest. b. Glass test tube. c. Water bath with a magnetic stirrer. d. Thermometer.

2. Procedure: a. Add approximately 10 mL of the 1% detergent solution to the test tube. b. Place the test tube in the water bath. c. Place the thermometer into the test tube to monitor the temperature of the detergent solution. d. Begin stirring and slowly heat the water bath at a rate of approximately 1-2°C per minute. e. Observe the solution closely. The cloud point is the temperature at which the solution becomes distinctly cloudy. f. To confirm, remove the test tube from the heat and allow it to cool. The solution should become clear again.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Compatibility Testing cluster_analysis Analysis prep_buffer Prepare Biological Buffer mix Mix Detergent and Buffer at Various Concentrations prep_buffer->mix prep_detergent Prepare 10% Detergent Stock prep_detergent->mix incubate Incubate at Experimental Temperature mix->incubate observe Visual Inspection for Precipitation incubate->observe decision Compatible? observe->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (Adjust Buffer/Concentration) decision->troubleshoot No

Workflow for assessing detergent-buffer compatibility.

Signaling_Pathway cluster_factors Influencing Factors cluster_properties Detergent Properties cluster_outcome Experimental Outcome Buffer Buffer Type (Tris, PBS, HEPES, MOPS) CMC Critical Micelle Concentration (CMC) Buffer->CMC CloudPoint Cloud Point Buffer->CloudPoint pH pH pH->CMC pH->CloudPoint IonicStrength Ionic Strength (Salt Conc.) IonicStrength->CMC IonicStrength->CloudPoint Temp Temperature Temp->CloudPoint Solubility Solubility Temp->Solubility Outcome Effective Protein Solubilization & Stability CMC->Outcome CloudPoint->Outcome Solubility->Outcome

Factors influencing detergent performance in biological buffers.

References

Technical Support Center: Control of Foaming in Nonaethylene Glycol Monododecyl Ether Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of foaming in experimental setups utilizing nonaethylene glycol monododecyl ether.

Troubleshooting Guide

Uncontrolled foaming of this compound solutions can lead to inaccurate measurements, loss of sample, and contamination. This guide provides a systematic approach to identifying and mitigating common causes of excessive foaming.

Problem: Excessive Foaming Upon Agitation or Gas Sparging

Possible Causes:

  • High concentration of this compound.

  • Intense mechanical agitation (e.g., high-speed stirring, vigorous shaking).

  • High gas flow rate during sparging.

  • Presence of impurities that stabilize foam.

  • Sub-optimal temperature or pH of the solution.

Solutions:

  • Optimize Experimental Parameters:

    • Concentration: If possible, reduce the concentration of this compound to the minimum required for the experiment.

    • Agitation: Decrease the speed of stirring or shaking. Use a gentler mixing method if applicable.

    • Gas Flow: If sparging, reduce the gas flow rate to the lowest effective level.

    • Temperature and pH: Investigate the effect of temperature and pH on foaming for your specific system. Non-ionic surfactants can exhibit a cloud point at elevated temperatures, which may influence foaming behavior. While pH generally has a minimal effect on non-ionic surfactants, it can be a factor in complex mixtures.

  • Chemical Defoaming:

    • If optimizing parameters is insufficient, consider the addition of an anti-foaming agent (defoamer).

    • Selection: Silicone-based antifoams are often effective at low concentrations. Organic defoamers, such as certain polypropylene (B1209903) glycols, are another option.

    • Concentration: Start with a low concentration of the anti-foaming agent (e.g., 10-50 ppm of the active ingredient) and gradually increase as needed.[1]

    • Compatibility: Always verify the compatibility of the anti-foaming agent with your experimental system to avoid unintended interactions.

Problem: Persistent Foam After Initial Formation

Possible Causes:

  • High stability of the foam lamella due to the surfactant's properties.

  • Presence of proteins or other macromolecules that form a stabilizing film at the gas-liquid interface.

  • Insufficient amount or ineffective type of anti-foaming agent.

Solutions:

  • Mechanical Foam Breaking:

    • For larger scale setups, mechanical foam breakers can be employed. These devices physically disrupt the foam structure.

  • Re-evaluate Anti-foaming Agent:

    • Type: If one type of anti-foaming agent is ineffective, consider trying another (e.g., switching from a silicone-based to an organic-based defoamer).

    • Dispersion: Ensure the anti-foaming agent is properly dispersed throughout the solution. Some may require pre-dilution or gentle mixing to be effective.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound typically start to cause significant foaming?

A1: The tendency to foam generally increases with surfactant concentration. Significant foaming can be observed at concentrations above the critical micelle concentration (CMC). However, the degree of foaming is highly dependent on the specific experimental conditions such as agitation, temperature, and the presence of other components in the solution.

Q2: What are the main types of anti-foaming agents and how do they work?

A2: The most common types are silicone-based and organic (non-silicone) anti-foaming agents. They work by having a low surface tension and being insoluble in the foaming medium. This allows them to spread rapidly at the air-water interface, disrupting the surfactant film that stabilizes the foam bubbles and causing them to coalesce and rupture.

Q3: Will adding an anti-foaming agent affect my experimental results?

A3: It is possible. Anti-foaming agents are chemically active substances and could potentially interact with components in your experiment. It is crucial to perform control experiments with and without the anti-foaming agent to assess any potential impact on your results. Compatibility testing is highly recommended.[2]

Q4: How do I choose the right concentration of an anti-foaming agent?

A4: The optimal concentration depends on the severity of the foaming and the specific anti-foaming agent used. It is best to start with the manufacturer's recommended dosage, which for many silicone antifoams is in the range of 10 to 100 ppm of the active material.[1][3] You can then perform a titration, gradually increasing the concentration until the desired level of foam control is achieved.

Q5: Can I autoclave solutions containing silicone-based anti-foaming agents?

A5: Many commercially available silicone-based anti-foaming emulsions are designed to be autoclavable. However, it is essential to check the product specifications from the manufacturer to ensure stability at high temperatures and pressures.

Quantitative Data on Anti-Foaming Agents

The effectiveness of an anti-foaming agent is dependent on the specific formulation and the experimental conditions. The following table provides a general guideline for the starting concentrations of common types of anti-foaming agents for controlling foam in nonionic surfactant solutions.

Anti-Foaming Agent TypeTypical Starting Concentration (ppm of active ingredient)Key Considerations
Silicone-Based Emulsions 10 - 100Highly effective at low concentrations; ensure compatibility with the system.[1][3]
Organic (e.g., Polypropylene Glycol) 100 - 500May be more soluble in certain systems; can be a good alternative if silicones are not suitable.
Fatty Alcohol Based 50 - 300Often used in fermentation and food applications; biodegradable.

Experimental Protocols

Protocol for Evaluating Foaming Tendency (Modified Ross-Miles Method)

This protocol provides a standardized method for assessing the initial foam height and stability of a this compound solution.

  • Preparation:

    • Prepare a solution of this compound at the desired concentration in the relevant buffer or solvent.

    • Bring the solution to the experimental temperature.

  • Apparatus Setup:

    • Use a clean, graduated cylinder (e.g., 1000 mL).

    • Add 200 mL of the surfactant solution to the graduated cylinder.

  • Foam Generation:

    • From a height of 90 cm, pour an additional 800 mL of the surfactant solution into the graduated cylinder.

  • Measurement:

    • Immediately after pouring, record the initial foam height in milliliters.

    • Record the foam height at set time intervals (e.g., 1, 5, and 10 minutes) to evaluate foam stability.

Protocol for Testing Anti-Foaming Agent Efficacy (Dynamic Sparging Method)

This protocol assesses the effectiveness of an anti-foaming agent under conditions of continuous gas bubbling.

  • Preparation:

    • Prepare a solution of this compound that exhibits significant foaming.

    • Prepare a stock solution of the anti-foaming agent.

  • Apparatus Setup:

    • Place 500 mL of the surfactant solution into a 1000 mL graduated cylinder.

    • Insert a fritted glass gas dispersion tube into the bottom of the cylinder.

    • Connect the gas dispersion tube to a regulated gas supply with a flow meter.

  • Procedure:

    • Start the gas flow at a constant rate that generates a stable foam column.

    • Allow the foam to reach a maximum, stable height and record this value.

    • Add a known concentration of the anti-foaming agent to the solution (e.g., 10 ppm).

    • Record the time it takes for the foam to collapse and the new stable foam height.

    • Observe the persistence of the anti-foaming effect over time.

Visualizations

Experimental_Workflow_for_Foam_Control cluster_prep Preparation cluster_test Foam Generation and Testing cluster_analysis Analysis Prep_Surfactant Prepare Nonaethylene Glycol Monododecyl Ether Solution Induce_Foam Induce Foaming (Agitation/Sparging) Prep_Surfactant->Induce_Foam Prep_Antifoam Prepare Anti-foaming Agent Stock Solution Add_Antifoam Add Anti-foaming Agent Prep_Antifoam->Add_Antifoam Measure_Initial_Foam Measure Initial Foam Height Induce_Foam->Measure_Initial_Foam Measure_Initial_Foam->Add_Antifoam Measure_Defoamed Measure Foam Collapse Time and Final Foam Height Add_Antifoam->Measure_Defoamed Analyze_Data Analyze and Compare Foam Control Efficacy Measure_Defoamed->Analyze_Data

Caption: Workflow for evaluating the efficacy of an anti-foaming agent.

Troubleshooting_Logic decision decision solution solution problem Excessive Foaming decision1 Are experimental parameters (concentration, agitation, temp, pH) optimized? problem->decision1 solution1 Adjust Parameters: - Lower concentration - Reduce agitation - Optimize temp/pH decision1->solution1 No decision2 Is foaming still an issue? decision1->decision2 Yes solution1->decision1 solution2 Introduce Anti-foaming Agent (e.g., Silicone-based at 10-100 ppm) decision2->solution2 Yes solution4 Continue Experiment decision2->solution4 No decision3 Is the chosen antifoam effective? solution2->decision3 solution3 Consider a different type of anti-foaming agent or mechanical foam breaking decision3->solution3 No decision3->solution4 Yes

Caption: Logical steps for troubleshooting foaming issues.

References

Long-term storage and stability of nonaethylene glycol monododecyl ether solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting of nonaethylene glycol monododecyl ether (C12E9) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound (C12E9) stock solutions?

A1: For optimal stability, it is recommended to prepare aliquots of your C12E9 stock solution to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials. For short-term storage (up to one month), a temperature of -20°C is suitable.[1] For long-term storage (up to six months), it is highly recommended to store the aliquots at -80°C.[1]

Q2: What are the primary factors that can affect the stability of C12E9 solutions?

A2: The stability of polyethylene (B3416737) glycol (PEG) ethers like C12E9 is primarily influenced by temperature, exposure to light, and the presence of oxygen.[2][3] Elevated temperatures can accelerate the aging process.[2][3] Exposure to atmospheric oxygen can lead to oxidative degradation, resulting in the formation of peroxides, aldehydes, and carboxylates.[2][4] This degradation can lead to a decrease in the pH of the solution and an increase in its ionic strength.[2][3]

Q3: How can I minimize the degradation of my C12E9 solutions during storage?

A3: To minimize degradation, store C12E9 solutions frozen at -20°C or -80°C.[2][3] It is also advisable to protect the solutions from light by using amber vials or by storing them in the dark.[2][3] To prevent oxidative degradation, purging the headspace of the storage container with an inert gas like argon before sealing can be beneficial.[2][3]

Q4: Are there any visible signs of C12E9 solution degradation?

A4: While not always visible, signs of degradation in polyethylene glycol-based solutions can include a change in color or the appearance of amorphous material.[3] A more reliable indicator of degradation is a decrease in the pH of the solution and an increase in its conductivity, which reflects a higher ionic strength due to the formation of acidic degradation products.[2][3]

Troubleshooting Guides

Issue 1: Protein Precipitation During Extraction with C12E9

Symptoms:

  • Visible precipitation or cloudiness in the protein solution after adding C12E9.

  • Low yield of soluble protein in the final extract.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Detergent concentration is below the Critical Micelle Concentration (CMC). Ensure the final C12E9 concentration in your buffer is above its CMC (approximately 0.08 mM) to form micelles that can effectively solubilize the membrane protein.[5] You may need to perform a detergent concentration titration to determine the optimal concentration for your specific protein.
The detergent is too harsh for the target protein. Although C12E9 is a non-ionic and generally mild detergent, some proteins may still be sensitive. Consider screening other mild detergents or using a mixture of detergents.
Incorrect buffer conditions (pH, salt concentration). Optimize the pH and salt concentration of your lysis buffer. A common starting point is a buffer at physiological pH (around 7.4) with 150 mM NaCl. For some proteins, increasing the salt concentration can enhance solubility.
Presence of proteases. Add a protease inhibitor cocktail to all your buffers during the extraction process to prevent protein degradation, which can lead to precipitation.
Essential lipids or co-factors have been stripped away. Supplement your solubilization and purification buffers with lipids that are known to be important for the stability and function of your target protein.
Issue 2: Inconsistent Results in Downstream Applications (e.g., Crystallization, Functional Assays)

Symptoms:

  • Difficulty in reproducing crystallization results.

  • Variability in the activity of the purified protein.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of C12E9 stock solution. Use freshly prepared C12E9 solutions or ensure that your stock solutions have been stored properly at -80°C for no longer than six months.[1] Before use, allow the frozen aliquot to equilibrate to room temperature.
Variability in C12E9 quality between batches. If possible, purchase high-purity C12E9 from a reputable supplier and try to use the same batch for a series of related experiments to ensure consistency.
Presence of degradation products in the C12E9 solution. Monitor the pH and conductivity of your C12E9 stock solution over time. A significant drop in pH or an increase in conductivity suggests degradation.[2][3] Consider purifying the C12E9 solution if degradation is suspected.
Repeated freeze-thaw cycles. Prepare single-use aliquots of your C12E9 stock solution to avoid the detrimental effects of repeated freezing and thawing.[1]

Quantitative Data on C12E9 Stability

The following table provides illustrative data on the expected stability of a 10% (w/v) aqueous solution of C12E9 under different storage conditions. This data is based on the general principles of non-ionic surfactant stability and should be considered as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Storage ConditionDurationEstimated Degradation (%)Key Degradation Products
-80°C, protected from light, purged with Argon 6 months< 1%Minimal
-20°C, protected from light 1 month< 2%Trace amounts of aldehydes and peroxides
4°C, protected from light 2 weeks2-5%Aldehydes, peroxides, and some carboxylic acids
Room Temperature (20-25°C), exposed to light and air 1 week5-15%Significant levels of aldehydes, peroxides, and carboxylic acids, leading to a noticeable pH drop.

Experimental Protocols

Protocol 1: Assessment of C12E9 Solution Stability by pH and Conductivity Measurement

This protocol outlines a method to monitor the degradation of C12E9 solutions over time.

Materials:

  • Calibrated pH meter with a micro-electrode

  • Calibrated conductivity meter

  • C12E9 solution to be tested

  • Deionized water (for rinsing)

  • Standard pH buffers (pH 4, 7, 10)

  • Standard conductivity solutions

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. Calibrate the conductivity meter using standard conductivity solutions.

  • Sample Preparation: At each time point of your stability study, remove an aliquot of the C12E9 solution from its storage condition. Allow the solution to equilibrate to room temperature.

  • pH Measurement:

    • Rinse the pH electrode with deionized water and gently blot dry.

    • Immerse the electrode in the C12E9 solution.

    • Allow the reading to stabilize and record the pH value.

    • Rinse the electrode thoroughly with deionized water after use.

  • Conductivity Measurement:

    • Rinse the conductivity probe with deionized water and then with a small amount of the C12E9 solution.

    • Immerse the probe in the C12E9 solution.

    • Allow the reading to stabilize and record the conductivity value.

    • Rinse the probe thoroughly with deionized water after use.

  • Data Analysis: Plot the pH and conductivity values as a function of time. A significant decrease in pH and an increase in conductivity over time are indicative of C12E9 degradation.

Protocol 2: General Procedure for Membrane Protein Extraction using C12E9

This protocol provides a general workflow for the solubilization of membrane proteins from cell pellets. Optimization will be required for specific proteins.

Materials:

  • Cell pellet containing the membrane protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitor cocktail

  • 10% (w/v) C12E9 stock solution

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells using a Dounce homogenizer or sonication on ice.

  • Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet intact cells and nuclei.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Detergent Addition: Add the 10% C12E9 stock solution to the resuspended membranes to a final concentration that is optimal for your protein (typically 1-2%). This concentration should be determined empirically.

  • Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

  • Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins in C12E9 micelles. This fraction is now ready for downstream purification steps.

Visualizations

Experimental Workflow for Membrane Protein Purification using C12E9

MembraneProteinPurification start Start: Cell Pellet lysis Cell Lysis (Dounce/Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (1,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) low_speed_cent->pellet1 ultracent Ultracentrifugation (100,000 x g) supernatant1->ultracent supernatant2 Discard Supernatant (Cytosolic Fraction) ultracent->supernatant2 pellet2 Collect Membrane Pellet ultracent->pellet2 resuspend Resuspend in Lysis Buffer pellet2->resuspend add_c12e9 Add C12E9 to Optimal Concentration resuspend->add_c12e9 solubilization Solubilization (4°C, 1-2 hours) add_c12e9->solubilization ultracent2 Ultracentrifugation (100,000 x g) solubilization->ultracent2 supernatant3 Collect Supernatant (Solubilized Protein) ultracent2->supernatant3 pellet3 Discard Pellet (Insoluble Fraction) ultracent2->pellet3 purification Downstream Purification (e.g., Affinity Chromatography) supernatant3->purification end End: Purified Protein purification->end

Caption: Workflow for membrane protein purification using C12E9.

Logical Relationship for Troubleshooting C12E9 Solution Instability

TroubleshootingLogic issue Inconsistent Experimental Results check_storage Check C12E9 Solution Storage Conditions issue->check_storage improper_storage Improper Storage? (Temp, Light, Time) check_storage->improper_storage prepare_fresh Prepare Fresh Solution improper_storage->prepare_fresh Yes proper_storage Storage Appears Correct improper_storage->proper_storage No check_ph_cond Measure pH and Conductivity proper_storage->check_ph_cond ph_low_cond_high pH Decreased or Conductivity Increased? check_ph_cond->ph_low_cond_high degraded Solution is Degraded. Prepare Fresh. ph_low_cond_high->degraded Yes stable Solution Appears Stable. Investigate Other Variables. ph_low_cond_high->stable No

Caption: Troubleshooting logic for C12E9 solution instability.

References

Effect of temperature and pH on the performance of nonaethylene glycol monododecyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonaethylene Glycol Monododecyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and performance of this non-ionic surfactant, with a specific focus on the effects of temperature and pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

I. Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the Critical Micelle Concentration (CMC) of this compound?

A1: For many non-ionic surfactants, including those in the polyoxyethylene alkyl ether family like this compound, the relationship between temperature and CMC is not linear. Often, the CMC will initially decrease as the temperature rises from a low point, reaching a minimum value before starting to increase again at higher temperatures. This results in a characteristic U-shaped curve when plotting CMC against temperature.[1] This behavior is attributed to two opposing effects: the decreased hydration of the hydrophilic ethylene (B1197577) oxide groups with increasing temperature, which favors micellization (lowering the CMC), and the disruption of the structured water around the hydrophobic alkyl chain at higher temperatures, which disfavors micellization (increasing the CMC).

Q2: How does pH influence the stability and performance of this compound?

A2: this compound is a non-ionic surfactant, meaning it does not carry a net electrical charge and is generally less sensitive to pH changes compared to ionic surfactants. It is known to be stable in acidic and neutral pH conditions. However, at a high alkaline pH, it may be susceptible to hydrolysis of the ether linkages over time, which could affect its performance. For most applications within a pH range of 4 to 9, significant impacts on performance are not typically expected, though empirical testing for your specific system is always recommended.

Q3: My solution of this compound has turned cloudy after increasing the temperature. What is happening?

A3: This phenomenon is known as the "cloud point." The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid as it phase-separates into a surfactant-rich phase and a water-rich phase.[2][3] This is a reversible process; cooling the solution below the cloud point should result in it becoming clear again. The cloud point is a critical parameter for formulations, as exceeding this temperature can lead to a loss of homogeneity and performance.

Q4: Can I use this compound in buffered solutions containing salts?

A4: Yes, but with caution. The presence of electrolytes (salts) in your buffer can influence the performance of this compound. Salts can affect the hydration of the surfactant's ethylene oxide chain, which can, in turn, lower the cloud point of the solution.[4] This "salting-out" effect can lead to phase separation at lower temperatures than expected. It is crucial to test the compatibility and stability of your specific buffer-surfactant formulation at the intended experimental temperatures.

Troubleshooting Common Issues

Issue 1: Precipitation or Phase Separation of the Surfactant in a Buffered Formulation.

  • Possible Cause 1: Exceeding the Cloud Point. Your experimental temperature may be at or above the cloud point of the this compound in your specific buffer system.

    • Solution: Determine the cloud point of your formulation experimentally (see Experimental Protocols section). If your working temperature is too high, consider lowering it or adding a co-solvent like propylene (B89431) glycol or ethanol, which can help to increase the cloud point.[4]

  • Possible Cause 2: High Ionic Strength of the Buffer. High salt concentrations can reduce the solubility of the surfactant and lower its cloud point.

    • Solution: If possible, reduce the salt concentration in your buffer. If a high ionic strength is necessary for your experiment, you may need to screen different buffer salts or add a stabilizing agent.

  • Possible Cause 3: Incompatibility with Other Formulation Components. Other excipients in your formulation may be interacting with the this compound, leading to insolubility.

    • Solution: Conduct compatibility studies with individual components of your formulation to identify the source of the incompatibility.

Issue 2: Inconsistent or Unexpected Experimental Results.

  • Possible Cause 1: Working Above the CMC. If your experiment requires the presence of surfactant monomers rather than micelles, working at a concentration above the CMC can lead to unexpected results.

    • Solution: Determine the CMC of this compound under your experimental conditions (see Experimental Protocols section) and adjust the surfactant concentration accordingly.

  • Possible Cause 2: Degradation of the Surfactant. At very high pH or over long-term storage in certain conditions, the surfactant may undergo hydrolysis.

    • Solution: Prepare fresh solutions of this compound, especially when working at the extremes of the pH scale. Store stock solutions as recommended by the manufacturer, typically in a cool, dark place.

II. Data on Performance Parameters

Table 1: General Properties of this compound (C12E9)

PropertyValueReference
Molecular Weight~582.81 g/mol [5]
Critical Micelle Concentration (CMC) in water~0.08 mM
Aggregation Number~110
Micellar Average Molecular Weight~64,000 g/mol

Table 2: Influence of Temperature on the Critical Micelle Concentration (CMC) of Non-ionic Surfactants (General Trend)

TemperatureEffect on CMC
Low TemperatureCMC is relatively high.
Moderate TemperatureCMC decreases to a minimum value.
High TemperatureCMC increases after reaching the minimum.

Note: The exact temperature at which the minimum CMC occurs is dependent on the specific surfactant and the composition of the solution. For polyoxyethylene alkyl ethers, this minimum is often observed around 50 °C.[1]

Table 3: Influence of pH on the Performance of this compound (General Trend)

pH RangeExpected Performance
Acidic (pH < 7)Generally stable and effective.
Neutral (pH ≈ 7)Optimal stability and performance.
Alkaline (pH > 8)Potential for hydrolysis over time, which may affect long-term stability.

III. Experimental Protocols

The following are detailed methodologies for determining the key performance parameters of this compound.

Protocol 1: Determination of the Cloud Point

Objective: To determine the temperature at which a solution of this compound becomes turbid.

Materials:

  • This compound

  • Deionized water or desired buffer solution

  • Glass test tubes with stoppers

  • Water bath with a temperature controller and a magnetic stirrer

  • Calibrated thermometer

  • Light source for observing turbidity

Procedure:

  • Prepare a 1% (w/v) solution of this compound in the desired aqueous medium (e.g., deionized water or a specific buffer).

  • Transfer a known volume of the solution into a clean, dry glass test tube.

  • Place the test tube in the water bath at a temperature below the expected cloud point.

  • Begin to heat the water bath slowly, at a rate of approximately 1-2 °C per minute, while gently stirring the solution in the test tube with the thermometer.

  • Continuously observe the solution against a light source.

  • The cloud point is the temperature at which the solution first shows a distinct turbidity. Record this temperature.

  • To confirm the cloud point, allow the solution to cool slowly. The temperature at which the solution becomes clear again should be recorded and should be close to the recorded cloud point.

Protocol 2: Determination of the Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in a solution.

Materials:

  • This compound

  • Deionized water or desired buffer solution

  • Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • A series of volumetric flasks

  • Precision balance

Procedure:

  • Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 10 mM).

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically with deionized water.

  • Measure the surface tension of each dilution, starting from the lowest concentration and proceeding to the highest. Ensure the temperature of the sample is controlled and recorded.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The plot will typically show two linear regions. The surface tension will decrease linearly with the log of the concentration below the CMC and will plateau or change slope significantly at concentrations above the CMC.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the graph.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to the performance of this compound.

G Logical Relationship of Factors Affecting C12E9 Performance Temp Temperature CMC Critical Micelle Concentration (CMC) Temp->CMC influences CloudPoint Cloud Point Temp->CloudPoint determines Stability Formulation Stability Temp->Stability affects pH pH pH->Stability affects Additives Additives (e.g., Salts) Additives->CloudPoint influences Additives->Stability affects Performance Surfactant Performance CMC->Performance CloudPoint->Performance Stability->Performance

Caption: Factors influencing the performance of C12E9.

G Experimental Workflow for Cloud Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_confirmation Confirmation A Prepare 1% C12E9 Solution B Transfer to Test Tube A->B C Place in Water Bath B->C D Heat Slowly (1-2°C/min) C->D E Observe for Turbidity D->E F Record Cloud Point Temperature E->F G Cool Solution Slowly F->G H Record Clearing Temperature G->H

Caption: Workflow for determining the cloud point.

G Experimental Workflow for CMC Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Calibrate Tensiometer B->C D Measure Surface Tension of Dilutions C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine Intersection of Linear Regions E->F G Identify CMC F->G

Caption: Workflow for CMC determination via tensiometry.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of nonaethylene glycol monododecyl ether, also known as polidocanol (B41958) or laureth-9. The focus is on presenting objective performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific application. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD), as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of this compound and related polyethylene (B3416737) glycol (PEG) compounds. The data presented is collated from multiple studies to provide a comparative baseline for method selection and validation.

Analytical MethodAnalyte(s)Linearity (Concentration Range)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC with Differential Detector Polidocanol1 - 3 mg/ml100.1% (RSD 1.2%)Not SpecifiedNot Specified[1]
RP-HPLC with ELSD PEG impurities in M-PEG and V-PEGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
LC-MS PEG impurities in M-PEG and V-PEGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]
2D-LC with Charged Aerosol Detection PEGylation reagentsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Differential Detector for Polidocanol

This method is suitable for the quantitative determination of polidocanol in injectable solutions.[1]

  • Chromatographic System:

  • Sample Preparation:

    • Prepare a standard solution of polidocanol and tetradecanol in the mobile phase.

    • Prepare the sample solution by diluting the polidocanol injection with the mobile phase to a concentration within the linear range.

  • Validation Parameters:

    • Linearity: The calibration curve was found to be linear in the concentration range of 1 to 3 mg/ml.[1]

    • Accuracy: The average recovery was determined to be 100.1% with a Relative Standard Deviation (RSD) of 1.2%.[1]

Reversed-Phase Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is effective for the quantification of polyethylene glycol (PEG) impurities in monofunctional polyglycols and can be adapted for this compound.[2][3]

  • Chromatographic System:

    • Column: Reversed-phase column suitable for polymer analysis.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

    • Detector: Evaporative Light Scattering Detector (ELSD). The response of the ELSD is dependent on the molar mass of the analyte, which should be considered when selecting standards.[5]

  • Method Considerations:

    • The ELSD response factors for PEG standards can vary, with lower molecular weight PEGs providing a lower response compared to higher molecular weight counterparts.[2][3] It is crucial to use a standard with a molecular weight as close as possible to the analyte.

    • This method is particularly useful for detecting analytes that lack a UV chromophore.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of polyethylene glycol compounds.[2][3]

  • Chromatographic System:

    • Couples a liquid chromatography system (as described for HPLC) with a mass spectrometer.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) is commonly used for polar molecules like polyethylene glycols.

    • Acquisition Mode: Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Application:

    • This method is highly specific and can be used to determine the molecular weight distribution of PEG impurities.[2][3]

Mandatory Visualization

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: A flowchart outlining the key stages of analytical method validation.

References

Comparative analysis of the efficiency of different polyethylene glycol-based surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG)-based surfactants are a cornerstone of pharmaceutical and biotechnological research, prized for their biocompatibility, low toxicity, and versatile properties. Their amphiphilic nature, combining a hydrophilic PEG chain with a hydrophobic moiety, allows them to self-assemble into micelles, reduce surface tension, and solubilize poorly water-soluble compounds. This guide provides a comparative analysis of the efficiency of various PEG-based surfactants, supported by experimental data and detailed protocols to aid in the selection of the most appropriate surfactant for a given application.

Key Performance Indicators of PEG-Based Surfactants

The efficiency of a surfactant is primarily determined by its ability to form micelles and reduce surface tension. The key parameters for evaluating this efficiency are:

  • Critical Micelle Concentration (CMC): The concentration of a surfactant at which micelles begin to form. A lower CMC indicates a more efficient surfactant, as less of it is needed to achieve its desired effect.

  • Surface Tension: A measure of the cohesive energy present at the interface of a liquid. Efficient surfactants significantly reduce the surface tension of a solution at concentrations above their CMC.

  • Solubilization Capacity: The ability of surfactant micelles to encapsulate and dissolve hydrophobic substances in an aqueous environment. This is a critical parameter in drug delivery for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Comparative Data of PEG-Based Surfactants

The following tables summarize the key performance indicators for a selection of commonly used PEG-based surfactants. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of salts.

SurfactantMolecular Weight ( g/mol )CMC (mM)Surface Tension at CMC (mN/m)Temperature (°C)Reference
Polyoxyethylene (8) Monolaurate (PEG8-L)~560~0.1Not SpecifiedNot Specified[1]
Polyoxyethylene (8) Monostearate (PEG8-S)~640~0.04 and ~0.2Not SpecifiedNot Specified[1]
PEG-10 Tallow Propane AmineNot Specified1.41 x 10⁻³ M (0.00141 mM)Not Specified25[2]
DSPE-PEG2000~28000.01 - 0.02Not SpecifiedNot Specified[3]
Brij L23 (Polyoxyethylene (23) lauryl ether)~1198Not SpecifiedNot SpecifiedNot Specified[4][5]
Brij O20 (Polyoxyethylene (20) oleyl ether)~1150Not SpecifiedNot SpecifiedNot Specified[4][5]
Poloxamer 188~8400Not SpecifiedNot SpecifiedNot Specified[4][5]

Table 1: Critical Micelle Concentration and Surface Tension of Selected PEG-Based Surfactants.

Surfactant/PolymerDrug/CompoundSolubilization CapacityReference
PEG 6000ParacetamolShowed no significant increase in solubilization[6]
Tween 80 (Polysorbate 80)Paracetamol3 times higher than water[6]
MePEG-b-PCL CopolymersIndomethacin, Curcumin, Plumbagin, Paclitaxel, EtoposideIncreased aqueous solubility[7]
mPEG-PDLLA-decylCoumarin-640-50 fold increase in solubility in a 2.5% w/v solution[8]
Poly[DMAx-co-mPEGy](S)-(+)-camptothecinSolubilization capacity increased with the decrease of hydrophobe content[9]

Table 2: Solubilization Capacity of Selected PEG-Based Systems.

Experimental Protocols

Accurate and reproducible data are essential for the comparative analysis of surfactant efficiency. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Method (Du Noüy Ring Method)

This method relies on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

  • Materials: Du Noüy Ring Tensiometer, platinum-iridium ring, glass vessel, magnetic stirrer and stir bar, volumetric flasks, pipettes, the PEG-based surfactant of interest, and high-purity water.

  • Procedure:

    • Prepare a stock solution of the surfactant in high-purity water.

    • Create a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC.

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute, ensuring the platinum-iridium ring is thoroughly cleaned between measurements.

    • Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

  • Data Analysis: The CMC is determined as the concentration at the inflection point of the resulting curve, where the slope changes. This can be identified by the intersection of the two linear portions of the plot.

2. Conductivity Method (for ionic or charged PEG-surfactants)

This method is suitable for ionic surfactants and is based on the change in the conductivity of the solution as micelles are formed.

  • Materials: Conductometer with a conductivity cell, thermostated water bath, volumetric flasks, pipettes, the ionic PEG-based surfactant, and high-purity water.

  • Procedure:

    • Prepare a stock solution and a series of dilutions of the surfactant.

    • Equilibrate the solutions to a constant temperature in the water bath.

    • Measure the conductivity of each solution, starting from the most dilute.

    • Plot the specific conductivity (κ) versus the surfactant concentration (C).

  • Data Analysis: The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs.

Measurement of Solubilization Capacity

This experiment determines the extent to which a surfactant can increase the aqueous solubility of a hydrophobic compound.

  • Materials: The PEG-based surfactant, the hydrophobic drug, a suitable buffer solution, flasks, a shaker or rotator, a spectrophotometer or HPLC system, and filtration apparatus.

  • Procedure:

    • Prepare a series of surfactant solutions in the buffer at concentrations above the CMC.

    • Add an excess amount of the hydrophobic drug to each surfactant solution.

    • Seal the flasks and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium.

    • Filter the solutions to remove the undissolved drug.

    • Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the concentration of the solubilized drug against the surfactant concentration. The slope of the linear portion of the graph can be used to determine the molar solubilization ratio.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz can effectively illustrate complex processes.

experimental_workflow_cmc_surface_tension cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Inflection Point plot->determine_cmc

Caption: Workflow for CMC determination by surface tension measurement.

In the context of drug delivery, particularly with liposomal formulations, PEGylation plays a crucial role in evading the host's immune system. The mechanism is primarily one of steric hindrance, which prevents the binding of opsonin proteins that would otherwise mark the liposomes for clearance by the mononuclear phagocyte system (MPS).

pegylation_mechanism cluster_non_pegylated Non-PEGylated Liposome cluster_pegylated PEGylated Liposome liposome_np Liposome macrophage Macrophage (MPS) liposome_np->macrophage Phagocytosis (Clearance) opsonin Opsonin Proteins opsonin->liposome_np Binding liposome_p Liposome peg_layer PEG Layer (Steric Hindrance) target Target Tissue peg_layer->target Prolonged Circulation & Accumulation opsonin2 Opsonin Proteins opsonin2->peg_layer Binding Prevented

Caption: Mechanism of immune evasion by PEGylated liposomes.

Conclusion

The selection of a PEG-based surfactant is a critical decision in the development of pharmaceutical formulations and other advanced materials. A thorough understanding of their comparative efficiencies, based on key parameters like CMC, surface tension reduction, and solubilization capacity, is paramount. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions and to design experiments that yield reliable and comparable results. The versatility of PEG-based surfactants, coupled with the ability to tune their properties by modifying the hydrophobic and hydrophilic components, ensures their continued importance in scientific research and development.

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with Nonaethylene Glycol Monododecyl Ether (C12E9)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides an objective comparison of nonaethylene glycol monododecyl ether (C12E9), a nonionic detergent, with other commonly used alternatives, supported by experimental data and detailed protocols.

This compound, also known as Polidocanol or C12E9, is a nonionic surfactant utilized for the solubilization and purification of membrane proteins.[1][2] Its ability to form micelles allows it to shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby maintaining their solubility.[3] The effectiveness of a detergent is often evaluated by its ability to maintain the structural integrity and biological activity of the solubilized protein. This guide compares C12E9 with other widely used non-ionic and zwitterionic detergents such as n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and Triton X-100.[3][4]

Comparative Analysis of Detergent Performance

The selection of an appropriate detergent is crucial as harsh detergents can lead to protein denaturation, while milder ones may not be effective at solubilization.[3] The ideal detergent should mimic the native lipid bilayer environment to prevent aggregation and loss of function.[3]

Structural Stability Assessment

The structural integrity of a protein after solubilization can be assessed using various biophysical techniques. Circular dichroism (CD) spectroscopy is a powerful tool for examining the secondary structure of proteins.[5] Changes in the CD spectrum can indicate alterations in the alpha-helical and beta-sheet content of the protein upon solubilization. Fluorescence spectroscopy, which monitors the local environment of intrinsic fluorophores like tryptophan, can detect subtle conformational changes.[6] Analytical ultracentrifugation (AUC) provides information on the size, shape, and aggregation state of the protein-detergent complex.[7][8][9][10]

Functional Integrity Assessment

Maintaining the biological activity of a protein post-solubilization is a key indicator of successful and gentle extraction. Enzyme activity assays are direct measures of a protein's functionality. For membrane-bound enzymes, these assays are often adapted to be performed in the presence of detergents.[11] The kinetic parameters, such as Km and kcat, can be compared between the membrane-bound and detergent-solubilized states to assess the impact of the detergent.[11]

Data Presentation: Detergent Properties and Performance

The following tables summarize key properties of C12E9 and its alternatives, along with a hypothetical comparison of their performance in solubilizing a model membrane protein, the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR).

Table 1: Physicochemical Properties of Selected Detergents

DetergentChemical ClassMolecular Weight ( g/mol )CMC (mM)Micelle Size (kDa)
C12E9 Non-ionic582.81[2]0.05[12]~83[12]
DDM Non-ionic510.60.1765-70
LDAO Zwitterionic229.41-221.5
Triton X-100 Non-ionic~6250.2-0.960-90

CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles.

Table 2: Hypothetical Performance Comparison for β2-Adrenergic Receptor Solubilization

DetergentSolubilization Efficiency (%)α-Helical Content Retention (%)Ligand Binding Affinity (Kd, nM)G-Protein Coupling Activity (%)
C12E9 85925.288
DDM 90954.892
LDAO 75808.165
Triton X-100 88856.575

This data is illustrative and performance can vary significantly depending on the specific protein and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their characterization of detergent-solubilized proteins.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Purify the protein of interest and exchange the buffer to a CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaF, pH 7.4) containing the desired concentration of C12E9 (typically 1-2x CMC).

    • Determine the protein concentration accurately using a method insensitive to detergents (e.g., BCA assay with appropriate controls).

    • Prepare a blank sample containing the identical buffer and detergent concentration.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 20°C).

    • Collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record the spectrum of the blank and subtract it from the protein spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Deconvolute the final spectrum using a suitable algorithm (e.g., CONTIN, SELCON3) to estimate the secondary structure content (α-helix, β-sheet, etc.).[13][14]

Fluorescence Spectroscopy Protocol
  • Sample Preparation:

    • Prepare the protein sample in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) with the desired concentration of C12E9.

    • The protein concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).

    • Prepare a corresponding blank sample.

  • Data Acquisition:

    • Use a quartz cuvette.

    • For intrinsic tryptophan fluorescence, excite the sample at 295 nm to minimize tyrosine contribution.

    • Record the emission spectrum from 310 to 400 nm.

    • Subtract the blank spectrum from the sample spectrum.

  • Data Analysis:

    • Analyze the emission maximum (λmax) and the fluorescence intensity. A shift in λmax can indicate changes in the polarity of the tryptophan environment, reflecting conformational changes.[6]

Analytical Ultracentrifugation (AUC) Protocol
  • Sample Preparation:

    • Prepare a series of protein concentrations in the buffer of choice containing a constant concentration of C12E9.

    • Prepare a reference sample with buffer and detergent only.

  • Sedimentation Velocity (SV) Experiment:

    • Load the samples into the AUC cells.

    • Perform the centrifugation at a high speed (e.g., 40,000 rpm) and monitor the sedimentation of the protein-detergent complex using absorbance or interference optics.[8][9]

  • Data Analysis:

    • Analyze the SV data using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).[15]

    • The main peak in the c(s) distribution corresponds to the sedimentation coefficient of the protein-detergent complex, providing information about its size and homogeneity.[8][10]

Enzyme Activity Assay Protocol (Example: ATPase)
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5) containing C12E9 at a concentration above its CMC.

    • Add the solubilized enzyme to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the substrate (e.g., ATP).

    • Incubate the reaction at a constant temperature for a defined period, ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a quenching solution like SDS).

    • Quantify the product formed (e.g., inorganic phosphate using a malachite green assay).

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in µmol of product/min/mg of protein).

    • Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

Visualizations

The following diagrams illustrate a typical experimental workflow and a representative signaling pathway that can be studied after successful protein solubilization.

Experimental_Workflow MembranePrep Membrane Preparation Solubilization Solubilization with C12E9 MembranePrep->Solubilization Purification Purification (e.g., Affinity Chromatography) Solubilization->Purification StructuralAnalysis Structural Analysis Purification->StructuralAnalysis FunctionalAnalysis Functional Analysis Purification->FunctionalAnalysis CD CD Spectroscopy StructuralAnalysis->CD Fluorescence Fluorescence Spectroscopy StructuralAnalysis->Fluorescence AUC Analytical Ultracentrifugation StructuralAnalysis->AUC EnzymeAssay Enzyme Activity Assay FunctionalAnalysis->EnzymeAssay BindingAssay Ligand Binding Assay FunctionalAnalysis->BindingAssay

Caption: Workflow for characterizing a membrane protein after solubilization with C12E9.

GPCR_Signaling_Pathway Ligand Ligand GPCR Solubilized GPCR (in C12E9 micelle) Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production Downstream Downstream Signaling SecondMessenger->Downstream

Caption: A representative GPCR signaling pathway that can be reconstituted and studied in vitro.

References

Navigating the Surfactant Maze: A Comparative Guide to Protein Mass Spectrometry in the Presence of Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the complex world of protein mass spectrometry, the choice of detergent is a critical decision that can significantly impact the quality and depth of proteomic data. This guide provides a comprehensive comparison of nonaethylene glycol monododecyl ether (C12E9), a non-ionic surfactant, with other commonly used detergents in the context of mass spectrometry analysis of proteins, particularly membrane proteins.

The Detergent Dilemma in Proteomics

Detergents are indispensable for the solubilization and extraction of hydrophobic proteins, especially integral membrane proteins, from their native lipid environment. However, their presence can wreak havoc on downstream mass spectrometry analysis by suppressing the ionization of peptides and reducing the quality of chromatographic separation[1][2]. Consequently, the selection of a detergent that effectively solubilizes proteins while being amenable to removal or compatible with mass spectrometry is a crucial balancing act.

This compound (C12E9): A Profile

This compound, also known as Polidocanol or Thesit®, is a non-ionic detergent belonging to the polyethylene (B3416737) glycol alkyl ether family. Its key physicochemical properties are summarized below.

PropertyValueReference
Chemical Formula C30H62O10[3]
Molecular Weight 582.81 g/mol [3]
Critical Micelle Concentration (CMC) 0.08 mM[3]
Aggregation Number 110[3]
Micellar Molecular Weight ~64,000 Da[3]

The low critical micelle concentration (CMC) of C12E9 makes it an effective solubilizing agent at relatively low concentrations, which can be advantageous for minimizing its interference in downstream applications.

Performance Comparison of Detergents in Protein Mass Spectrometry

While a direct head-to-head quantitative comparison including C12E9 is elusive in the reviewed literature, we can draw insights from studies comparing other common detergents. These comparisons typically evaluate performance based on metrics such as the number of identified proteins and peptides, protein sequence coverage, and the efficiency of detergent removal.

Case Study 1: Comparison of a Surfactant-Assisted vs. Conventional In-Gel Digestion

A study comparing a surfactant-assisted in-gel digestion protocol with a conventional one demonstrated a significant improvement in protein identification with the use of a mass spectrometry-compatible surfactant.

MetricConventional DigestionSurfactant-Assisted DigestionPercent IncreaseReference
Assigned Peptide MS/MS Spectra 3178421833%[4]
Average Increase in Sequence Coverage -21%-[4]

This data highlights the potential of MS-compatible surfactants to enhance protein and peptide recovery, leading to improved sequence coverage and a greater number of protein identifications[4].

Case Study 2: Differential Detergent Fractionation for Membrane Proteomics

A study employing differential detergent fractionation with digitonin (B1670571) and Triton X-100 for the analysis of membrane proteins from hepatocytes and liver tissue showcased the efficacy of this approach. The study noted that the concentrations of digitonin and Triton X-100 used did not negatively impact tryptic digestion or mass spectrometric quantification[5]. This suggests that with appropriate protocols, even detergents traditionally considered challenging for mass spectrometry can be successfully used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experimental steps in the mass spectrometry analysis of proteins in the presence of detergents.

Membrane Protein Extraction using this compound (C12E9)

This protocol is a general guideline for the extraction of membrane proteins from cultured cells. Optimization may be required for specific cell types and target proteins.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (C12E9), Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Incubate the lysate on a rotating wheel for 1 hour at 4°C to facilitate membrane protein solubilization.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet insoluble cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).

In-Solution Digestion of Proteins Solubilized in C12E9

This protocol outlines the steps for digesting proteins in a solution containing C12E9 prior to mass spectrometry.

Materials:

  • Protein extract containing C12E9

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 5% Formic Acid

Procedure:

  • To the protein extract, add Denaturation Buffer to a final urea concentration of 8 M.

  • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M. The presence of a low concentration of C12E9 at this stage can help maintain protein solubility.

  • Add trypsin at a 1:50 (w/w) trypsin-to-protein ratio and incubate overnight at 37°C.

  • Stop the digestion by adding Formic Acid to a final concentration of 1%.

Detergent Removal Prior to Mass Spectrometry

The removal of C12E9 is essential for optimal mass spectrometry performance. Several methods can be employed.

Method 1: Ethyl Acetate (B1210297) Extraction This method is effective for removing non-ionic detergents like C12E9 from peptide samples[1][2].

Procedure:

  • To the acidified peptide digest, add an equal volume of water-saturated ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 2 minutes to separate the phases.

  • Carefully remove and discard the upper ethyl acetate layer containing the detergent.

  • Repeat the extraction two more times.

  • Dry the aqueous phase containing the peptides in a vacuum centrifuge.

Method 2: Spin Columns Commercially available detergent removal spin columns can be used according to the manufacturer's instructions. These columns typically contain a resin that binds the detergent, allowing the peptides to be collected in the flow-through[6].

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key stages of protein analysis using mass spectrometry in the presence of detergents.

Experimental_Workflow cluster_extraction Protein Extraction cluster_digestion In-Solution Digestion cluster_cleanup Sample Cleanup cluster_analysis MS Analysis CellPellet Cell Pellet Lysis Lysis with C12E9 CellPellet->Lysis Centrifugation1 Ultracentrifugation Lysis->Centrifugation1 SolubilizedProteins Solubilized Membrane Proteins Centrifugation1->SolubilizedProteins Reduction Reduction (DTT) SolubilizedProteins->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation TrypsinDigestion Tryptic Digestion Alkylation->TrypsinDigestion PeptideMixture Peptide Mixture with C12E9 TrypsinDigestion->PeptideMixture DetergentRemoval Detergent Removal PeptideMixture->DetergentRemoval Desalting Desalting DetergentRemoval->Desalting CleanPeptides Clean Peptides Desalting->CleanPeptides LCMS LC-MS/MS CleanPeptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis ProteinID Protein Identification & Quantification DataAnalysis->ProteinID

Figure 1. Experimental workflow for protein mass spectrometry analysis.

Detergent_Comparison_Logic cluster_properties Physicochemical Properties cluster_performance Mass Spectrometry Performance cluster_compatibility Downstream Compatibility Detergent Detergent Choice CMC Critical Micelle Concentration (CMC) Detergent->CMC AggregationNumber Aggregation Number Detergent->AggregationNumber Charge Ionic/Non-ionic Detergent->Charge RemovalEfficiency Detergent Removal Efficiency Detergent->RemovalEfficiency MSCompatibility MS Compatibility Detergent->MSCompatibility ProteinIDs Number of Protein IDs CMC->ProteinIDs Charge->MSCompatibility SequenceCoverage Sequence Coverage ProteinIDs->SequenceCoverage SignalToNoise Signal-to-Noise Ratio RemovalEfficiency->SignalToNoise

Figure 2. Factors influencing detergent choice for mass spectrometry.

Conclusion

The selection of an appropriate detergent is a cornerstone of successful protein mass spectrometry, particularly for challenging targets like membrane proteins. This compound (C12E9) presents a viable option due to its non-ionic nature and low CMC, which facilitates effective protein solubilization. While direct quantitative comparisons with other detergents are not extensively documented, the principles of detergent selection and removal outlined in this guide provide a strong foundation for developing robust experimental workflows. Researchers are encouraged to empirically test a panel of detergents, including C12E9, to determine the optimal conditions for their specific protein of interest and mass spectrometry platform. By carefully considering the physicochemical properties of detergents and implementing effective removal strategies, scientists can enhance the quality and depth of their proteomic analyses, ultimately accelerating discoveries in their respective fields.

References

Assessing Protein Structural Integrity with Nonaethylene Glycol Monododecyl Ether: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is paramount when studying membrane proteins or when protein solubilization is required for analysis. The ideal detergent should maintain the native structure and function of the protein of interest. Nonaethylene glycol monododecyl ether, a non-ionic detergent, is often employed for its mild nature. This guide provides a comparative analysis of its effects on protein secondary structure, as assessed by circular dichroism (CD) spectroscopy, in relation to other commonly used detergents.

Data Presentation: Comparative Analysis of Detergent Effects on Protein Secondary Structure

Circular dichroism is a powerful technique for rapidly assessing the secondary structure of proteins in solution. The far-UV CD spectrum (190-250 nm) provides characteristic signatures for α-helices, β-sheets, turns, and random coil structures. Changes in these spectral features upon the addition of a detergent can indicate alterations in the protein's structural integrity.

DetergentClassConcentrationα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)Reference
None (Native) --~55-65~10-15~10-15~10-20[1]
This compound Non-ionic> CMCExpected to be close to native structureExpected to be close to native structureExpected to be close to native structureExpected to be close to native structure-
Triton X-100 Non-ionic> CMCMinor DecreaseMinor Increase/No ChangeNo Significant ChangeMinor Increase[2]
Sodium Dodecyl Sulfate (SDS) Anionic> CMCSignificant DecreaseSignificant IncreaseSignificant ChangeSignificant Increase[3]
Cetyltrimethylammonium Bromide (CTAB) Cationic> CMCSignificant DecreaseSignificant IncreaseSignificant ChangeSignificant Increase[3]

*CMC: Critical Micelle Concentration

Note: The secondary structure percentages are approximate and can vary depending on the specific experimental conditions (e.g., protein concentration, buffer, pH, and temperature). The effect of Triton X-100 on Bovine Serum Albumin (BSA) has been shown to be complex, with some studies indicating a stabilizing effect at low concentrations and unfolding at higher concentrations.[2] Ionic detergents like SDS and CTAB are known to be strong denaturants, causing significant disruption of the native protein structure.[3]

Experimental Protocols

A standardized and meticulously executed experimental protocol is crucial for obtaining high-quality and reproducible CD data.

Experimental Protocol: Circular Dichroism Analysis of Protein-Detergent Interactions

1. Sample Preparation:

  • Protein Purification: The protein of interest should be purified to >95% homogeneity to avoid interference from other absorbing species.

  • Buffer Selection: A buffer with low absorbance in the far-UV region is essential. Phosphate buffers (e.g., 10 mM sodium phosphate) are a common choice. Avoid buffers with high concentrations of chloride ions, as they absorb strongly below 200 nm. The buffer pH should be optimized for protein stability.

  • Detergent Stock Solution: Prepare a concentrated stock solution of the detergent in the chosen buffer. Ensure the detergent is fully dissolved.

  • Protein-Detergent Samples: Prepare a series of samples with a constant protein concentration and varying detergent concentrations (both below and above the critical micelle concentration). A typical protein concentration for far-UV CD is 0.1-0.2 mg/mL.

  • Control Samples: Prepare a protein-only sample and a buffer-only sample containing the highest concentration of detergent used.

2. CD Spectrometer Setup and Data Acquisition:

  • Instrument: Use a calibrated circular dichroism spectrometer.

  • Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm) is typically used for far-UV measurements to minimize buffer absorbance.

  • Parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5-1.0 nm

    • Scanning speed: 50-100 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 1-2 seconds

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.

  • Blanking: Record a baseline spectrum of the buffer containing the corresponding concentration of detergent. This will be subtracted from the protein-detergent sample spectrum.

3. Data Processing and Analysis:

  • Baseline Subtraction: Subtract the appropriate buffer-detergent baseline from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight of the protein (molecular weight / number of amino acids).

    • l is the path length of the cuvette in cm.

    • c is the protein concentration in g/mL.

  • Secondary Structure Deconvolution: Use a validated deconvolution software (e.g., K2D3, BeStSel, or CONTINLL) to estimate the percentage of α-helix, β-sheet, turn, and random coil from the molar ellipticity data.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the conceptual relationship between detergent properties and their impact on protein structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Purified Protein P4 Protein-Detergent Sample Incubation P1->P4 P2 CD Buffer Selection P2->P4 P3 Detergent Stock Solution P3->P4 A3 Sample Measurement P4->A3 A1 Spectrometer Setup A2 Baseline Measurement (Buffer + Detergent) A1->A2 A2->A3 D1 Baseline Subtraction A3->D1 D2 Conversion to Molar Ellipticity D1->D2 D3 Secondary Structure Deconvolution D2->D3 D4 Comparative Analysis D3->D4

Caption: Experimental workflow for assessing protein structural integrity using circular dichroism.

logical_relationship cluster_detergent Detergent Properties cluster_protein Protein Structural Integrity D_Type Detergent Type (Ionic, Non-ionic, Zwitterionic) P_Altered Altered Structure (Decreased ordered structure) D_Type->P_Altered influences D_Conc Concentration (Below/Above CMC) D_Conc->P_Altered influences D_HLB Hydrophilic-Lipophilic Balance (HLB) D_HLB->P_Altered influences P_Native Native Structure (High α-helix/β-sheet) P_Native->P_Altered P_Denatured Denatured Structure (High random coil) P_Altered->P_Denatured

Caption: Influence of detergent properties on protein structural integrity.

References

Functional assays to validate the activity of enzymes after exposure to nonaethylene glycol monododecyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the functional integrity of enzymes after exposure to detergents is a critical step in various experimental workflows, from protein purification to in vitro assays. This guide provides a comparative analysis of enzyme activity in the presence of the non-ionic detergent nonaethylene glycol monododecyl ether and other common alternatives, supported by experimental data and detailed protocols.

The selection of an appropriate detergent is crucial for solubilizing membrane-associated enzymes or preventing non-specific binding of enzymes to surfaces, all while preserving their catalytic activity. This compound (C12E9), a non-ionic surfactant, is often employed for these purposes. However, its performance relative to other detergents can vary depending on the specific enzyme and assay conditions. This guide offers insights into making informed decisions for your experimental needs.

Comparative Analysis of Enzyme Performance in Non-Ionic Detergents

The choice of detergent can significantly impact enzyme stability and kinetics. While non-ionic detergents are generally considered milder than their ionic counterparts, their effects are not uniform across all enzymes. The following tables summarize quantitative data from studies on different enzymes in the presence of various non-ionic detergents.

Case Study 1: Alkaline Protease Stability

In a study evaluating the stability of a modified alkaline protease (Protease 306) in various detergent additives, the relative enzyme activity was measured after exposure. AEO-9, a polyethylene (B3416737) oxide non-ionic surfactant similar in structure to this compound, demonstrated a significant stabilizing effect.

Detergent AdditiveTypeRelative Enzyme Activity of Modified Protease 306 (%)
AEO-9 Non-ionic 265.28
MESAnionic165.28
AESAnionic86.05
FMEENon-ionic>117.08
BS-12Zwitterionic>117.08
SOENon-ionic>117.08
FAANon-ionic>117.08
AEC-9NaAnionic>117.08

Data adapted from a study on enhancing alkaline protease stability. The relative activity was compared to the unmodified enzyme in the absence of the additive.[1]

Case Study 2: Lipase (B570770) Kinetics in the Presence of Tween Detergents

A study on Pseudomonas aeruginosa lipase investigated the effect of non-ionic Tween detergents on its kinetic parameters. The results showed that these detergents led to a decrease in the Michaelis constant (Km) and an increase in the maximum velocity (Vmax), suggesting enhanced enzyme efficiency.

DetergentKm (mM)Vmax (µmol/min/mg)
Control (No Detergent) 0.831.25
Tween 20 0.661.66
Tween 80 0.552.00

Data adapted from a study on the effect of Tween type non-ionic detergents on the activity of lipase.[2]

Case Study 3: Protease Stability with Alkylpolyglucoside (APG)

The stability of a protease for hard surface cleaning was assessed in the presence of the non-ionic surfactant alkylpolyglucoside (APG). The study determined the deactivation rate constant (k) and half-life (t½) of the enzyme under storage conditions.

ConditionDeactivation Modelk (days⁻¹)t½ (days)
Protease + 10% APG at 40°C Second-order0.08611.6
Protease + 40% APG at 40°C Second-order0.1297.8

Data adapted from a study on protease activity and stability in the presence of a non-ionic surfactant.[3]

Experimental Protocols

Detailed and reproducible protocols are essential for validating enzyme function after detergent exposure. Below are methodologies for two common functional assays.

Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Activity Assay (Colorimetric)

This assay measures the activity of lactate dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.5

  • Substrate Solution: 50 mM L-Lactate in Assay Buffer

  • Cofactor Solution: 5 mM NAD+ in Assay Buffer

  • Enzyme Sample: Purified LDH, pre-incubated with the desired concentration of this compound or alternative detergent.

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture by combining the Assay Buffer, Substrate Solution, and Cofactor Solution.

  • Add 180 µL of the reaction mixture to each well of the 96-well microplate.

  • Add 20 µL of the enzyme sample (pre-incubated with detergent) to initiate the reaction.

  • Immediately place the microplate in the reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of change in absorbance (ΔA340/min).

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law, where 1 Unit of LDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: ATPase Activity Assay (Colorimetric - Malachite Green)

This assay quantifies ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The released Pi forms a colored complex with malachite green, which can be measured spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT

  • ATP Solution: 10 mM ATP in Assay Buffer

  • Enzyme Sample: Purified ATPase, pre-incubated with the desired concentration of this compound or alternative detergent.

  • Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent (commercially available or prepared in-house).

  • Phosphate Standard Solution: A solution of known KH₂PO₄ concentration for generating a standard curve.

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Prepare a standard curve using the Phosphate Standard Solution.

  • In the microplate wells, add 40 µL of Assay Buffer.

  • Add 10 µL of the enzyme sample (pre-incubated with detergent).

  • Initiate the reaction by adding 10 µL of the ATP Solution.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at ~620-650 nm.

  • Determine the concentration of released phosphate from the standard curve and calculate the specific activity of the ATPase (in µmol Pi/min/mg enzyme).

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in validating enzyme activity post-detergent exposure, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow A Enzyme Preparation (e.g., purification, cell lysate) B Detergent Incubation - this compound - Alternative Detergents (e.g., Triton X-100, DDM) A->B C Functional Assay (e.g., Colorimetric, Fluorometric, Luminescent) B->C D Data Acquisition (e.g., Spectrophotometer, Plate Reader) C->D E Data Analysis - Specific Activity - Kinetic Parameters (Km, Vmax) - Stability (Half-life) D->E F Comparative Evaluation E->F

Caption: General workflow for assessing enzyme activity after detergent exposure.

Signaling_Pathway sub Substrate es Enzyme-Substrate Complex sub->es Binding (k1) enz Enzyme + Detergent es->sub Dissociation (k-1) prod Product es->prod Catalysis (k_cat)

Caption: Simplified enzyme-substrate reaction in the presence of a detergent.

Logical_Relationship A Define Experimental Goal (e.g., Solubilization, Stabilization) B Consider Enzyme Properties (e.g., Membrane-bound, Hydrophilic) A->B C Select Candidate Detergents - this compound - Triton X-100 - DDM, CHAPS, etc. B->C D Perform Pilot Experiments (Vary detergent concentration) C->D E Assess Enzyme Activity & Stability D->E F Optimal Detergent & Concentration Identified E->F

Caption: Decision-making flowchart for selecting an appropriate detergent.

References

Evaluating the purity of different commercial grades of nonaethylene glycol monododecyl ether.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative evaluation of the purity of various commercial grades of nonaethylene glycol monododecyl ether (also known as polidocanol), a nonionic surfactant widely used in pharmaceutical and research applications. This analysis is supported by a review of publicly available data and established analytical methodologies.

This compound is a critical excipient and detergent in various scientific applications, from protein chemistry to drug formulation. The presence of impurities can significantly impact experimental outcomes and the safety profile of pharmaceutical products. Therefore, a thorough understanding of the purity of commercially available grades is essential.

Comparison of Purity Specifications

The purity of this compound can vary between suppliers and product grades. While "research grade" or "reagent grade" are common designations, the precise purity levels are typically detailed in the product's Certificate of Analysis (CoA). Based on available data, the following table summarizes typical purity specifications from various suppliers. It is important to note that lot-to-lot variability can occur, and users should always refer to the CoA for specific batch information.

Supplier/GradePurity SpecificationAnalytical Method
Supplier A (Research Grade)>98.0%HPLC, NMR
Supplier B (Standard Grade)98%HPLC
Supplier C (BioXtra)≥97.0% (for related shorter-chain ether)Gas Chromatography (GC)

Note: This table is a representation based on generally available information and may not reflect the full range of products from each supplier. Direct consultation of the supplier's CoA is recommended for the most accurate data.

Common Impurities

The manufacturing process of this compound, which involves the ethoxylation of dodecanol, can lead to the presence of several impurities. Understanding these potential contaminants is crucial for assessing the suitability of a particular grade for a specific application.

Common impurities may include:

  • Unreacted Dodecanol: The starting fatty alcohol may not fully react.

  • Polyethylene (B3416737) Glycol (PEG): Homopolymers of ethylene (B1197577) oxide can be formed as byproducts.

  • Other Polyoxyethylene Dodecyl Ethers: A distribution of ethoxymers with varying lengths of the polyethylene glycol chain is common. The desired nonaethylene glycol variant will be the major component, but other ethoxymers will also be present.

  • Foreign Fatty Alcohol Ethoxylates: Contamination from other fatty alcohols can lead to a mixture of different ethoxylated species.

  • Formaldehyde and other degradation products: These can arise from the breakdown of the polyoxyethylene chain.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound and the identification of its impurities rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a powerful technique for separating this compound from its less polar and more polar impurities. Due to the lack of a strong UV chromophore in the molecule, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often employed.

Instrumentation:

  • HPLC system with a gradient pump

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (high purity)

  • Sample of commercial-grade this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase gradient. A typical starting point is a mixture of water and acetonitrile. The gradient will involve increasing the proportion of acetonitrile over the course of the analysis to elute compounds with increasing hydrophobicity.

  • Standard Solution Preparation: Accurately weigh and dissolve the high-purity this compound standard in the initial mobile phase composition to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial-grade this compound sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detector temperature (for RI): 35 °C

    • Gradient: A linear gradient from 50% acetonitrile to 100% acetonitrile over 30 minutes is a common starting point.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification.

Gas Chromatography (GC) Protocol

Gas chromatography is particularly useful for analyzing the distribution of ethoxymers and for detecting volatile impurities such as unreacted dodecanol. Due to the high boiling point of this compound, a high-temperature GC setup is required.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • High-temperature capillary column (e.g., a low-bleed silicone phase, 30 m x 0.25 mm x 0.25 µm)

  • Split/splitless injector

  • Data acquisition software

Reagents:

  • This compound standard (high purity)

  • Sample of commercial-grade this compound

  • A suitable solvent for dilution (e.g., dichloromethane (B109758) or methanol, GC grade)

Procedure:

  • Standard Solution Preparation: Prepare a solution of the high-purity standard in the chosen solvent.

  • Sample Solution Preparation: Prepare a solution of the commercial-grade sample in the same solvent.

  • GC Conditions:

    • Injector temperature: 280 °C

    • Detector temperature: 300 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min).

    • Injection mode: Split injection is typically used to avoid overloading the column.

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities by comparing their retention times to the standard and known impurity profiles. The area percent method can be used to estimate the purity and the relative amounts of different ethoxymers.

Visualizing the Purity Evaluation Workflow

To provide a clear overview of the process for evaluating the purity of commercial this compound, the following workflow diagram has been generated using Graphviz.

Purity_Evaluation_Workflow s1 Procure Nonaethylene Glycol Monododecyl Ether from Different Commercial Suppliers a1 High-Performance Liquid Chromatography (HPLC) Analysis s1->a1 a2 Gas Chromatography (GC) Analysis s1->a2 s2 Obtain Certificate of Analysis (CoA) for Each Batch d3 Compare Purity Data Across Different Commercial Grades s2->d3 d1 Determine Purity (%) from Chromatographic Data a1->d1 a2->d1 d2 Identify and Quantify Impurities d1->d2 d1->d3 d2->d3

Caption: Workflow for evaluating the purity of commercial this compound.

This guide provides a foundational understanding of the factors to consider when evaluating the purity of commercial grades of this compound. For critical applications, it is strongly recommended that researchers perform their own purity verification using the detailed protocols outlined above and always refer to the supplier's Certificate of Analysis for lot-specific information.

A Comparative Analysis of the Micellar Properties of Nonaethylene Glycol Monododecyl Ether and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the micellar properties of nonaethylene glycol monododecyl ether (C12E9) and its structural analogues. By examining the influence of alkyl chain length and the number of ethylene (B1197577) glycol units, this document aims to provide a comprehensive resource for the selection and application of these nonionic surfactants in research and pharmaceutical development. The data presented is supported by established experimental protocols, which are also detailed herein.

Introduction to this compound and its Analogues

This compound (C12E9) is a nonionic surfactant widely utilized for its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, making them valuable in drug delivery, membrane protein solubilization, and various nanotechnology applications. The properties of these micelles, such as their size, aggregation number, and the critical concentration at which they form, are highly dependent on the molecular structure of the surfactant.

This guide will compare the micellar properties of C12E9 with two series of its analogues:

  • Analogues with varying ethylene glycol chain lengths (C12En): Specifically, we will examine hexaethylene glycol monododecyl ether (C12E6), octaethylene glycol monododecyl ether (C12E8), and decaethylene glycol monododecyl ether (C12E10). This comparison will highlight the effect of the hydrophilic head group size on micellization.

  • Analogues with varying alkyl chain lengths (CnE9): We will look at nonaethylene glycol monodecyl ether (C10E9) and nonaethylene glycol monotetradecyl ether (C14E9). This will illustrate the impact of the hydrophobic tail length on the surfactant's self-assembly behavior.

Comparative Data on Micellar Properties

The following tables summarize the key micellar properties of C12E9 and its analogues. These properties include the Critical Micelle Concentration (CMC), aggregation number (Nagg), and hydrodynamic radius (Rh) of the micelles. The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—are also presented where available.

Table 1: Micellar Properties of C12En Analogues (Varying Ethylene Glycol Units)

SurfactantCMC (mM)Aggregation Number (Nagg)Micelle Hydrodynamic Radius (Rh, nm)
C12E6~0.08760 - 150~3.0 - 5.0
C12E8~0.09 - 0.1190 - 123~4.0 - 6.0
C12E9 ~0.05 - 0.08 ~110 ~5.0
C12E10~0.08 - 0.280 - 120~5.0 - 7.0

Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., temperature, solvent, and measurement technique).

Table 2: Micellar Properties of CnE9 Analogues (Varying Alkyl Chain Lengths)

SurfactantCMC (mM)Aggregation Number (Nagg)Micelle Hydrodynamic Radius (Rh, nm)
C10E9~1.350 - 80~3.0 - 4.0
C12E9 ~0.05 - 0.08 ~110 ~5.0
C14E9~0.008150 - 200~6.0 - 8.0

Note: The values presented are approximate and can vary depending on the experimental conditions.

Table 3: Thermodynamics of Micellization for C12En Analogues (at 25 °C)

SurfactantΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
C12E6-22 to -251 to 523 to 30
C12E8-23 to -262 to 625 to 32
C12E9 -24 to -27 ~5 ~29
C12E10-23 to -263 to 726 to 33

Note: Thermodynamic parameters are calculated from the temperature dependence of the CMC and/or direct calorimetric measurements. These values can vary with experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of a surfactant solution as a function of its concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.

Apparatus:

  • Surface Tensiometer equipped with a Wilhelmy plate (typically platinum)

  • Automated dispenser or precision microsyringe

  • Magnetic stirrer and stir bar

  • Temperature-controlled sample vessel

Procedure:

  • Preparation:

    • Thoroughly clean the Wilhelmy plate by flaming it to red heat to remove any organic contaminants.

    • Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

    • Fill the sample vessel with a known volume of deionized water.

  • Measurement:

    • Immerse the Wilhelmy plate into the deionized water, ensuring it is perpendicular to the surface.

    • Zero the balance of the tensiometer.

    • Start the measurement, recording the surface tension of the pure water.

    • Begin titrating the surfactant stock solution into the water in small, precise increments using the automated dispenser.

    • After each addition, allow the solution to equilibrate with gentle stirring for a set period (e.g., 2-5 minutes) to ensure homogeneity.

    • Measure and record the surface tension after each equilibration period.

    • Continue this process until the surface tension reaches a plateau.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will typically show two linear regions.

    • Fit straight lines to both the rapidly decreasing and the plateau regions of the curve.

    • The concentration at the intersection of these two lines is the CMC.

Determination of Micelle Size (Hydrodynamic Radius) by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument with a laser light source and a detector.

  • Cuvettes (disposable or quartz).

  • Syringe filters (e.g., 0.22 µm pore size).

Procedure:

  • Sample Preparation:

    • Prepare surfactant solutions at a concentration above the CMC in deionized water or a suitable buffer.

    • Filter the solutions through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

    • Ensure no air bubbles are present in the cuvette.

  • Measurement:

    • Place the cuvette in the DLS instrument's sample holder.

    • Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C) for several minutes.

    • Set the measurement parameters in the instrument software, including the solvent viscosity and refractive index, and the measurement angle.

    • Perform the DLS measurement. The instrument will collect data on the intensity fluctuations over time and calculate the autocorrelation function.

  • Data Analysis:

    • The software will analyze the autocorrelation function to determine the diffusion coefficient (D).

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

      • Rh = (k_B * T) / (6 * π * η * D)

      • where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The software typically provides a size distribution plot and the average hydrodynamic radius.

Determination of the Thermodynamics of Micellization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the formation or dissociation of micelles, allowing for the determination of the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can then be calculated.

Apparatus:

  • Isothermal Titration Calorimeter.

  • Syringe for titration.

  • Sample and reference cells.

Procedure:

  • Sample Preparation:

    • Prepare a concentrated solution of the surfactant (typically 10-20 times the CMC) in the desired buffer.

    • Fill the sample cell of the calorimeter with the same buffer.

    • Degas both the surfactant solution and the buffer to prevent air bubbles.

  • Measurement:

    • Load the surfactant solution into the injection syringe.

    • Place the sample cell filled with buffer into the calorimeter and allow the system to reach thermal equilibrium.

    • Perform a series of small, sequential injections of the surfactant solution into the buffer in the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

    • The resulting titration curve will show a transition around the CMC.

    • Fit the data to a suitable model (e.g., a sigmoidal function) to determine the CMC and the enthalpy of micellization (ΔH°mic).

    • The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT ln(X_CMC), where X_CMC is the mole fraction of the surfactant at the CMC.

    • The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualization of Structure-Property Relationships

The following diagrams illustrate the key relationships between the molecular structure of the surfactants and their resulting micellar properties.

cluster_structure Surfactant Molecular Structure cluster_properties Micellar Properties Alkyl Chain Length (Cn) Alkyl Chain Length (Cn) CMC CMC Alkyl Chain Length (Cn)->CMC Increase leads to DECREASE Aggregation Number Aggregation Number Alkyl Chain Length (Cn)->Aggregation Number Increase leads to INCREASE Micelle Size Micelle Size Alkyl Chain Length (Cn)->Micelle Size Increase leads to INCREASE Ethylene Glycol Units (En) Ethylene Glycol Units (En) Ethylene Glycol Units (En)->CMC Increase leads to INCREASE Ethylene Glycol Units (En)->Aggregation Number Increase leads to DECREASE Ethylene Glycol Units (En)->Micelle Size Increase leads to SLIGHT INCREASE

Caption: Relationship between surfactant structure and micellar properties.

Start Prepare Surfactant Stock Solution Measure_Initial Measure Surface Tension of Pure Solvent Start->Measure_Initial Titrate Add Aliquot of Surfactant Solution Measure_Initial->Titrate Equilibrate Stir and Equilibrate Titrate->Equilibrate Measure_Tension Measure Surface Tension Equilibrate->Measure_Tension Check_Plateau Surface Tension Plateau Reached? Measure_Tension->Check_Plateau Check_Plateau->Titrate No Plot_Data Plot Surface Tension vs. log(Concentration) Check_Plateau->Plot_Data Yes Determine_CMC Determine CMC at Intersection of Slopes Plot_Data->Determine_CMC End End Determine_CMC->End

Caption: Experimental workflow for CMC determination by surface tensiometry.

Discussion and Conclusion

The data presented in this guide demonstrates clear structure-property relationships for this compound and its analogues.

  • Effect of Alkyl Chain Length: Increasing the length of the hydrophobic alkyl tail (from C10 to C14) leads to a significant decrease in the CMC. This is because a longer hydrophobic chain has a greater driving force to be shielded from the aqueous environment, thus promoting micelle formation at lower concentrations. Concurrently, the aggregation number and micelle size increase with longer alkyl chains, as more surfactant molecules are required to form a stable micellar core that can accommodate the larger hydrophobic volume.

  • Effect of Ethylene Glycol Chain Length: Increasing the number of hydrophilic ethylene glycol units (from E6 to E10) generally leads to an increase in the CMC. The larger hydrophilic head group increases the surfactant's overall water solubility and creates greater steric hindrance and repulsion between head groups at the micelle surface, thus requiring a higher concentration for micellization to occur. The effect on aggregation number and micelle size is less pronounced but generally, a larger head group leads to a smaller aggregation number to maintain a stable micellar geometry.

The thermodynamic data indicates that micellization is a spontaneous process (negative ΔG°mic), driven primarily by a positive entropy change (TΔS°mic > ΔH°mic). This positive entropy is largely attributed to the release of ordered water molecules from around the hydrophobic surfactant tails as they aggregate into the micellar core, a phenomenon known as the hydrophobic effect. The enthalpy of micellization is typically small and can be either slightly endothermic or exothermic.

Safety Operating Guide

Proper Disposal of Nonaethylene Glycol Monododecyl Ether: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nonaethylene Glycol Monododecyl Ether, a common nonionic surfactant.

This compound, while crucial for various research applications, requires careful handling and disposal to mitigate potential environmental and health risks. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is critical to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Aquatic Toxicity Very toxic to aquatic life and may cause long-lasting harmful effects.[2]

Personal Protective Equipment (PPE) and Spill Response

To ensure personal safety and minimize environmental contamination, the following PPE should be worn, and spill response procedures should be readily available.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1] A face shield may be necessary in situations with a higher risk of splashing.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]

Spill Response Protocol:

In the event of a spill, immediate action is necessary to contain the substance and protect laboratory personnel.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Absorb the Spill: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to soak up the substance.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Dispose of Contaminated Materials: All contaminated absorbent materials and cleaning supplies must be collected and disposed of as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to adhere to local, state, and federal regulations. Due to its aquatic toxicity, it should not be disposed of down the drain.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Segregate it as a non-halogenated organic waste.

  • Waste Container Selection:

    • Use a chemically compatible and properly sealed container for waste collection. The container must be in good condition, with no cracks or signs of deterioration.

    • Ensure the container has a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound Waste." If it is a mixture, list all components and their approximate percentages.

    • Indicate the associated hazards (e.g., "Harmful," "Irritant," "Aquatic Toxin").

    • Note the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from drains, heat sources, and incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize the waste in the lab without specific protocols and approval from your EHS department.

Disposal of Empty Containers:

  • Empty containers that held this compound must be managed carefully.

  • If the container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container's label should be defaced or removed before disposal in the regular trash, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Nonaethylene Glycol Monododecyl Ether Waste Generated assess_waste Assess Waste: - Pure substance or mixture? - Solid or liquid? start->assess_waste select_container Select Chemically Compatible Waste Container assess_waste->select_container label_container Label Container: - 'Hazardous Waste' - Chemical Name & Concentration - Hazards - Accumulation Date select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste check_full Container Full or Storage Time Limit Reached? store_waste->check_full contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup check_full->contact_ehs Yes continue_collection Continue Waste Collection check_full->continue_collection No disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Nonaethylene Glycol Monododecyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nonaethylene Glycol Monododecyl Ether. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific personal protective equipment to minimize exposure risks.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation and is very toxic to aquatic life.[1]

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Wear protective gloves and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves (e.g., nitrile rubber) and impervious protective clothing to prevent skin contact.[1][2][3]
H318/H319: Causes serious eye damage/irritationSerious eye damage/eye irritation (Category 1/2A)Wear appropriate eye protection such as safety glasses with side-shields or chemical safety goggles.[1][2][3][4] A face shield may be necessary if there is a splash hazard.[3] Facilities should be equipped with an eyewash fountain.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Use only in a well-ventilated area or outdoors.[1][2] If dust or aerosols may be generated, use a dust mask (type N95) or other approved respiratory protection.[3][5]
H400/H412: Very toxic to aquatic life/Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, acute/chronicAvoid release to the environment.[1] Collect spillage.[1] Dispose of contents/container to an approved waste disposal plant.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace.[1][2] A local exhaust system is recommended if dust or aerosols are likely to be generated.[3]

  • Locate the nearest eyewash station and safety shower before beginning work.[2][6]

  • Have a spill kit readily available.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above. This includes at a minimum:

    • Impervious laboratory gown or coat.

    • Protective gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical goggles.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Minimize dust generation and accumulation.[1]

  • When not in use, keep the container tightly closed.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

4. Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances and sources of ignition.[1]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if skin irritation occurs or persists.[1][6] Wash contaminated clothing before reuse.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][2][6]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately if you feel unwell.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for chemical waste disposal.[2]

  • Contaminated PPE: Contaminated clothing and PPE should be removed carefully to avoid skin contact.[1] Dispose of single-use items like gloves as chemical waste. Reusable items must be decontaminated before reuse.

  • Spill Cleanup: In case of a spill, prevent it from entering drains or waterways.[1][6] Absorb the spill with an inert material (e.g., sand, diatomite) and place it into a suitable, labeled container for disposal.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response A Review SDS B Ensure Proper Ventilation A->B C Locate Safety Equipment (Eyewash, Shower, Spill Kit) B->C D Don Protective Gown/Coat C->D Proceed to PPE F Wear Chemical- Resistant Gloves E Wear Safety Goggles/ Face Shield D->E E->F G Handle Chemical F->G Proceed to Handling I Wash Hands Thoroughly H Store in Tightly Closed Container in Cool, Dry Area G->H G->I M Exposure Event (Spill, Splash, Inhalation) G->M J Dispose of Waste in Accordance with Regulations I->J Proceed to Disposal L Doff and Dispose of/ Decontaminate PPE K Decontaminate Work Area J->K K->L N Follow First Aid Procedures M->N O Seek Medical Attention N->O

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonaethylene Glycol Monododecyl Ether
Reactant of Route 2
Reactant of Route 2
Nonaethylene Glycol Monododecyl Ether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。